molecular formula C22H39ClN2O6S B13906954 Iboxamycin

Iboxamycin

Katalognummer: B13906954
Molekulargewicht: 495.1 g/mol
InChI-Schlüssel: JPCLUJPDWMBCAA-SUTQZAMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iboxamycin is a useful research compound. Its molecular formula is C22H39ClN2O6S and its molecular weight is 495.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C22H39ClN2O6S

Molekulargewicht

495.1 g/mol

IUPAC-Name

(4S,5aS,8S,8aR)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-(2-methylpropyl)-3,4,5,5a,6,7,8,8a-octahydro-2H-oxepino[2,3-c]pyrrole-8-carboxamide

InChI

InChI=1S/C22H39ClN2O6S/c1-10(2)7-12-5-6-30-19-13(8-12)9-24-15(19)21(29)25-14(11(3)23)20-17(27)16(26)18(28)22(31-20)32-4/h10-20,22,24,26-28H,5-9H2,1-4H3,(H,25,29)/t11-,12-,13-,14+,15-,16-,17+,18+,19+,20+,22+/m0/s1

InChI-Schlüssel

JPCLUJPDWMBCAA-SUTQZAMLSA-N

Isomerische SMILES

C[C@@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)NC(=O)[C@@H]2[C@H]3[C@@H](C[C@@H](CCO3)CC(C)C)CN2)Cl

Kanonische SMILES

CC(C)CC1CCOC2C(C1)CNC2C(=O)NC(C3C(C(C(C(O3)SC)O)O)O)C(C)Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Iboxamycin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Iboxamycin is a novel, synthetically-derived lincosamide antibiotic that has demonstrated significant promise in combating multidrug-resistant bacteria.[1][2][3] Developed in the laboratory of Andrew G. Myers at Harvard University, this compound represents a significant advancement in the lincosamide class, which has not seen a new clinical candidate in over five decades.[1] This technical guide provides an in-depth overview of the discovery, total synthesis, and mechanism of action of this compound, tailored for an audience of researchers and drug development professionals.

Discovery of this compound

The discovery of this compound was not a serendipitous event but the result of a systematic and ambitious program aimed at creating a large library of synthetic lincosamide analogs.[1] The project was initiated by Dr. Matthew Mitcheltree, who developed new chemical methodologies for the construction of novel lincosamides with modified aminooctose subunits and bicyclic scaffolds to replace the native 4'-n-propyl hygric acid residue of lincomycin (B1675468) and clindamycin (B1669177).[1]

This foundational work was expanded upon by Drs. Katherine Silvestre and Ioana Moga, leading to a library of over 500 synthetic lincosamides, with a remarkable 80% showing antibacterial activity.[1] It was Dr. Katherine Silvestre who discovered the molecule that would be named this compound.[1] The initial synthetic route was designed as a "discovery engine," prioritizing the exploration of chemical diversity over synthetic efficiency, and it provided sufficient material (~50 mg) for initial minimum inhibitory concentration (MIC) assays against a variety of bacterial strains.[1]

Total Synthesis of this compound

The initial discovery route, while successful for generating a diverse library of analogs, was too lengthy and laborious for producing the gram-scale quantities of this compound required for in vivo studies in animal models.[1] This necessitated the development of an entirely new, convergent, and stereoselective synthetic pathway.[1][4]

The improved gram-scale synthesis proceeds in 15 steps with an overall yield of 6.7% from commercially available starting materials.[1] Key features of this optimized route include:

  • A highly diastereoselective alkylation of a pseudoephenamine amide.[1][5]

  • A convergent sp³–sp² Negishi coupling to form a key carbon-carbon bond.[1][6][7]

  • An intramolecular hydrosilylation–oxidation sequence to establish the critical ring-fusion stereocenters of the bicyclic scaffold.[1][4][6]

  • A one-pot transacetalization–reduction reaction to construct the oxepane (B1206615) ring.[1][5]

The component-based nature of this synthetic route makes it amenable to the facile substitution of fragments, allowing for the generation of a wide array of additional analogs for structure-activity relationship studies.[1]

Key Experimental Protocols

General Procedure for Negishi Coupling: To a solution of the vinyl triflate in a mixture of benzene (B151609) and DMF were added PdCl₂(dppf)•CH₂Cl₂ and LiCl. A solution of the organozinc reagent in DMF was then added, and the reaction mixture was heated. After cooling, the reaction was quenched and worked up to yield the coupled product.[1][7]

General Procedure for Intramolecular Hydrosilylation and Tamao–Fleming Oxidation: The homoallylic alcohol was treated with a silylating agent and a platinum catalyst in THF. The resulting siloxane was then subjected to oxidation using hydrogen peroxide, potassium bicarbonate, and potassium fluoride (B91410) in a mixture of THF and methanol (B129727) to afford the diol.[1][7]

General Procedure for Oxepane Ring Formation: A solution of the diol in a mixture of CH₂Cl₂ and HFIP containing PTSA and molecular sieves was stirred before the addition of a reducing agent such as triethylsilane. The reaction was then quenched and purified to yield the oxepane.[1]

Iboxamycin_Synthesis_Pathway cluster_start Starting Materials cluster_key_intermediates Key Intermediates cluster_final Final Product Alkyl bromide Alkyl bromide Organozinc reagent Organozinc reagent Alkyl bromide->Organozinc reagent 6 steps Vinyl triflate Vinyl triflate Coupling product Coupling product Organozinc reagent->Coupling product Negishi Coupling (with Vinyl triflate) Homoallylic alcohol Homoallylic alcohol Coupling product->Homoallylic alcohol Desilylation Diol Diol Homoallylic alcohol->Diol Intramolecular Hydrosilylation & Tamao-Fleming Oxidation Oxepane Oxepane Diol->Oxepane Transacetalization- Reduction This compound This compound Oxepane->this compound Oxidation, Amide Coupling, Deprotection

Mechanism of Action

This compound, like other lincosamide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis.[8][9] It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, near the peptidyl transferase center (PTC).[1][8][10] This binding event sterically hinders the accommodation of aminoacyl-tRNAs at the A-site, thereby preventing peptide bond formation and elongating the polypeptide chain.[8]

A key feature of this compound is its ability to overcome common mechanisms of resistance that render other lincosamides ineffective.[2][11] The most prevalent form of resistance to lincosamides involves the methylation of a specific adenine (B156593) residue (A2503 in E. coli) in the 23S rRNA by Erm methyltransferases.[11][12] This methylation prevents the binding of traditional lincosamides.

Structural studies have revealed that this compound can still bind effectively to the methylated ribosome.[2][11] In a remarkable and unexpected finding, the binding of this compound induces a conformational change in the ribosome, causing the methylated nucleotide to move out of the way, allowing both the drug and the modification to coexist within the binding pocket.[2][11][12] This unique mechanism of action allows this compound to evade this widespread resistance mechanism.

Ribosome Binding and In Vitro Activity

The enhanced binding affinity of this compound for the bacterial ribosome is a key contributor to its potent antibacterial activity.[13][14] A radiolabeling method was developed to tritiate this compound, enabling the direct measurement of its ribosomal binding affinity.[14] These studies revealed that this compound binds to E. coli ribosomes with an apparent inhibition constant (Ki, app) of 41 ± 30 nM, which is approximately 70-fold tighter than clindamycin (Ki, app = 2.7 ± 1.1 µM).[14]

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis This compound Synthesis Purification Purification (HPLC, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, X-ray) Purification->Characterization MIC MIC Determination (Broth Microdilution) Characterization->MIC RibosomeBinding Ribosome Binding Assay (Radiolabeled this compound) Characterization->RibosomeBinding TimeKill Time-Kill Kinetics Assay MIC->TimeKill MurineModels Murine Infection Models MIC->MurineModels PAE Post-Antibiotic Effect (PAE) Assay TimeKill->PAE Efficacy Efficacy Assessment MurineModels->Efficacy

Antibacterial Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[2][3][15] It is potent against ESKAPE pathogens and strains expressing Erm and Cfr ribosomal RNA methyltransferases, which confer resistance to multiple classes of ribosome-targeting antibiotics.[15]

Table 1: In Vitro Activity of this compound and Comparator Lincosamides

OrganismResistance MechanismThis compound MIC (mg/L)Clindamycin MIC (mg/L)
S. aureus (MRSA, CC8)-0.06 (MIC₅₀)>16 (MIC₉₀)
S. aureus (MRSA, CC5)-0.06 (MIC₅₀)>16 (MIC₉₀)
S. aureus (MRSA, erm+)Erm Methyltransferase2 (MIC₉₀)>16 (MIC₉₀)
L. monocytogenesVgaL/Lmo0919 ABCF ATPaseHighly ActiveResistant
E. faecalisLsaA ABCF ATPase8-fold protective effectPotent resistance
B. subtilisVmlR ABCF ATPase33-fold protective effect-

Data compiled from multiple sources.[16][17][18]

In murine infection models, this compound has demonstrated efficacy against both Gram-positive and Gram-negative pathogens.[2][5][6] It is orally bioavailable and has shown a favorable safety profile in these preclinical studies.[15]

Conclusion

This compound is a testament to the power of chemical synthesis to address the growing threat of antimicrobial resistance. Its rational design, enabled by a component-based synthetic platform, has led to a molecule with potent broad-spectrum activity and the ability to overcome key mechanisms of resistance. The in-depth understanding of its synthesis and mechanism of action provides a solid foundation for its further development as a next-generation antibiotic. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in this critical area of medicine.

References

Iboxamycin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Iboxamycin

Introduction

This compound is a novel, fully synthetic lincosamide antibiotic engineered to combat multidrug-resistant (MDR) bacteria. As a next-generation antibiotic candidate, it demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative pathogens.[1] Developed through structure-based design, this compound features a unique, fused bicyclic oxepanoprolinamide aminoacyl scaffold, which enhances its potency and enables it to overcome common resistance mechanisms that render older lincosamides ineffective.[1][2][3] It acts as a bacteriostatic agent by inhibiting bacterial protein synthesis.[1][2] Pre-clinical studies have shown it to be a promising candidate, effective against a wide range of pathogenic bacteria, including notorious ESKAPE pathogens and strains expressing Erm and Cfr ribosomal RNA methyltransferases.[1][4]

Chemical Structure and Properties

This compound is distinguished by its synthetic bicyclic amino acid residue, a significant modification from the 4'-n-propyl hygric acid residue found in lincomycin (B1675468) and clindamycin.[5] This structural innovation is key to its enhanced antibacterial properties. The definitive structure, including all stereochemistry, was confirmed by single-crystal X-ray analysis.[5]

G N1 N C2 C N2 N C7 C N2->C7 H_N H N2->H_N O1 O O2 O C10 C O2->C10 O3 O C16 C O3->C16 O4 O O5 O S1 S CH3_S CH3 S1->CH3_S C1 C C3 C C3->O1 C4 C C6 C C3->C6 C5 C C13 C C4->C13 C15 C C5->C15 C6->N2 C8 C C7->C8 CH3_C7 CH3 C7->CH3_C7 Cl Cl C7->Cl C8->S1 C9 C C8->C9 C9->O2 C12 C C9->C12 C11 C C10->C11 NH2 NH2 C10->NH2 C11->C12 OH1 OH C11->OH1 OH2 OH C12->OH2 C14 C C13->C14 C17 C C13->C17 C14->O3 C14->C15 C16->C17 C18 C C19 C C20 C C21 C C22 C OH3 OH

Caption: 2D representation of this compound's chemical structure.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₂H₃₉ClN₂O₆S[6]
CAS Registry Number 2640000-92-4[6]
Appearance White powder / Fine white needles[5]
Melting Point 205–206 °C[5]

Mechanism of Action

This compound, like other lincosamide antibiotics, functions by inhibiting bacterial protein synthesis.[3] Its primary target is the 50S subunit of the bacterial ribosome.[6] By binding to the 23S ribosomal RNA component near the peptidyl transferase center (PTC), it obstructs the formation of peptide bonds, a critical step in protein elongation. This interference leads to the cessation of protein production, resulting in a bacteriostatic effect.[2][3]

A key advantage of this compound is its ability to overcome resistance mechanisms that affect other ribosome-targeting antibiotics. It shows efficacy against strains expressing Erm and Cfr, which are ribosomal RNA methyltransferase enzymes.[4] These enzymes modify the ribosome, reducing the binding affinity of many antibiotics. This compound's unique structure allows it to bind effectively even to these modified ribosomes, restoring antibacterial activity.[2]

G cluster_0 Bacterial Cell IBX This compound Ribosome 50S Ribosomal Subunit IBX->Ribosome Binds to PTC Peptidyl Transferase Center (PTC) Ribosome->PTC Targets Inhibition Inhibition of Peptide Bond Formation PTC->Inhibition Result Bacteriostasis (Protein Synthesis Halted) Inhibition->Result

Caption: Mechanism of action pathway for this compound.

Chemical Synthesis

The development of a practical, gram-scale synthesis for this compound was a crucial step in enabling its advanced preclinical evaluation, including in vivo studies in animal infection models.[5][7] The synthesis is noted for its efficiency and the implementation of several key chemical transformations.[5][8]

A high-level overview of the synthetic workflow involves a convergent approach. Notable features include a highly diastereoselective alkylation of a pseudoephenamine amide, the creation of the bicyclic scaffold's ring-fusion stereocenters via an intramolecular hydrosilylation–oxidation sequence, a convergent sp3–sp2 Negishi coupling, and the formation of the oxepane (B1206615) ring using a one-pot transacetalization–reduction reaction.[5][9] The final step to yield this compound involves the deprotection of an N-benzyloxycarbonyl group, followed by purification.[5]

G A Starting Materials B Diastereoselective Alkylation A->B C Intramolecular Hydrosilylation-Oxidation B->C Forms Bicyclic Scaffold Core Stereocenters D Convergent sp3-sp2 Negishi Coupling C->D E One-Pot Transacetalization- Reduction (Oxepane Formation) D->E F Final Deprotection & Purification E->F G This compound F->G

Caption: High-level workflow for the chemical synthesis of this compound.

Biological Activity

This compound exhibits potent activity against a wide array of bacteria, including multidrug-resistant strains. Its efficacy is often superior to that of clindamycin, particularly against resistant phenotypes. It also demonstrates a pronounced post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the antibiotic has been removed, a valuable pharmacokinetic property.[2]

Table of Minimum Inhibitory Concentrations (MIC)

Bacterial Strain / PhenotypeMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Ocular Methicillin-Resistant S. aureus (MRSA)0.062[6][10]
Ocular MRSA with erm genes-2[6][10]
S. aureus with cfr gene-2-8 (µg/mL)[3]

Experimental Protocols

1. Gram-Scale Synthesis: Final Deprotection and Purification

This protocol outlines the final step in the synthesis of this compound from its N-benzyloxycarbonyl-protected precursor.[5]

  • Deprotection: The N-benzyloxycarbonyl protected intermediate is dissolved in tetrahydrofuran (B95107) (THF). A full equivalent of 10% palladium on carbon is added to the solution. The reaction mixture is stirred under an atmosphere of dihydrogen (1 atm) at 23 °C for approximately 5 hours.

  • Workup and Purification: Following the reaction, the catalyst is removed by filtration. The filtrate is concentrated to yield the crude product.

  • Chromatography: The crude material is purified by flash-column chromatography using an eluent containing 1% ammonium (B1175870) hydroxide (B78521) to afford the pure, free-base form of this compound as a white powder.

  • Recrystallization: For in vivo evaluation, the material is further purified by recrystallization from absolute ethanol (B145695) to yield fine white needles.[5]

2. Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates.[6][10]

  • Preparation: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours under ambient air.

  • Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

3. Bacteriostatic Activity Assessment: Time-Kill Assay

This protocol was used to assess whether this compound is bactericidal or bacteriostatic against Listeria monocytogenes.[2]

  • Culture Preparation: Bacterial strains are grown to the exponential phase in Mueller-Hinton broth.

  • Antibiotic Treatment: The cultures are treated with this compound at a concentration equal to four times its MIC (4 x MIC). A control culture with no antibiotic is run in parallel.

  • Sampling: Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Plating and Counting: The harvested cells are washed to remove the antibiotic and then serially diluted before being plated on antibiotic-free BHI agar (B569324) plates.

  • Analysis: The plates are incubated for 24-48 hours, after which colonies are counted to determine the CFU/mL at each time point. A bacteriostatic agent will prevent an increase in CFU/mL but will not cause a significant reduction compared to the initial inoculum.[2]

References

An In-depth Technical Guide to the Mechanism of Action of Iboxamycin on the Bacterial Ribosome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iboxamycin is a novel, synthetic oxepanoprolinamide, a new class of lincosamide antibiotic, demonstrating potent activity against a broad spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. A key feature of this compound is its ability to overcome common resistance mechanisms, particularly methylation of the 23S ribosomal RNA (rRNA) by Erm and Cfr methyltransferases, which renders many clinically important antibiotics ineffective.[1][3] Structural and biochemical studies have revealed that this compound binds to the peptidyl transferase center (PTC) of the ribosome, interfering with the proper positioning of tRNA molecules and thereby halting peptide bond formation.[4] Its unique chemical scaffold allows it to induce a conformational change in the methylated 23S rRNA, enabling it to bind tightly to resistant ribosomes and exert its antibacterial effect.[1][5] This guide provides a comprehensive overview of the molecular interactions, quantitative efficacy, and experimental methodologies used to elucidate the mechanism of action of this compound.

Introduction to this compound

This compound is a synthetic lincosamide antibiotic developed to combat the growing threat of antimicrobial resistance.[6] Unlike its predecessors, lincomycin (B1675468) and clindamycin, this compound possesses a novel oxepanoprolinamide structure that confers enhanced binding affinity to the bacterial ribosome and the ability to evade common resistance mechanisms.[1][6] It exhibits a bacteriostatic effect, meaning it inhibits bacterial growth rather than directly killing the bacteria.

Core Mechanism of Action: Targeting the Bacterial Ribosome

This compound exerts its antibacterial effect by targeting the bacterial 70S ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the large 50S subunit, at a critical functional site known as the peptidyl transferase center (PTC).[4] The PTC is located within domain V of the 23S rRNA and is responsible for catalyzing the formation of peptide bonds between amino acids during translation.

By binding to the PTC, this compound sterically hinders the proper placement of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site.[4][7] This interference prevents the formation of peptide bonds, thereby arresting protein synthesis and ultimately inhibiting bacterial growth.

Overcoming Antibiotic Resistance

A significant advantage of this compound is its efficacy against bacteria that have developed resistance to other ribosome-targeting antibiotics. The most prevalent mechanism of resistance to lincosamides, macrolides, and streptogramin B antibiotics is the methylation of a specific adenine (B156593) residue (A2058 in E. coli) in the 23S rRNA by Erm methyltransferases.[1] Another resistance mechanism involves the Cfr methyltransferase, which methylates a different adenine residue (A2503 in E. coli).[3] These methylations sterically block the binding of many antibiotics to the ribosome.

This compound overcomes this resistance through a unique structural mechanism. X-ray crystallography studies have revealed that when this compound binds to a methylated (resistant) ribosome, it induces a conformational change in the methylated nucleotide, effectively displacing it from the binding pocket.[1][5] This allows this compound to bind to its target site with high affinity, even in the presence of the resistance-conferring methylation.[1]

Quantitative Analysis of this compound's Efficacy

The potency of this compound has been quantified through various in vitro assays, including determination of Minimum Inhibitory Concentrations (MICs) against a range of bacterial pathogens and measurement of its binding affinity to the ribosome.

Minimum Inhibitory Concentration (MIC)

MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This compound has demonstrated low MIC values against a variety of clinically relevant bacteria, including strains resistant to other antibiotics.

Bacterial StrainResistance MechanismThis compound MIC (µg/mL)Clindamycin MIC (µg/mL)Reference
Staphylococcus aureus (MRSA, CC8)Methicillin-resistant0.06 (MIC₅₀)>16 (MIC₉₀)[8]
Staphylococcus aureus (MRSA, CC5)Methicillin-resistant0.06 (MIC₅₀)>16 (MIC₉₀)[8]
Staphylococcus aureus (erm-positive)Ribosomal methylation2 (MIC₉₀)>16 (MIC₉₀)[8]
Listeria monocytogenes EGD-e (Wild-type)Intrinsic VgaL/Lmo09190.125 - 0.51[3]
Listeria monocytogenes 10403S (Wild-type)Intrinsic VgaL/Lmo09190.125 - 0.52 - 8[3]
Enterococcus faecalis (lsaA-positive)ABCF ATPase efflux0.596 - 256 fold higher[3]
Bacillus subtilis (vmlR-positive)ABCF ATPase efflux2-[3]
Bacillus subtilis (cfr-positive)Ribosomal methylation2>128[3]
Ribosomal Binding Affinity

The binding affinity of this compound to the bacterial ribosome has been determined using radiolabeled ligand binding assays. These studies have shown that this compound binds with significantly higher affinity than clindamycin.

CompoundTargetApparent Inhibition Constant (Ki, app)Reference
This compoundE. coli ribosomes41 ± 30 nM[3][9]
ClindamycinE. coli ribosomes2.7 ± 1.1 µM[3][9]

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of microbiological, biochemical, and structural biology techniques.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the minimum concentration of an antibiotic required to inhibit the growth of a specific bacterium.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[10]

  • Inoculate each well of the microtiter plate with the bacterial suspension, except for a sterility control well.

  • Include a growth control well containing only the bacterial inoculum and broth.

  • Incubate the plates at 37°C for 16-20 hours.[11]

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[2]

Ribosome Binding Assay by Nitrocellulose Filter Binding

This assay measures the binding affinity of a ligand (this compound) to its target (the ribosome) by separating ribosome-ligand complexes from the free ligand using a nitrocellulose filter.

Materials:

  • Purified 70S ribosomes from E. coli

  • Tritiated ([³H])-iboxamycin

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 6 mM β-mercaptoethanol)

  • Wash buffer (same as binding buffer)

  • Nitrocellulose filters (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Incubate a constant concentration of [³H]-iboxamycin with increasing concentrations of purified 70S ribosomes in binding buffer to determine the dissociation constant (Kd). For competition assays, incubate a fixed concentration of [³H]-iboxamycin and ribosomes with increasing concentrations of unlabeled this compound or a competitor antibiotic.[9]

  • Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 37°C).

  • Filter the reaction mixture through a nitrocellulose filter under vacuum. The ribosomes and any bound radiolabeled ligand will be retained on the filter.

  • Wash the filter with cold wash buffer to remove any unbound radiolabeled ligand.

  • Place the filter in a scintillation vial with scintillation fluid.

  • Quantify the amount of bound [³H]-iboxamycin using a scintillation counter.

  • The binding data is then analyzed to determine the Ki, app.[9]

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

  • Cell-free transcription-translation system (e.g., PURExpress®)

  • DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein)

  • This compound stock solution

  • Reaction buffer and amino acid mixture

  • Plate reader for detecting the reporter protein signal (luminescence or fluorescence)

Procedure:

  • Set up the in vitro transcription-translation reactions according to the manufacturer's protocol.

  • Add serial dilutions of this compound to the reactions. Include a no-drug control.

  • Initiate the reaction by adding the DNA template.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Measure the amount of reporter protein produced by detecting the luminescence or fluorescence signal.

  • The percentage of inhibition is calculated relative to the no-drug control.

  • The IC₅₀ value (the concentration of this compound that inhibits protein synthesis by 50%) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[8]

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

Cryo-EM is a powerful technique used to determine the high-resolution three-dimensional structure of biological macromolecules in their near-native state.

Procedure Outline:

  • Complex Formation: Incubate purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.

  • Grid Preparation: Apply a small volume of the ribosome-iboxamycin complex solution to a cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane (B1197151) to vitrify the sample, preserving the complex in a near-native, hydrated state.

  • Data Collection: The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. A large number of images (micrographs) of the randomly oriented ribosome-iboxamycin complexes are collected.[12]

  • Image Processing: The collected micrographs are processed to correct for beam-induced motion and to enhance the signal-to-noise ratio. Individual particle images are picked and classified to select for high-quality, homogeneous particles.

  • 3D Reconstruction: The 2D particle images are used to reconstruct a 3D density map of the ribosome-iboxamycin complex.

  • Model Building and Refinement: An atomic model of the ribosome and this compound is built into the 3D density map and refined to obtain a high-resolution structure that reveals the precise interactions between the antibiotic and the ribosome.[12]

Visualizing the Mechanism of Action

The following diagrams illustrate the key aspects of this compound's mechanism of action on the bacterial ribosome.

Iboxamycin_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_PTC Peptidyl Transferase Center (PTC) 50S_subunit 50S Subunit 30S_subunit 30S Subunit A_site A-site Inhibition Inhibition A_site->Inhibition P_site P-site P_site->Inhibition This compound This compound This compound->A_site Binds to PTC Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks peptide bond formation

Figure 1. this compound binds to the Peptidyl Transferase Center (PTC) on the 50S ribosomal subunit, inhibiting protein synthesis.

Resistance_Mechanism cluster_Resistant_Ribosome Resistant Ribosome Methylated_rRNA Methylated 23S rRNA (e.g., by Erm/Cfr) Binding_Blocked Binding Blocked Methylated_rRNA->Binding_Blocked Conformational_Change Induces Conformational Change in Methylated Nucleotide Methylated_rRNA->Conformational_Change Other_Antibiotics Other Lincosamides (e.g., Clindamycin) Other_Antibiotics->Methylated_rRNA Attempts to bind This compound This compound This compound->Methylated_rRNA Binds to Binding_Successful Successful Binding Conformational_Change->Binding_Successful Experimental_Workflow Start Start: Investigate this compound's Mechanism of Action MIC_Assay MIC Determination (Broth Microdilution) Start->MIC_Assay Binding_Assay Ribosome Binding Assay (Nitrocellulose Filter) Start->Binding_Assay Translation_Assay In Vitro Translation Inhibition Assay Start->Translation_Assay Structural_Analysis Structural Analysis (Cryo-EM / X-ray) Start->Structural_Analysis Data_Analysis Data Analysis and Interpretation MIC_Assay->Data_Analysis Binding_Assay->Data_Analysis Translation_Assay->Data_Analysis Structural_Analysis->Data_Analysis Conclusion Conclusion: Elucidation of Mechanism Data_Analysis->Conclusion

References

Iboxamycin: A Comprehensive Technical Guide to its Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iboxamycin is a novel, synthetically derived oxepanoprolinamide, a new class of lincosamide antibiotics.[1][2] It has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains that are a significant threat to global health.[1][2] Developed through a structure-based design and component-based synthesis approach, this compound represents a promising candidate in the fight against antimicrobial resistance (AMR).[2] This technical guide provides an in-depth overview of the spectrum of activity of this compound, detailing its efficacy against key pathogens, its mechanism of action, and the experimental protocols used to evaluate its performance.

Spectrum of Activity

This compound has shown potent activity against a wide range of bacterial pathogens in both in vitro and in vivo studies.[1][2] Its efficacy extends to Gram-positive and, notably for a lincosamide, Gram-negative bacteria.[3][4]

Gram-Positive Bacteria

This compound is particularly effective against Gram-positive organisms, including those that have developed resistance to other lincosamides like clindamycin.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrain(s)Resistance Mechanism(s)This compound MIC (mg/L)Clindamycin MIC (mg/L)Lincomycin MIC (mg/L)Reference(s)
Staphylococcus aureusOcular MRSA isolates (n=50)erm genesMIC₅₀: 0.06, MIC₉₀: 2MIC₉₀: >16-[5]
Staphylococcus aureuscfr-positive strainsCfr methyltransferase2-8>128-[1]
Enterococcus faecalisWild-type (ATCC 29212)Intrinsic (LsaA)0.0616-[1]
Enterococcus faecalisOG1RF expressing LsaALsaA ABCF ATPase0.5>256>256[1]
Enterococcus faecalisΔlsaA-0.062512[1]
Listeria monocytogenes10403S (Wild-type)-0.518[1][4]
Listeria monocytogenesEGD-e (Wild-type)VgaL/Lmo09190.12512[1][4]
Listeria monocytogenesEGD-e Δlmo0919-0.031250.50.25[1][4]
Bacillus subtilisWild-typeVmlR20.250.5[1]
Bacillus subtilisΔvmlR-0.060.030.06[1]
Bacillus subtilisExpressing VmlR + CfrVmlR + Cfr methyltransferase16-32>128>128[1]
Gram-Negative Bacteria

While specific MIC values for a broad range of Gram-negative bacteria are not as extensively detailed in the provided search results, it is consistently reported that this compound is effective against Gram-negative pathogens, a significant improvement over older lincosamides.[2][3][4]

Mechanism of Action and Overcoming Resistance

This compound, like other lincosamides, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[6] Its unique chemical structure, however, allows it to overcome common resistance mechanisms that render other lincosamides ineffective.[1]

The primary mechanisms of resistance to lincosamides involve the methylation of the 23S rRNA at specific sites by Erm and Cfr methyltransferases.[1][6] This methylation prevents the antibiotic from binding effectively to the ribosome. This compound's novel oxepanoprolinamide scaffold enables it to bind to the ribosome in a way that displaces the methylated nucleotide, allowing it to maintain its inhibitory function.[1] This structural rearrangement induced by this compound binding is a key feature of its ability to combat resistant bacteria.[1]

Iboxamycin_Resistance_Evasion cluster_0 Standard Lincosamide Interaction cluster_1 Resistance Mechanism cluster_2 This compound's Action Ribosome_S Bacterial Ribosome (50S) Protein_Synthesis_S Protein Synthesis Ribosome_S->Protein_Synthesis_S Inhibits Lincosamide Clindamycin Lincosamide->Ribosome_S Binds to 23S rRNA Ribosome_R Bacterial Ribosome (50S) Protein_Synthesis_R Protein Synthesis (uninhibited) Ribosome_R->Protein_Synthesis_R Methylation Erm/Cfr Methylation of 23S rRNA Methylation->Ribosome_R Modifies binding site Lincosamide_R Clindamycin Lincosamide_R->Ribosome_R Binding blocked Ribosome_I Bacterial Ribosome (50S) Protein_Synthesis_I Protein Synthesis Ribosome_I->Protein_Synthesis_I Inhibits Methylation_I Methylated 23S rRNA Methylation_I->Ribosome_I Modified binding site This compound This compound This compound->Ribosome_I Binds and displaces methylated nucleotide Broth_Microdilution_Workflow Start Start Prep_Antibiotic Prepare serial dilutions of this compound Start->Prep_Antibiotic Prep_Inoculum Prepare standardized bacterial inoculum Start->Prep_Inoculum Dispense Dispense antibiotic dilutions and inoculum into 96-well plate Prep_Antibiotic->Dispense Prep_Inoculum->Dispense Incubate Incubate plate (e.g., 37°C for 18-24h) Dispense->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

References

A Technical Deep Dive: Iboxamycin and Clindamycin at the Ribosomal Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial ribosome, a primary target for numerous antibiotics, is the site of action for both the established lincosamide, clindamycin (B1669177), and the novel oxepanoprolinamide, iboxamycin. While both drugs target the 50S ribosomal subunit's peptidyl transferase center (PTC), their distinct structural features lead to significant differences in binding affinity, mechanism of action, and efficacy against drug-resistant bacterial strains. This technical guide provides a comprehensive comparison of the ribosomal binding sites of this compound and clindamycin, detailing the experimental methodologies used to elucidate these interactions. We present quantitative binding data, step-by-step experimental protocols for key assays, and visualizations of the binding sites and experimental workflows to offer a thorough resource for researchers in antimicrobial drug development.

Introduction

The rise of antibiotic resistance necessitates the development of novel therapeutics that can overcome existing resistance mechanisms. This compound, a synthetic oxepanoprolinamide, has emerged as a promising candidate with potent activity against a broad spectrum of bacteria, including those resistant to macrolides, lincosamides, and other 50S-targeting agents. Its predecessor, clindamycin, a semi-synthetic lincosamide, has been a clinical workhorse for decades but faces growing challenges from resistance. Understanding the molecular basis of their interaction with the ribosome is crucial for the rational design of next-generation antibiotics.

This guide delves into the specifics of how these two molecules interact with their ribosomal target, providing a granular view of their binding pockets and the experimental techniques used to probe these interactions.

Comparative Analysis of Ribosomal Binding

Both this compound and clindamycin bind to the large (50S) ribosomal subunit, in close proximity to the peptidyl transferase center (PTC), thereby interfering with protein synthesis. However, structural and biochemical studies have revealed key differences in their binding modes and affinities.

Quantitative Binding Data

Competition binding assays using radiolabeled ligands have been instrumental in quantifying the binding affinities of this compound and clindamycin to the Escherichia coli ribosome. As shown in the table below, this compound exhibits a significantly higher affinity for the ribosome compared to clindamycin.

Antibiotic Apparent Inhibition Constant (Ki, app) vs. E. coli Ribosomes Reference
This compound41 ± 30 nM[1]
Clindamycin2.7 ± 1.1 µM[1]

Table 1: Comparative binding affinities of this compound and clindamycin to E. coli ribosomes.

Ribosomal RNA Interactions

High-resolution structural studies and chemical footprinting have identified the specific 23S rRNA nucleotides that form the binding pockets for this compound and clindamycin.

Antibiotic Interacting 23S rRNA Nucleotides (E. coli numbering) Key Interactions and Observations References
This compound A2058, A2059, A2451, C2452, G2505This compound's rigid oxepanoprolinamide scaffold allows for optimal positioning within the PTC. Crucially, it can bind to Erm-methylated ribosomes by displacing the dimethylated A2058, overcoming a common resistance mechanism.[2][3]
Clindamycin A2058, A2059, A2451, A2503, G2505, C2452, U2506Clindamycin exhibits a two-step binding process. An initial interaction at the A-site (CI complex) is followed by isomerization to a more stable complex (C*I) that extends towards the P-site. This flexibility is thought to contribute to its mechanism of action but also its susceptibility to resistance.[4]

Table 2: Key 23S rRNA interactions for this compound and clindamycin.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the ribosomal binding of this compound and clindamycin.

Radiolabeled Ligand Competition Binding Assay

This protocol details the determination of the apparent inhibition constant (Ki, app) of unlabeled antibiotics by measuring their ability to compete with a radiolabeled ligand for binding to the ribosome.

Materials:

  • Tritiated this compound ([³H]-iboxamycin) with a specific activity of 53 mCi/mmol

  • Unlabeled this compound and clindamycin

  • E. coli 70S ribosomes

  • Binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, β-mercaptoethanol)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of E. coli 70S ribosomes and a constant concentration of [³H]-iboxamycin in binding buffer.

  • Competition: Add increasing concentrations of unlabeled this compound or clindamycin to the respective tubes. Include a control with no unlabeled competitor.

  • Incubation: Incubate the reaction mixtures at 37°C for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Filtration: Rapidly filter the reaction mixtures through glass fiber filters under vacuum to separate ribosome-bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-iboxamycin as a function of the log of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki, app using the Cheng-Prusoff equation: Ki, app = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

X-ray Crystallography of Ribosome-Antibiotic Complexes

This protocol outlines the general steps for determining the three-dimensional structure of an antibiotic bound to the ribosome.

Materials:

  • Highly purified and active 70S ribosomes from Thermus thermophilus or E. coli

  • This compound or clindamycin

  • Crystallization buffer components (e.g., HEPES, potassium acetate, magnesium acetate, polyethylene (B3416737) glycol)

  • Cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol)

  • X-ray diffraction equipment (synchrotron source)

Procedure:

  • Ribosome Preparation: Isolate and purify 70S ribosomes to high homogeneity.

  • Complex Formation: Incubate the purified ribosomes with a molar excess of the antibiotic to ensure saturation of the binding site.

  • Crystallization: Use the hanging-drop or sitting-drop vapor diffusion method to grow crystals of the ribosome-antibiotic complex. Screen a wide range of crystallization conditions to find optimal crystal growth.

  • Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution before flash-cooling them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination and Refinement: Process the diffraction data to obtain an electron density map. Use molecular replacement with a known ribosome structure as a search model to solve the phase problem. Build the antibiotic molecule into the electron density map and refine the entire structure to high resolution.

Chemical Footprinting of Ribosome-Antibiotic Interactions

This method identifies the specific ribosomal RNA nucleotides that are protected from chemical modification upon antibiotic binding.

Materials:

  • E. coli 70S ribosomes

  • Clindamycin

  • Chemical probes: dimethyl sulfate (B86663) (DMS) for adenines and cytosines, and kethoxal (B1673598) for guanines.

  • Primer extension reagents: reverse transcriptase, dNTPs, and a radiolabeled primer complementary to a region downstream of the area of interest in the 23S rRNA.

  • Polyacrylamide gel electrophoresis (PAGE) equipment.

Procedure:

  • Complex Formation and Modification:

    • For the CI complex, incubate ribosomes with clindamycin for a short period (e.g., 1 second) before adding the chemical probe (DMS or kethoxal).

    • For the C*I complex, pre-incubate ribosomes with clindamycin for a longer period (e.g., 1 minute) before adding the chemical probe.

  • Reaction Quenching: Stop the modification reaction after a short incubation.

  • RNA Extraction: Extract the ribosomal RNA from the reaction mixtures.

  • Primer Extension: Perform reverse transcription using a radiolabeled primer that binds to the 23S rRNA. Reverse transcriptase will stop at the modified nucleotides.

  • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.

  • Analysis: Visualize the gel using autoradiography. The positions where reverse transcriptase stops, indicated by the appearance of bands, correspond to the modified nucleotides. A decrease in the intensity of a band in the presence of the antibiotic indicates protection of that nucleotide.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

G cluster_ribosome 50S Ribosomal Subunit (PTC) cluster_this compound This compound cluster_clindamycin Clindamycin A2058 A2058 A2059 A2059 A2451 A2451 G2505 G2505 C2452 C2452 A2503 A2503 U2506 U2506 This compound This compound This compound->A2058 This compound->A2059 This compound->A2451 This compound->G2505 This compound->C2452 Clindamycin Clindamycin Clindamycin->A2058 Clindamycin->A2059 Clindamycin->A2451 Clindamycin->G2505 Clindamycin->C2452 Clindamycin->A2503 Clindamycin->U2506

Figure 1: Comparative binding of this compound and Clindamycin to the 50S ribosomal subunit.

G cluster_binding_assay Radiolabeled Ligand Competition Binding Assay cluster_crystallography X-ray Crystallography cluster_footprinting Chemical Footprinting Start1 Prepare Ribosome/ [3H]-Iboxamycin Mix Step1_1 Add Unlabeled Competitor Start1->Step1_1 Step1_2 Incubate Step1_1->Step1_2 Step1_3 Filter and Wash Step1_2->Step1_3 Step1_4 Scintillation Counting Step1_3->Step1_4 End1 Determine Ki,app Step1_4->End1 Start2 Purify Ribosomes Step2_1 Form Ribosome- Antibiotic Complex Start2->Step2_1 Step2_2 Crystallize Complex Step2_1->Step2_2 Step2_3 Collect X-ray Diffraction Data Step2_2->Step2_3 Step2_4 Determine and Refine Structure Step2_3->Step2_4 End2 3D Structure Step2_4->End2 Start3 Form Ribosome- Antibiotic Complex Step3_1 Chemical Modification Start3->Step3_1 Step3_2 RNA Extraction Step3_1->Step3_2 Step3_3 Primer Extension Step3_2->Step3_3 Step3_4 Gel Electrophoresis Step3_3->Step3_4 End3 Identify Protected Nucleotides Step3_4->End3

Figure 2: Experimental workflows for characterizing antibiotic-ribosome interactions.

G Ribosome_A_Site Ribosome (A-site focus) Ribosome_P_Site Ribosome (P-site focus) Ribosome_A_Site->Ribosome_P_Site Isomerization (C*I Complex) Clindamycin Clindamycin Clindamycin->Ribosome_A_Site Initial Binding (CI Complex)

Figure 3: Two-state binding model of clindamycin to the ribosome.

Conclusion

This compound represents a significant advancement in the development of ribosome-targeting antibiotics, largely due to its unique structural features that confer high binding affinity and the ability to overcome key resistance mechanisms. Its rigid conformation contrasts with the flexibility of clindamycin, providing a clear example of how subtle changes in molecular architecture can translate into profound differences in antibacterial efficacy. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers working to understand and exploit the intricacies of the antibiotic-ribosome interface in the ongoing battle against antimicrobial resistance.

References

Unraveling the Origins of Iboxamycin Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iboxamycin is a novel oxepanoprolinamide antibiotic, a new class of lincosamides, demonstrating potent activity against a broad spectrum of multidrug-resistant (MDR) bacteria.[1][2] Its unique structural features allow it to overcome common mechanisms of resistance that render other lincosamides, such as clindamycin, ineffective. This technical guide provides an in-depth investigation into the origins and mechanisms of resistance to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the core molecular interactions. Understanding these resistance pathways is paramount for the strategic development of next-generation antibiotics and for preserving the efficacy of this promising new therapeutic agent.

Core Mechanisms of this compound Resistance

Resistance to this compound, while not as prevalent as for older lincosamides, can arise through several key mechanisms. These primarily involve alterations in the drug's target, the bacterial ribosome, or through the action of specialized protein families that actively protect the ribosome.

Ribosomal RNA (rRNA) Methylation

The most common mechanism of resistance to lincosamides and other ribosome-targeting antibiotics is the methylation of the 23S rRNA at specific nucleotide positions within the peptidyl transferase center (PTC). The primary enzymes responsible for this modification are:

  • Erm (Erythromycin Ribosome Methylase): These enzymes typically dimethylate adenine (B156593) A2058 (E. coli numbering), leading to high-level resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype).

  • Cfr (Chloramphenicol-Florfenicol Resistance): This methyltransferase modifies adenine A2503 at the C8 position. This modification confers resistance to a broader range of antibiotics, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPSA phenotype).

This compound exhibits a remarkable ability to overcome both Erm- and Cfr-mediated resistance.[3][4] Structural studies have revealed that this compound can still bind effectively to the methylated ribosome. In the case of Cfr-mediated resistance, this compound induces a conformational change, displacing the methylated m²m⁸A2503 nucleotide from its canonical position.[1][5][6] This unique mechanism allows this compound to maintain its inhibitory activity against strains harboring these common resistance determinants.

ABCF ATPases (ATP-Binding Cassette F)

The ABCF (ATP-binding cassette F) protein family represents another significant mechanism of resistance to ribosome-targeting antibiotics. These proteins are not efflux pumps but rather function as ribosome protection proteins.[7][8] They bind to the ribosome near the antibiotic-binding site and are thought to actively displace the bound drug in an ATP-dependent manner.[9][10] Several ABCF ATPases have been implicated in lincosamide resistance, and their activity against this compound has been investigated:

  • Vga (Virginiamycin A resistance): Proteins like VgaL and Lmo0919 can confer resistance to lincosamides and streptogramin A antibiotics.

  • Lsa (Lincosamide and Streptogramin A resistance): LsaA is another ABCF protein that provides resistance to this class of antibiotics.

  • VmlR (Virginiamycin M and Lincomycin Resistance): This protein is known to confer resistance to lincosamides and streptogramin B.

While these ABCF ATPases can confer a degree of resistance to this compound, the antibiotic is often potent enough to overcome this protection in many cases.[3][4][11] However, the co-expression of both a Cfr methyltransferase and an ABCF ATPase like VmlR can lead to a synergistic increase in the minimum inhibitory concentration (MIC) of this compound.[3][11]

Ribosomal Protein Mutations

While less common than rRNA methylation and ABCF ATPase-mediated protection for lincosamides, mutations in ribosomal proteins can also contribute to antibiotic resistance. These mutations can alter the conformation of the antibiotic binding site, reducing the drug's affinity for the ribosome. The impact of specific ribosomal protein mutations on this compound resistance is an area of ongoing research.

Data Presentation: this compound Activity Against Resistant Strains

The following tables summarize the in vitro activity of this compound against various bacterial strains harboring known resistance mechanisms. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Table 1: this compound MICs against Staphylococcus aureus Strains with Erm-mediated Resistance

StrainRelevant GenotypeClindamycin MIC (µg/mL)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Reference
Ocular MRSA isolateserm genes present (n=25)>160.062[12]

Table 2: this compound MICs against Strains with Cfr-mediated Resistance

StrainRelevant GenotypeClindamycin MIC (µg/mL)This compound MIC (µg/mL)Reference
Bacillus subtilisEctopic expression of Cfr320 to >64016-32[3]

Table 3: this compound MICs against Strains with ABCF ATPase-mediated Resistance

StrainResistance MechanismLincomycin MIC (µg/mL)Clindamycin MIC (µg/mL)This compound MIC (µg/mL)Fold Increase in this compound ResistanceReference
Listeria monocytogenes EGD-eWT (VgaL/Lmo0919)2-810.125-0.5-[3]
Listeria monocytogenes EGD-eΔlmo0919--2-8 fold lower than WT-[3]
Enterococcus faecalisLsaA expression96- to 256-fold higher than ΔlsaA96- to 256-fold higher than ΔlsaA0.58-fold[3]
Bacillus subtilis 168WT (VmlR)--2-[3]
Bacillus subtilis VHB5ΔvmlR--0.06-[3]
Bacillus subtilis VHB44VmlR ectopic expression--433-fold vs ΔvmlR[3]

Table 4: Synergistic Resistance to this compound

StrainResistance MechanismsThis compound MIC (µg/mL)Fold Increase in this compound ResistanceReference
Bacillus subtilisVmlR + Cfr16-32up to 512-fold[3][11]

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound resistance are provided below.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Materials:

  • Sterile 96-well microtiter plates

  • This compound and other antibiotics of interest

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial strains for testing

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

b. Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Antibiotic Dilutions: In a 96-well plate, perform serial two-fold dilutions of the antibiotic stock solution in broth to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

X-ray Crystallography of Ribosome-Iboxamycin Complexes

This protocol provides a general framework for the structural determination of this compound bound to bacterial ribosomes.

a. Materials:

  • Purified 70S ribosomes from the bacterium of interest (e.g., Thermus thermophilus or Escherichia coli)

  • This compound

  • Crystallization buffers and screens

  • Cryoprotectants

  • X-ray diffraction equipment (synchrotron source)

b. Procedure:

  • Ribosome Preparation: Purify 70S ribosomes to high homogeneity.

  • Complex Formation: Incubate the purified ribosomes with an excess of this compound to ensure saturation of the binding site.

  • Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drops) with various precipitants, salts, and pH ranges.

  • Cryo-protection and Data Collection:

    • Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement with a known ribosome structure as a model.

    • Build and refine the model of the ribosome-Iboxamycin complex.

In Vitro Transcription-Translation (IVTT) Assay

This assay can be used to assess the inhibitory effect of this compound on protein synthesis in a cell-free system.

a. Materials:

  • Commercial IVTT kit (e.g., E. coli S30 extract system)

  • DNA template encoding a reporter protein (e.g., luciferase or GFP)

  • This compound

  • Amino acid mixture (including a radiolabeled amino acid if measuring incorporation)

  • Luminometer or fluorescence plate reader

b. Procedure:

  • Reaction Setup: In a microfuge tube or 96-well plate, combine the IVTT extract, DNA template, amino acid mixture, and varying concentrations of this compound.

  • Incubation: Incubate the reaction at the recommended temperature (usually 37°C) for a specified time (e.g., 1-2 hours).

  • Detection:

    • If using a luciferase reporter, add the luciferase substrate and measure luminescence.

    • If using a GFP reporter, measure fluorescence.

    • If using radiolabeled amino acids, precipitate the synthesized protein and measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the reporter signal against the this compound concentration to determine the IC₅₀ (the concentration of inhibitor that causes a 50% reduction in protein synthesis).

Mandatory Visualizations

Signaling Pathway: this compound Overcoming Cfr-Mediated Resistance

Iboxamycin_Cfr_Resistance cluster_ribosome Bacterial Ribosome (70S) cluster_resistance Resistance Mechanism cluster_drug Antibiotic Action A2503 23S rRNA nucleotide A2503 PTC Peptidyl Transferase Center (PTC) Cfr Cfr Methyltransferase Methylation C8 Methylation of A2503 Cfr->Methylation Catalyzes Methylation->A2503 Modifies This compound This compound Binding Binds to PTC This compound->Binding Binding->PTC Displacement Displaces methylated A2503 Binding->Displacement Inhibition Inhibition of Protein Synthesis Binding->Inhibition Displacement->A2503

Caption: Mechanism of this compound overcoming Cfr-mediated resistance.

Experimental Workflow: Characterizing this compound Resistance

Resistance_Characterization_Workflow Start Isolate Potentially Resistant Bacterium MIC_Assay Perform MIC Assay (this compound vs. Control) Start->MIC_Assay Confirm_Resistance Confirm Resistance (Increased MIC) MIC_Assay->Confirm_Resistance Confirm_Resistance->Start Susceptible WGS Whole Genome Sequencing (WGS) Confirm_Resistance->WGS Resistant Identify_Mutations Identify Potential Resistance Genes/ Mutations WGS->Identify_Mutations Gene_Cloning Gene Cloning and Expression in Susceptible Host Identify_Mutations->Gene_Cloning Confirm_Gene_Function Confirm Gene Function (MIC Shift) Gene_Cloning->Confirm_Gene_Function Structural_Studies Structural Studies (X-ray Crystallography) Confirm_Gene_Function->Structural_Studies Confirmed Biochemical_Assays Biochemical Assays (e.g., IVTT) Confirm_Gene_Function->Biochemical_Assays Confirmed End Characterize Resistance Mechanism Structural_Studies->End Biochemical_Assays->End Iboxamycin_Efficacy_Factors cluster_positive Positive Influences cluster_negative Negative Influences (Resistance) Iboxamycin_Efficacy This compound Efficacy High_Binding_Affinity High Ribosomal Binding Affinity High_Binding_Affinity->Iboxamycin_Efficacy Overcome_Methylation Ability to Overcome rRNA Methylation Overcome_Methylation->Iboxamycin_Efficacy Cfr_Methylation Cfr Methylation (A2503) Cfr_Methylation->Iboxamycin_Efficacy Erm_Methylation Erm Methylation (A2058) Erm_Methylation->Iboxamycin_Efficacy ABCF_ATPases ABCF ATPases (e.g., VmlR, LsaA) ABCF_ATPases->Iboxamycin_Efficacy Synergistic_Resistance Synergistic Mechanisms (Cfr + ABCF) Synergistic_Resistance->Iboxamycin_Efficacy

References

Iboxamycin: A Technical Overview of a Novel Oxepanoprolinamide Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Iboxamycin is a next-generation, semi-synthetic lincosamide antibiotic demonstrating potent activity against a broad spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria. Its unique chemical scaffold, featuring an oxepanoproline ring, allows it to overcome common resistance mechanisms that render many contemporary antibiotics ineffective. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, relevant experimental methodologies, and the molecular pathways of bacterial resistance.

Physicochemical Properties

This compound's fundamental molecular characteristics are summarized below.

PropertyValue
Molecular Formula C₂₂H₃₉ClN₂O₆S
Molecular Weight 495.07 g/mol
CAS Number 2640000-92-4
Appearance Solid

Mechanism of Action: Ribosomal Binding

This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S large ribosomal subunit, effectively halting the production of essential proteins and thereby inhibiting bacterial growth.[1] Isotopic labeling studies have revealed that this compound binds to the ribosome with approximately 70 times greater affinity than clindamycin, a conventional lincosamide antibiotic.

The following diagram illustrates the inhibitory action of this compound on bacterial protein synthesis.

iboxamycin_mechanism_of_action cluster_ribosome Bacterial Ribosome (50S Subunit) Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis This compound This compound This compound->Peptidyl_Transferase_Center Binds to Inhibition Inhibition Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Leads to Inhibited_Growth Inhibited Bacterial Growth Inhibition->Protein_Synthesis Inhibits Inhibition->Inhibited_Growth

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Experimental Protocols

This section outlines the methodologies for key experiments related to the synthesis and evaluation of this compound.

Gram-Scale Synthesis of this compound

A practical, gram-scale synthesis of this compound has been developed to enable in vivo studies.[2][3][4][5] The synthesis is characterized by several key transformations:

  • Intramolecular Hydrosilylation-Oxidation: This pivotal step establishes the stereocenters of the fused bicyclic amino acid residue.

  • Diastereoselective Alkylation: A high-yielding alkylation of a pseudoephenamine amide is employed.

  • Negishi Coupling: A convergent sp³-sp² Negishi coupling is utilized.

  • Transacetalization-Reduction: A one-pot reaction to form the oxepane (B1206615) ring.

The detailed, step-by-step protocol is extensive and can be found in the supplementary information of the primary literature.[2][3]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against various bacterial strains is determined using the broth microdilution method.[6][7]

  • Preparation of Bacterial Inoculum: Bacterial strains are grown to the exponential phase in appropriate broth (e.g., Mueller-Hinton). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of this compound: this compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Ribosomal Binding Assay (Tritium-Labeled this compound)

To quantify the binding affinity of this compound to the bacterial ribosome, a competitive binding assay using tritium-labeled this compound is employed.[8][9]

  • Preparation of Tritium-Labeled this compound: this compound is radiolabeled with tritium (B154650) via hydrogen-tritium exchange.

  • Incubation: A constant concentration of tritium-labeled this compound is incubated with isolated E. coli ribosomes in the presence of varying concentrations of unlabeled this compound (or a competitor like clindamycin).

  • Separation of Bound and Unbound Ligand: The ribosome-antibiotic complexes are separated from the unbound antibiotic.

  • Scintillation Counting: The amount of bound, tritium-labeled this compound is quantified using a scintillation counter.

  • Data Analysis: The data is used to calculate the apparent inhibition constant (Ki, app) and the apparent dissociation constant (Kd, app).

Mechanisms of Bacterial Resistance

Despite its efficacy, bacteria can develop resistance to this compound. Key mechanisms of resistance are outlined below.

Ribosomal RNA Methylation

A common mechanism of resistance to lincosamides is the methylation of the 23S rRNA by Erm and Cfr methyltransferases.[6] This modification can reduce the binding affinity of the antibiotic to the ribosome. However, structural studies have shown that this compound can still bind to methylated ribosomes by inducing a conformational change in the methylated nucleotide, thus overcoming this resistance mechanism to a significant extent.[10]

ABCF ATPase-Mediated Ribosome Protection

ATP-binding cassette F (ABCF) proteins can confer resistance by actively dislodging the antibiotic from the ribosome.[1][11] Several ABCF ATPases have been implicated in resistance to this compound, including VgaL/Lmo0919 in Listeria monocytogenes, LsaA in Enterococcus faecalis, and VmlR in Bacillus subtilis.[1][11] The VmlR-mediated resistance can act synergistically with Cfr methylation, leading to a significant increase in the MIC of this compound.[11]

The following diagram illustrates the primary mechanisms of resistance to this compound.

iboxamycin_resistance_mechanisms cluster_bacterium Bacterial Cell cluster_ribosome Ribosome (50S) This compound This compound Binding_Site This compound Binding Site This compound->Binding_Site Binds to & Inhibits Protein Synthesis Erm_Cfr Erm/Cfr Methyltransferases Erm_Cfr->Binding_Site Methylates 23S rRNA, Reduces Binding Affinity ABCF_ATPase ABCF ATPases (VgaL, LsaA, VmlR) ABCF_ATPase->Binding_Site Dislodges this compound from Ribosome

Bacterial resistance to this compound is primarily mediated by ribosomal RNA methylation and ABCF ATPase-driven antibiotic efflux.

Conclusion

This compound represents a significant advancement in the fight against antimicrobial resistance. Its unique chemical structure allows for potent inhibition of bacterial protein synthesis and the ability to overcome prevalent resistance mechanisms. The experimental protocols and mechanistic insights provided in this document serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and optimization of this promising antibiotic class.

References

The Bicyclic Scaffold of Iboxamycin: A Technical Guide to its Synthesis, Activity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iboxamycin is a novel, semi-synthetic lincosamide antibiotic demonstrating potent activity against a broad spectrum of multidrug-resistant bacteria.[1] Its unique bicyclic oxepanoprolinamide scaffold is a key structural feature responsible for its enhanced ribosomal binding and ability to overcome common resistance mechanisms that render older lincosamides ineffective.[1] This technical guide provides an in-depth overview of the bicyclic core of this compound, including its synthesis, quantitative antimicrobial activity, and molecular mechanism of action. Detailed experimental protocols and visualizations are provided to support research and development efforts in the field of antibiotic discovery.

This compound's Bicyclic Scaffold and Potent Activity

This compound's structure features a rigid, bicyclic oxepanoprolinamide moiety connected to the amino-octose sugar of clindamycin.[2] This synthetic scaffold has been optimized through structure-guided design to enhance its binding affinity to the bacterial ribosome, the target of lincosamide antibiotics.[2]

Quantitative Antimicrobial Activity

This compound exhibits potent activity against a wide range of Gram-positive and Gram-negative pathogens, including strains resistant to other ribosome-targeting antibiotics. Its efficacy is demonstrated by low Minimum Inhibitory Concentration (MIC) values against various clinically relevant bacterial strains.

Bacterial StrainResistance MechanismClindamycin MIC (mg/L)This compound MIC (mg/L)Reference
Staphylococcus aureus (MRSA)Methicillin-resistant>162[3]
Staphylococcus aureus (MRSA, ermC)Erm methyltransferase>162[3]
Enterococcus faecalis (WT)Intrinsic (LsaA)160.06[1]
Listeria monocytogenes (WT)-10.125-0.5[1]
Listeria monocytogenes (Δlmo0919)--2-8 fold more susceptible[1]
Bacillus subtilis (expressing VmlR)ABCF ATPase-33-fold increase[1]
Enterococcus faecalis (expressing LsaA)ABCF ATPase-8-fold protective effect[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Ribosome Binding Affinity

The enhanced potency of this compound is attributed to its high affinity for the bacterial ribosome. The apparent inhibition constant (Ki, app) for this compound's binding to E. coli ribosomes has been determined to be significantly lower than that of clindamycin.

AntibioticApparent Inhibition Constant (Ki, app)
This compound41 ± 30 nM
Clindamycin2.7 ± 1.1 µM

Table 2: Ribosome Binding Affinity of this compound and Clindamycin.

Experimental Protocols

Synthesis of the Bicyclic Scaffold of this compound

The gram-scale synthesis of this compound has been reported, with a key step being the construction of the bicyclic scaffold.[4][5][6] The following is a representative protocol based on published literature. For detailed procedures and characterization data, refer to the supporting information of Mason et al., J. Am. Chem. Soc. 2021, 143, 29, 11019–11025.[5]

Workflow for the Synthesis of this compound's Bicyclic Core

G Synthesis of this compound's Bicyclic Scaffold cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Final Product Starting Material 1 Pseudoephenamine Amide A Diastereoselective Alkylation Starting Material 1->A Starting Material 2 Alkyl Halide B Negishi Coupling Starting Material 2->B A->B sp3-sp2 coupling C Intramolecular Hydrosilylation-Oxidation B->C Ring fusion stereocenters D One-pot Transacetalization-Reduction C->D Oxepane (B1206615) ring formation E Deprotection D->E This compound Scaffold Bicyclic Oxepanoprolinamide Core E->this compound Scaffold

Caption: A simplified workflow for the synthesis of the bicyclic oxepanoprolinamide core of this compound.

Detailed Protocol:

  • Diastereoselective Alkylation: A pseudoephenamine amide is subjected to a high-yielding and highly diastereoselective alkylation.[4]

  • Convergent sp3-sp2 Negishi Coupling: A convergent sp3-sp2 Negishi coupling is performed to connect key fragments.[4]

  • Intramolecular Hydrosilylation-Oxidation: A pivotal intramolecular hydrosilylation-oxidation sequence is employed to establish the ring-fusion stereocenters of the bicyclic scaffold.[4]

  • One-pot Transacetalization-Reduction: A one-pot transacetalization-reduction reaction is used to form the oxepane ring of the target compound.[4]

  • Deprotection and Final Assembly: Subsequent deprotection and coupling with the amino-octose sugar moiety yield this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10]

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 mg/L.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture on an agar (B569324) plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to wells 1-11.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Ribosome Binding Assay

The binding affinity of this compound to the bacterial ribosome can be assessed using a competitive filter-binding assay with a radiolabeled ligand.

Protocol:

  • Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) using established protocols.

  • Radiolabeling: A suitable lincosamide, such as [3H]-clindamycin, is used as the radiolabeled competitor.

  • Binding Reaction:

    • In a microcentrifuge tube, combine a fixed concentration of 70S ribosomes and [3H]-clindamycin with varying concentrations of this compound.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Filter Binding:

    • Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum. The ribosomes and any bound radioligand will be retained on the filter.

    • Wash the filter with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The Ki, app of this compound is determined by analyzing the displacement of the radiolabeled ligand by this compound using appropriate binding isotherms.

Mechanism of Action and Overcoming Resistance

This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit and inhibiting protein synthesis.[1] Its unique bicyclic scaffold allows it to overcome common resistance mechanisms that affect other lincosamides, such as methylation of the ribosomal RNA by Erm and Cfr methyltransferases.[1][3][11][12]

Mechanism of Action of this compound

G This compound's Mechanism of Action and Evasion of Resistance cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound Ribosome Bacterial 50S Ribosome This compound->Ribosome Binds to 50S subunit Methylation rRNA Methylation This compound->Methylation Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Stasis/Death Protein_Synthesis->Cell_Death Leads to Erm Erm Methyltransferase Erm->Methylation Cfr Cfr Methyltransferase Cfr->Methylation Reduced_Binding Reduced Lincosamide Binding Methylation->Reduced_Binding Causes Reduced_Binding->Protein_Synthesis Allows

Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis. It overcomes resistance by accommodating the steric bulk of methylated rRNA.

Structural studies have revealed that this compound can bind effectively to ribosomes even when they are methylated by Erm or Cfr.[11][12][13] The bicyclic scaffold of this compound induces a conformational change in the methylated nucleotide, displacing it and allowing this compound to bind in a deep pocket of the ribosome.[13] This unique mode of binding explains its potent activity against resistant strains.

Conclusion

The bicyclic scaffold of this compound represents a significant advancement in lincosamide antibiotic design. Its unique structural features confer potent antimicrobial activity against a broad range of pathogens, including those with established resistance to other ribosome-targeting drugs. The synthetic accessibility of this scaffold opens avenues for further derivatization and the development of next-generation antibiotics. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of antibacterial drug discovery.

References

Iboxamycin's Potent Offensive Against ESKAPE Pathogens: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the escalating battle against antimicrobial resistance, the novel synthetic lincosamide antibiotic, iboxamycin, has emerged as a powerful contender, demonstrating significant in vitro and in vivo activity against a broad spectrum of multidrug-resistant bacteria, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). This technical guide provides a comprehensive overview of this compound's efficacy, mechanism of action, and the experimental methodologies used to evaluate its potent antibacterial properties.

Executive Summary

This compound, a synthetic oxepanoprolinamide, distinguishes itself by its robust activity against both Gram-positive and Gram-negative bacteria.[1] It effectively circumvents common resistance mechanisms that render many contemporary antibiotics obsolete.[2] By binding to the bacterial ribosome with high affinity, this compound inhibits protein synthesis, leading to a bacteriostatic effect.[3] This guide synthesizes the current understanding of this compound's action against the critical ESKAPE pathogens, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Quantitative Assessment of In Vitro Activity

The in vitro potency of this compound against ESKAPE pathogens has been evaluated through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the available data, showcasing this compound's activity against both susceptible and resistant strains.

PathogenStrain(s)MIC (µg/mL)Reference(s)
Enterococcus faecalisIntrinsically resistant to classical lincosamides0.06[3]
Expressing LsaA resistance factor0.5[4]
Staphylococcus aureusMethicillin-resistant (MRSA)0.06 - 2[5]
Possessing erm genes2[5]
cfr-positive2 - 8[3]
Escherichia coliCarbapenem-resistant[1]

Note: Data for Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species are not yet publicly available in the form of specific MIC values but in vivo efficacy has been demonstrated against some of these pathogens.[1]

Mechanism of Action: A Ribosomal Assault

This compound exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. It binds within the peptidyl transferase center on the 50S ribosomal subunit, a critical site for peptide bond formation.

A key feature of this compound is its ability to overcome resistance mechanisms that commonly affect other ribosome-targeting antibiotics, such as methylation of the ribosomal RNA by Erm and Cfr methyltransferases.[2][3] Structural studies have revealed that this compound can still bind effectively to the ribosome even in the presence of these modifications, a feat not achieved by many other lincosamides.[2] This unique binding mode allows this compound to maintain its inhibitory activity against strains that are resistant to multiple other classes of antibiotics.

Signaling Pathway of this compound's Action

This compound Mechanism of Action cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanism This compound This compound Ribosome Bacterial Ribosome (50S Subunit) This compound->Ribosome Binds to Peptidyl Transferase Center ProteinSynthesis Protein Synthesis This compound->ProteinSynthesis Inhibition Methylation Ribosomal RNA Methylation This compound->Methylation Overcomes Resistance CellGrowth Bacterial Growth & Proliferation ProteinSynthesis->CellGrowth Arrest ErmCfr Erm/Cfr Methyltransferases ErmCfr->Methylation ReducedBinding Reduced Antibiotic Binding Methylation->ReducedBinding Broth Microdilution Workflow A Prepare serial dilutions of this compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate the plate at 37°C for 16-20 hours C->D E Read the plate to determine the lowest concentration with no visible growth (MIC) D->E

Caption: A stepwise workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

In Vivo Murine Infection Model

Animal models are essential for evaluating the efficacy of a new antibiotic in a living system. The following provides a general framework for a murine infection model.

Protocol:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a specified period before the experiment.

  • Induction of Infection: A lethal or sublethal dose of the ESKAPE pathogen is administered to the mice, typically via intraperitoneal or intravenous injection, to establish a systemic infection.

  • Treatment Administration: this compound is administered to the mice at various doses and schedules (e.g., orally or subcutaneously). A control group receives a placebo.

  • Monitoring: The health of the mice is monitored regularly for signs of illness, and survival rates are recorded over a set period.

  • Bacterial Load Determination: At the end of the study, or at specific time points, tissues (e.g., spleen, liver, blood) are harvested to determine the bacterial load (CFU/gram of tissue or mL of blood).

High-Level Workflow for In Vivo Efficacy Study

In Vivo Efficacy Workflow cluster_pre Pre-Infection cluster_infection Infection & Treatment cluster_post Post-Infection Analysis A Acclimatize Mice C Induce Systemic Infection A->C B Prepare Bacterial Inoculum B->C D Administer this compound or Placebo C->D E Monitor Survival & Health D->E F Determine Bacterial Load in Tissues E->F

References

The Natural Genesis of Lincosamide Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lincosamide antibiotics, a clinically significant class of antimicrobial agents, originate from the secondary metabolism of soil-dwelling bacteria, primarily of the genus Streptomyces. This technical guide provides an in-depth exploration of the natural product origins of these antibiotics, with a focus on the well-characterized lincomycin (B1675468) and its analogue, celesticetin (B1194208). We delve into the producing microorganisms, their fermentation, the intricate biosynthetic pathways, and the key enzymes that orchestrate their assembly. This guide is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the underlying biological processes to aid researchers in the fields of natural product chemistry, microbiology, and drug development.

Introduction

The lincosamide family of antibiotics is characterized by a distinctive chemical scaffold composed of an amino acid (a derivative of proline) linked to an amino-sugar (a derivative of octose) via an amide bond.[1] The inaugural member of this class, lincomycin, was first isolated in 1962 from Streptomyces lincolnensis, a bacterium discovered in a soil sample from Lincoln, Nebraska.[2] This discovery paved the way for the development of clindamycin, a semi-synthetic derivative with enhanced oral bioavailability and antibacterial activity.[2] Lincosamides exert their bacteriostatic effect by inhibiting protein synthesis through binding to the 50S ribosomal subunit of bacteria.[1] This guide will illuminate the natural origins of these vital antibiotics, providing a foundational understanding for further research and development.

Producing Microorganisms

The primary natural sources of lincosamide antibiotics are bacteria belonging to the genus Streptomyces. These Gram-positive, filamentous bacteria are renowned for their ability to produce a vast array of secondary metabolites with diverse biological activities.

Table 1: Lincosamide Producing Microorganisms and their Products

MicroorganismLincosamide Product(s)Reference(s)
Streptomyces lincolnensisLincomycin A, Lincomycin B[3]
Streptomyces roseolusLincomycin C, Lincomycin D[1]
Streptomyces caelestisCelesticetin[1]
Streptomyces vellosusLincomycin[4]

Fermentation for Lincosamide Production

The production of lincosamides is achieved through submerged fermentation of the producing Streptomyces species. Optimization of the fermentation medium and culture conditions is critical for maximizing the yield of the desired antibiotic.

Quantitative Data on Lincomycin Fermentation

The following tables summarize data from various studies on the optimization of lincomycin production by Streptomyces lincolnensis.

Table 2: Optimization of Fermentation Medium for Lincomycin Production

Medium ComponentConcentrationResulting Lincomycin TiterReference(s)
Soluble Starch45 g/L350 mg/L[5]
Sugar Cane Molasses15 g/L350 mg/L[5]
Peptone Water13.33 g/L350 mg/L[5]
NaNO₃6.67 g/L350 mg/L[5]
CaCO₃4.0 g/L350 mg/L[5]
Malt Extract0.5 g/L1345 µg/mL[6]
Dextrin10 g/L1345 µg/mL[6]
Soluble Starch30 g/L1345 µg/mL[6]
(NH₄)₂SO₄2.0 g/L1345 µg/mL[6]
Corn Starch, Glucose, Soybean Powder, Corn Steep Liquor, (NH₄)₂SO₄, CaCO₃Optimized via Response Surface Methodology6.56 g/L[1]

Table 3: Optimization of Fermentation Parameters for Lincomycin Production

ParameterOptimal ValueResulting Lincomycin TiterReference(s)
Agitation Speed240 rpm350 mg/L[5]
Temperature30°CNot specified[5]
pHNot specified350 mg/L[5]
Incubation Time240 hours350 mg/L[5]
Agitation Speed200 rpm1345 µg/mL[6]
Temperature30°C1345 µg/mL[6]
Incubation Time10 days1345 µg/mL[6]
Agitation Speed400 rpm6.56 g/L[1]
Temperature30°C6.56 g/L[1]
Incubation Time216 hours6.56 g/L[1]
Experimental Protocol: Fermentation of Streptomyces lincolnensis

This protocol is a generalized procedure based on common practices for the cultivation of Streptomyces lincolnensis for lincomycin production.

Materials:

  • Streptomyces lincolnensis strain (e.g., NRRL ISP-5355)

  • Spore medium (e.g., modified Gauze's Medium No. 1)

  • Seed medium (e.g., 2% soluble starch, 1% glucose, 1% soybean meal, 3% corn steep liquor, 0.15% (NH₄)₂SO₄, 0.4% CaCO₃)

  • Production medium (e.g., 4.5% soluble starch, 1.5% sugar cane molasses, 1.33% peptone water, 0.67% NaNO₃, 0.4% CaCO₃)

  • Sterile baffled flasks

  • Shaking incubator

  • Bioreactor (optional, for larger scale production)

Procedure:

  • Spore Culture Preparation: Inoculate a slant of spore medium with S. lincolnensis and incubate at 30°C for 7-10 days until sporulation is observed.

  • Seed Culture (Inoculum Preparation): Aseptically transfer spores from the slant into a flask containing the seed medium. Incubate at 30°C with shaking at 220 rpm for 48 hours.

  • Production Fermentation: Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 30°C with shaking at 200-240 rpm for 10-14 days. For bioreactor cultivation, maintain a temperature of 30°C, an agitation speed of 400 rpm, and control the pH around 7.0.

  • Monitoring: Periodically withdraw samples to monitor cell growth (e.g., packed mycelium volume) and lincomycin production using analytical methods such as HPLC.

Biosynthesis of Lincosamides

The biosynthesis of lincosamides is a complex process involving a series of enzymatic reactions that assemble the amino acid and amino-sugar precursors and subsequently modify the resulting scaffold. The biosynthetic gene clusters for lincomycin (lmb) and celesticetin (ccb) have been identified and extensively studied.

The Lincomycin Biosynthetic Pathway

The biosynthesis of lincomycin A proceeds through two convergent pathways that synthesize the propylproline and methylthiolincosamide moieties, which are then condensed and further modified.

Lincomycin_Biosynthesis cluster_propylproline Propylproline Biosynthesis cluster_MTL Methylthiolincosamide Biosynthesis cluster_condensation Condensation and Modification Tyrosine L-Tyrosine DOPA 3,4-Dihydroxyphenylalanine Tyrosine->DOPA LmbB2 (Hydroxylase) Intermediate1 Intermediate DOPA->Intermediate1 LmbB1, LmbW, LmbA PPL 4-Propyl-L-proline Intermediate1->PPL LmbX PPL_activated Activated Propylproline PPL->PPL_activated LmbC, LmbN R5P Ribose-5-P Octose_P Octose-P R5P->Octose_P F6P Fructose-6-P F6P->Octose_P LmbR (Transaldolase) GDP_Octose GDP-D-erythro- α-D-gluco-octose Octose_P->GDP_Octose LmbP, LmbK, LmbO GDP_Lincosamide GDP-D-α-D-lincosamide GDP_Octose->GDP_Lincosamide LmbM, LmbL, CcbZ, CcbS MTL_precursor Ergothioneine-S- lincosamide GDP_Lincosamide->MTL_precursor LmbT MTL_precursor_node Ergothioneine-S- lincosamide NDL N-Demethyllincomycin LincomycinA Lincomycin A NDL->LincomycinA LmbJ (Methyltransferase) PPL_activated->NDL LmbD MTL_precursor_node->NDL

Caption: Biosynthetic pathway of Lincomycin A.

Key Enzymes and their Kinetic Parameters

The biosynthesis of lincosamides is catalyzed by a suite of specialized enzymes. The adenylation domains LmbC and CcbC play a crucial role in selecting the amino acid precursor, thereby determining the final structure of the antibiotic.

Table 4: Kinetic Parameters of LmbC and CcbC Adenylation Domains

EnzymeSubstrateKm (µM)Reference(s)
LmbC4-Propyl-L-proline (PPL)180 ± 20[6]
LmbCL-proline2100 ± 200[6]
CcbCL-proline130 ± 10[6]
CcbC4-Propyl-L-proline (PPL)> 10000[6]

Note: Further kinetic data (kcat, Vmax) for these and other biosynthetic enzymes are not extensively reported in the literature.

Experimental Protocol: Enzymatic Assay of LmbB2 (Tyrosine Hydroxylase)

This protocol describes an assay to determine the activity of LmbB2, a key enzyme in the biosynthesis of the propylproline moiety of lincomycin.

Materials:

  • Purified LmbB2 enzyme

  • L-tyrosine

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄)

  • Catalase

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC system with a UV detector

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM L-tyrosine, 0.5 mM BH₄, and 100 U/mL catalase.

  • Enzyme Addition: Initiate the reaction by adding a known concentration of purified LmbB2 enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of 1 M HCl.

  • Product Analysis: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Analyze the supernatant by HPLC to quantify the amount of 3,4-dihydroxyphenylalanine (DOPA) produced. A standard curve of DOPA should be used for quantification. The HPLC separation can be achieved on a C18 column with a mobile phase of methanol (B129727) and water containing 0.1% formic acid, with detection at 280 nm.

Extraction and Purification of Lincosamides

Following fermentation, the lincosamide antibiotic must be recovered from the culture broth and purified. This typically involves a multi-step process to remove cells, proteins, and other impurities.

Experimental Workflow for Lincomycin Purification

Lincomycin_Purification Fermentation_Broth Fermentation Broth Filtration Filtration Fermentation_Broth->Filtration Solvent_Extraction Solvent Extraction (e.g., n-butanol) Filtration->Solvent_Extraction Clarified Broth Back_Extraction Back Extraction (Acidic Water) Solvent_Extraction->Back_Extraction Organic Phase Resin_Adsorption Resin Adsorption (e.g., XAD-4) Back_Extraction->Resin_Adsorption Aqueous Phase Elution Elution Resin_Adsorption->Elution Crystallization Crystallization Elution->Crystallization Lincomycin-rich Eluate Purified_Lincomycin Purified Lincomycin HCl Crystallization->Purified_Lincomycin

Caption: General workflow for lincomycin purification.

Experimental Protocol: Extraction and Purification of Lincomycin

This protocol provides a general method for the laboratory-scale purification of lincomycin from a fermentation broth.

Materials:

  • Fermentation broth of S. lincolnensis

  • n-butanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Adsorbent resin (e.g., Amberlite XAD-4)

  • Methanol

  • Acetone (B3395972)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Cell Removal: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to pellet the mycelia. Collect the supernatant.

  • Solvent Extraction: Adjust the pH of the supernatant to 9.0 with NaOH. Extract the lincomycin into an equal volume of n-butanol by vigorous mixing for 30 minutes. Separate the organic and aqueous phases.

  • Back Extraction: Extract the lincomycin from the n-butanol phase into a smaller volume of acidic water (pH 2.0 with HCl).

  • Resin Adsorption: Adjust the pH of the acidic aqueous extract to 7.0. Pass the solution through a column packed with Amberlite XAD-4 resin. Wash the column with water to remove impurities.

  • Elution: Elute the lincomycin from the resin with methanol.

  • Concentration: Concentrate the methanolic eluate under reduced pressure using a rotary evaporator.

  • Crystallization: Dissolve the concentrated residue in a minimal amount of water and add acetone to induce crystallization of lincomycin hydrochloride.

  • Drying: Collect the crystals by filtration and dry under vacuum.

Conclusion

The lincosamide antibiotics are a testament to the rich chemical diversity found in nature, particularly within the genus Streptomyces. A thorough understanding of their natural origins, from the producing organisms to the intricate biosynthetic pathways, is paramount for the continued development of this important class of antimicrobial agents. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to optimize the production of known lincosamides, discover novel analogues through biosynthetic engineering, or develop new strategies to combat antimicrobial resistance. The visual representations of the biosynthetic and experimental workflows aim to provide a clear and concise overview of these complex processes. Further research into the kinetics and mechanisms of the lincosamide biosynthetic enzymes will undoubtedly open new avenues for the rational design and synthesis of next-generation antibiotics.

References

The Core Pharmacophore of Iboxamycin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Iboxamycin is a novel, synthetic oxepanoprolinamide antibiotic with potent activity against a broad spectrum of multidrug-resistant bacteria. Its unique chemical scaffold, particularly the bicyclic oxepanoprolinamide moiety, allows it to overcome common resistance mechanisms that render many contemporary antibiotics ineffective. This technical guide provides an in-depth exploration of the pharmacophore of this compound, detailing its mechanism of action, structure-activity relationships, and its ability to evade bacterial resistance. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.

Introduction

The rise of antibiotic resistance is a critical global health challenge. This compound, a member of the lincosamide class of antibiotics, represents a significant advancement in the fight against resistant pathogens.[1] Developed through synthetic chemistry, it possesses a unique bicyclic amino acid residue that confers enhanced binding to the bacterial ribosome and the ability to overcome key resistance mechanisms.[1] This guide will dissect the essential structural features of this compound that define its pharmacophore and contribute to its potent antibacterial activity.

The this compound Pharmacophore

The pharmacophore of this compound can be understood by comparing its structure to older lincosamides like lincomycin (B1675468) and clindamycin (B1669177). The core of its activity lies in the precise arrangement of functional groups that interact with the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit.

Key Pharmacophoric Features:

  • Bicyclic Oxepanoprolinamide Scaffold: This rigid, fused ring system is a defining feature of this compound. It pre-organizes the molecule into a conformation that is optimal for binding to the ribosome, reducing the entropic penalty of binding and leading to a higher affinity compared to the more flexible proline scaffold of clindamycin and lincomycin.[2]

  • Aminooctose Moiety: Shared with other lincosamides, this sugar portion provides crucial hydrogen bonding interactions with the ribosomal RNA.

  • Propyl Group and Pyrrolidine Ring: These elements contribute to hydrophobic interactions within the ribosomal binding pocket.

  • Thio-methyl Ether: This group is also involved in establishing key interactions within the PTC.

  • Hydroxyl Groups: The hydroxyl groups on the aminooctose moiety are critical hydrogen bond donors and acceptors, anchoring the molecule to the ribosome.

The following diagram illustrates the key pharmacophoric features of this compound.

G cluster_this compound This compound Pharmacophore This compound This compound Core Scaffold Bicyclic Oxepanoprolinamide (Rigidity, Pre-organization) This compound->Scaffold Key Feature Aminooctose Aminooctose Moiety (H-Bonding) This compound->Aminooctose Essential Moiety Propyl Propyl & Pyrrolidine (Hydrophobic Interactions) This compound->Propyl Essential Moiety Thioether Thio-methyl Ether (PTC Interaction) This compound->Thioether Essential Moiety

Caption: Key pharmacophoric elements of this compound.

Mechanism of Action and Evasion of Resistance

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Its binding site overlaps with that of other macrolide, lincosamide, and streptogramin B (MLSB) antibiotics.

Ribosomal Binding

Structural studies have revealed that this compound binds deep within the peptidyl transferase center of the ribosome.[1] The rigid bicyclic scaffold plays a crucial role in positioning the molecule for optimal interactions with the ribosomal RNA. This results in a significantly tighter binding affinity compared to clindamycin.

The workflow for determining the ribosomal binding of this compound is depicted below.

G cluster_workflow Ribosomal Binding Analysis Workflow A Synthesize Tritium-labeled This compound B Incubate Radiolabeled this compound with Bacterial Ribosomes A->B C Separate Ribosome-bound from Unbound this compound B->C D Quantify Bound this compound via Scintillation Counting C->D E Determine Binding Affinity (Ki) D->E

Caption: Experimental workflow for determining ribosomal binding affinity.

Overcoming Erm/Cfr Methylation

A prevalent mechanism of resistance to MLSB antibiotics is the methylation of a specific adenine (B156593) residue (A2058 in E. coli) in the 23S rRNA by Erm or Cfr methyltransferases. This modification sterically hinders the binding of many antibiotics. This compound, however, can still bind effectively to the methylated ribosome.[1] Structural analysis shows that upon binding, this compound induces a conformational change in the ribosome, displacing the methylated nucleotide without disrupting its own binding.[1]

The following diagram illustrates how this compound overcomes this resistance mechanism.

G cluster_resistance This compound Overcoming Erm/Cfr Methylation cluster_normal Susceptible Ribosome cluster_resistant Resistant Ribosome cluster_iboxamycin_action This compound Action Antibiotic MLS_B Antibiotic Ribosome Ribosome (A2058) Antibiotic->Ribosome Binds Inhibition Inhibition Antibiotic->Inhibition Leads to Protein_Synthesis Protein Synthesis Methylated_Ribosome Methylated Ribosome (m6A2058) Continued_Synthesis Protein Synthesis Continues Methylated_Ribosome->Continued_Synthesis Blocked_Binding Binding Blocked MLS_B MLS_B Antibiotic MLS_B->Methylated_Ribosome Cannot Bind MLS_B->Blocked_Binding This compound This compound Methylated_Ribosome2 Methylated Ribosome (m6A2058) This compound->Methylated_Ribosome2 Binds & Induces Conformational Change Iboxamycin_Binds This compound Binds This compound->Iboxamycin_Binds Displacement Methylated Nucleotide Displaced Methylated_Ribosome2->Displacement Inhibition2 Inhibition Iboxamycin_Binds->Inhibition2

Caption: Mechanism of this compound overcoming methylation resistance.

Evading ABCF ATPase Efflux

Another resistance mechanism involves ABCF (ATP-binding cassette F) proteins, which are ribosomal protection proteins that can dislodge bound antibiotics. This compound has been shown to be less susceptible to this form of resistance compared to other lincosamides.[3] Its tighter binding and unique interactions within the PTC likely make it more difficult for ABCF ATPases to remove it from the ribosome.

Quantitative Antibacterial Activity

The enhanced pharmacophore of this compound translates to superior antibacterial activity against a range of pathogens, including those with defined resistance mechanisms.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Lincosamides against Listeria monocytogenes

StrainRelevant GenotypeLincomycin MIC (mg/L)Clindamycin MIC (mg/L)This compound MIC (mg/L)
L. monocytogenes EGD-eWild-type810.5
L. monocytogenes 10403SWild-type210.125
L. monocytogenes EGD-e Δlmo0919VgaL/Lmo0919 knockout10.50.0625

Data sourced from Brodiazhenko et al. (2022).[3]

Table 2: MICs of this compound and Clindamycin against Enterococcus faecalis

StrainRelevant GenotypeClindamycin MIC (mg/L)This compound MIC (mg/L)
E. faecalis ΔlsaALsaA knockout0.06250.0625
E. faecalis ΔlsaA pCIEspec-lsaALsaA expressed>160.5

Data sourced from Brodiazhenko et al. (2022).[3]

Table 3: MIC50 and MIC90 of this compound and Cresomycin against ocular MRSA isolates

AntibioticMIC50 (mg/L)MIC90 (mg/L)
This compound0.062
Cresomycin0.060.5

Data for isolates with erm genes. Sourced from a 2024 study on ocular MRSA.[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[5][6]

  • Bacterial Strains and Media: Bacterial strains were grown in appropriate media, such as Mueller-Hinton broth supplemented with 5% lysed horse blood and 20 mg/L β-NAD (MH-F) for fastidious organisms like Listeria monocytogenes.[3][5][7]

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard was prepared and diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.[8]

  • Antibiotic Dilution: The antibiotics were serially diluted in the appropriate broth in 96-well microtiter plates.

  • Incubation: The plates were incubated at 37°C for 24-48 hours.[3]

  • Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth.

Ribosomal Binding Assay

The binding affinity of this compound to the bacterial ribosome was determined using a radiolabeling approach.[9][10]

  • Radiolabeling of this compound: this compound was tritiated via a ruthenium-induced 2'-epimerization in the presence of tritium (B154650) oxide.[9][10]

  • Binding Assay: Varying concentrations of tritium-labeled this compound were incubated with purified E. coli ribosomes.

  • Separation and Quantification: The ribosome-antibiotic complexes were separated from the unbound antibiotic, and the amount of bound radiolabeled this compound was quantified using scintillation counting.[9]

  • Data Analysis: The apparent inhibition constant (Ki, app) was calculated from the binding data.

X-ray Crystallography

The structural basis for this compound's interaction with the ribosome was determined by X-ray crystallography.

  • Crystallization: Crystals of the bacterial ribosome (or its 50S subunit) were grown.

  • Soaking: The crystals were soaked in a solution containing this compound to allow the antibiotic to bind.

  • Data Collection: The crystals were exposed to a high-intensity X-ray beam, and the resulting diffraction patterns were collected.[11]

  • Structure Determination: The diffraction data was used to calculate an electron density map, from which the three-dimensional structure of the ribosome-Iboxamycin complex was determined and refined.[11][12]

Conclusion

The pharmacophore of this compound is defined by its unique bicyclic oxepanoprolinamide scaffold, which confers a high binding affinity for the bacterial ribosome and the ability to overcome key resistance mechanisms. The quantitative data and structural insights presented in this guide underscore the potential of this compound as a next-generation antibiotic for treating infections caused by multidrug-resistant bacteria. The detailed experimental protocols provide a framework for the further evaluation and development of this and other novel antibacterial agents. The continued exploration of synthetic scaffolds that optimize ribosomal binding presents a promising avenue for the future of antibiotic discovery.

References

An In-depth Technical Guide to the Target Identification and Validation of Iboxamycin

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Iboxamycin is a novel, synthetic oxepanoprolinamide antibiotic, a subclass of lincosamides, demonstrating potent, broad-spectrum activity against multidrug-resistant Gram-positive and Gram-negative pathogens.[1][2] Its development signifies a triumph for synthetic chemistry in addressing the escalating crisis of antibiotic resistance. This technical guide provides a comprehensive overview of the target identification and validation process for this compound, detailing its mechanism of action, the experimental methodologies employed to elucidate its function, and the quantitative data supporting its efficacy. The primary molecular target of this compound has been unequivocally identified as the bacterial ribosome. Validation was achieved through a combination of biochemical binding assays, in vitro protein synthesis inhibition, detailed structural biology studies, and extensive microbiological characterization against clinically relevant resistant strains. This document serves as a technical resource, presenting detailed experimental protocols and structured data to facilitate further research and development in the field of ribosome-targeting antibiotics.

Target Identification: The Bacterial Ribosome

Initial investigations into this compound's mechanism of action pointed towards the bacterial ribosome, the cellular machinery responsible for protein synthesis and a well-established target for the lincosamide class of antibiotics.[3][4] The core hypothesis was that this compound, like its predecessors lincomycin (B1675468) and clindamycin (B1669177), physically obstructs the ribosome's function.

Mechanism of Action

This compound exerts its bacteriostatic effect by binding to the large (50S) ribosomal subunit at the peptidyl transferase center (PTC).[2][5] This binding event sterically hinders the accommodation of aminoacyl-tRNAs into the A-site and interferes with the formation of peptide bonds, thereby halting protein synthesis.[6] High-resolution structural studies have confirmed that this compound occupies the same binding pocket as clindamycin but establishes additional, unique interactions that enhance its binding affinity and ability to overcome common resistance mechanisms.[2][7]

The following diagram illustrates the workflow used to identify and validate the bacterial ribosome as the target of this compound.

cluster_ID Target Hypothesis cluster_Validation Target Validation Cascade cluster_Biochem Biochemical & Biophysical Evidence cluster_Microbio Cellular & Genetic Evidence cluster_Structural High-Resolution Structural Evidence cluster_Conclusion Conclusion Hypothesis Hypothesis: This compound targets the bacterial ribosome (based on lincosamide structure) Biochem Biochemical Assays Hypothesis->Biochem Microbio Microbiological Assays Hypothesis->Microbio Structural Structural Biology Hypothesis->Structural Binding Ribosome Binding Assays (Determine Affinity, Kd/Ki) Biochem->Binding Translation In Vitro Translation Inhibition (IC50) Biochem->Translation MIC MIC Determination (Broad-spectrum activity) Microbio->MIC Resistance Activity Against Resistant Strains (Erm, Cfr, ABCF) Microbio->Resistance CryoEM Cryo-EM / X-ray Crystallography (this compound-Ribosome Complex) Structural->CryoEM Validated Validated Target: Bacterial 50S Ribosomal Subunit Binding->Validated High Affinity Translation->Validated Potent Inhibition MIC->Validated Potent Activity Resistance->Validated Overcomes Resistance PDB Atomic-level visualization of binding site and interactions CryoEM->PDB PDB->Validated Direct Visualization cluster_ribosome Ribosome Complex cluster_consequence Functional Consequence ribosome Bacterial 70S Ribosome ptc Peptidyl Transferase Center (PTC) on 50S Subunit a_site A-site p_site P-site polypeptide Growing Polypeptide Chain p_site->polypeptide Stalled This compound This compound This compound->ptc Binds tightly in PTC pocket This compound->block Steric hindrance no_peptide Peptide bond formation is blocked trna Aminoacyl-tRNA trna->a_site Attempts to enter A-site no_protein Protein Synthesis is Halted no_peptide->no_protein cluster_resistance Clindamycin Fails cluster_overcome This compound Succeeds ribosome Ribosome (50S Subunit) a2058 A2058 Nucleotide (Binding Site) methylation A2058 is Methylated (m2A2058) erm_cfr Erm/Cfr Methyltransferase erm_cfr->a2058 Adds methyl group This compound This compound This compound->methylation Approaches methylated ribosome clinda_blocked Binding is blocked (Steric hindrance) displace This compound induces conformational change clindamycin Clindamycin clindamycin->methylation Cannot bind resistance_eff Resistance is Effective clinda_blocked->resistance_eff m2a2058_moved Methylated A2058 is displaced displace->m2a2058_moved ibox_binds This compound Binds Successfully m2a2058_moved->ibox_binds protein_synth_halted Protein Synthesis Halted ibox_binds->protein_synth_halted

References

Initial Safety and Toxicity Profile of Iboxamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iboxamycin is a novel, synthetically-derived lincosamide antibiotic demonstrating potent activity against a broad spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria.[1] Its unique oxepanoprolinamide scaffold confers the ability to overcome common resistance mechanisms, such as those mediated by Erm and Cfr ribosomal RNA methyltransferases.[1] This technical guide provides a comprehensive overview of the initial preclinical safety and toxicity profile of this compound, consolidating available data on its effects on mammalian cells and in vivo models. The information presented herein is intended to inform further research and development of this promising antibiotic candidate.

Introduction

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the development of novel antibiotics with new mechanisms of action or the ability to evade existing resistance. This compound, a synthetic analog of clindamycin, has emerged as a promising candidate.[1][2] It binds to the bacterial 50S ribosomal subunit, inhibiting protein synthesis.[2] This guide focuses on the initial safety and toxicity assessments of this compound, a crucial step in the early-stage drug development process.

In Vitro Safety Profile

Initial in vitro safety assessments of this compound have focused on its potential for cytotoxicity, effects on cell membrane integrity, mitochondrial function, and hemolytic activity.

Cytotoxicity in Mammalian Cells

This compound has demonstrated a favorable cytotoxicity profile in preliminary studies. It is reported to be non-toxic to mammalian cells with a growth inhibition 50% (GI₅₀) value greater than 50 μM.[1]

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeConcentration (μM)% Cell ViabilitySource
Mammalian Cells (unspecified)Growth Inhibition> 50Not specified[1]

Further details on the specific mammalian cell lines tested and the exact viability percentages were not available in the reviewed literature.

Hemolytic Activity

This compound is reported to be non-hemolytic, indicating a low potential to damage red blood cells.[1]

Table 2: Hemolytic Activity of this compound

AssayRed Blood Cell SourceThis compound Concentration% HemolysisSource
Hemolysis AssayNot specifiedNot specifiedNot specified (reported as non-hemolytic)[1]

Quantitative data on the percentage of hemolysis at various concentrations of this compound were not available in the reviewed literature.

Effects on Mammalian Cell Membrane Integrity and Mitochondrial Function

Studies have indicated that this compound does not adversely affect mammalian cell membrane integrity or mitochondrial function.[1]

Table 3: Effects of this compound on Mammalian Cellular Functions

Cellular FunctionAssay TypeThis compound ConcentrationObservationSource
Membrane IntegrityNot specifiedNot specifiedNo effect observed[1]
Mitochondrial FunctionNot specifiedNot specifiedNo effect observed[1]

Specific assay details and quantitative data were not provided in the primary literature.

In Vivo Safety and Pharmacokinetics

Preclinical in vivo studies in murine models have provided initial insights into the safety, tolerability, and pharmacokinetic profile of this compound.

Acute Toxicity and Tolerability in Mice

This compound has been shown to be well-tolerated in mice when administered at therapeutic doses. In a systemic infection model, doses of 3 mg/kg and 10 mg/kg were administered without reported adverse effects.[1]

Table 4: In Vivo Safety Observations for this compound in Mice

Study TypeAnimal ModelDosing RouteDose (mg/kg)ObservationSource
Systemic InfectionMiceNot specified3 and 10Well-tolerated[1]

A definitive maximum tolerated dose (MTD) or LD50 has not been reported in the available literature.

Pharmacokinetic Profile in Mice

This compound is orally bioavailable.[1]

Table 5: Pharmacokinetic Parameters of this compound in Mice

ParameterValueDosing RouteSource
Oral BioavailabilityNot specifiedOral[1]

Specific values for pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not yet publicly available.

Mechanism of Action and Potential for Off-Target Effects

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.[2] The structural differences between bacterial (70S) and mammalian (80S) ribosomes generally provide a basis for selective toxicity. While no specific off-target effects in mammalian cells have been reported for this compound, continuous monitoring for such effects is a standard part of preclinical development.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity studies of this compound are not fully available in the public domain. However, based on standard methodologies, the following outlines the likely procedures employed.

In Vitro Cytotoxicity Assay (General Protocol)

A common method for assessing cytotoxicity is the MTT or MTS assay.

  • Cell Culture: Mammalian cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Assay: A reagent (MTT or MTS) is added to the wells, which is converted into a colored formazan (B1609692) product by metabolically active cells.

  • Data Analysis: The absorbance of the formazan product is measured, and cell viability is calculated as a percentage of the untreated control. The GI₅₀ value is determined from the dose-response curve.

Hemolysis Assay (General Protocol)
  • Blood Collection: Red blood cells (RBCs) are collected and washed.

  • Incubation: A suspension of RBCs is incubated with various concentrations of this compound. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (saline) are included.

  • Measurement: After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

In Vivo Acute Toxicity Study in Mice (General Protocol)
  • Dosing: Mice are administered single or multiple doses of this compound via a relevant route (e.g., oral, intravenous).

  • Observation: Animals are observed for a set period for any signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Necropsy and Histopathology: At the end of the study, organs may be collected for gross and microscopic examination to identify any pathological changes.

Visualizations

Mechanism of Action

Mechanism of Action of this compound on the Bacterial Ribosome This compound This compound Bacterial_Ribosome Bacterial 50S Ribosomal Subunit This compound->Bacterial_Ribosome Binds to Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Inhibits Bacterial_Cell_Death Bacterial Cell Growth Inhibition/Death Protein_Synthesis->Bacterial_Cell_Death Leads to

Caption: this compound inhibits bacterial growth by binding to the 50S ribosomal subunit, thereby halting protein synthesis.

Experimental Workflow for In Vitro Cytotoxicity Assay

General Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Seed Mammalian Cells in 96-well plates Incubation Treat Cells and Incubate Cell_Culture->Incubation Compound_Prep Prepare this compound Dilutions Compound_Prep->Incubation Assay Add Viability Reagent (e.g., MTT/MTS) Incubation->Assay Measurement Measure Absorbance Assay->Measurement Data_Analysis Calculate % Viability and GI50 Measurement->Data_Analysis

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using a cell viability assay.

Logical Relationship in Safety Assessment

Logical Flow of Preclinical Safety Assessment In_Vitro_Safety In Vitro Safety (Cytotoxicity, Hemolysis) In_Vivo_PK In Vivo Pharmacokinetics (ADME) In_Vitro_Safety->In_Vivo_PK In_Vivo_Tox In Vivo Toxicology (Acute, MTD) In_Vitro_Safety->In_Vivo_Tox Safety_Profile Initial Safety Profile In_Vivo_PK->Safety_Profile In_Vivo_Tox->Safety_Profile

Caption: The progression of preclinical safety evaluation from in vitro assays to in vivo studies to establish an initial safety profile.

Conclusion

The initial preclinical data suggest that this compound possesses a favorable safety and toxicity profile. It demonstrates a lack of significant cytotoxicity to mammalian cells in vitro and is well-tolerated in mice at therapeutic doses. These findings, coupled with its potent antimicrobial activity against resistant pathogens, underscore the potential of this compound as a valuable addition to the antibiotic armamentarium. Further detailed toxicological studies, including dose-escalation studies to determine the maximum tolerated dose and comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling, are warranted to support its progression into clinical development.

References

Methodological & Application

Gram-Scale Synthesis of Iboxamycin: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Iboxamycin is a novel, synthetically-derived lincosamide antibiotic demonstrating potent activity against a broad spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria.[1][2][3] Its unique structure, featuring a fused bicyclic amino acid residue, allows it to overcome common resistance mechanisms, such as those conferred by Erm and Cfr ribosomal RNA methyltransferases.[1][2] This document provides a detailed protocol for the gram-scale synthesis of this compound, enabling its production for further in vivo studies and clinical development. The methodology is based on the practical synthesis reported by Mason et al., which highlights key transformations including a diastereoselective alkylation, a convergent Negishi coupling, an intramolecular hydrosilylation-oxidation, and a one-pot transacetalization-reduction.[4][5][6]

Overview of the Synthetic Strategy

The gram-scale synthesis of this compound is a convergent process that joins two key fragments. The synthesis is designed for efficiency and scalability, providing access to significant quantities of the target compound for advanced studies.[4][5]

Key Experimental Protocols

The following protocols are adapted from the gram-scale synthesis of this compound.

Synthesis of the Pseudoephenamine Amide Intermediate

A crucial step in the synthesis is the high-yielding and highly diastereoselective alkylation of a pseudoephenamine amide.[5][6]

Protocol:

  • Amide Bond Formation: Carboxylic acid is activated with pivaloyl chloride to form a mixed anhydride, which then reacts with (R,R)-pseudoephenamine to yield the pseudoephenamide.[7]

  • Purification: The resulting pseudoephenamide is purified by extractive isolation and recrystallization.[7]

Convergent sp³-sp² Negishi Coupling

This step involves the coupling of two advanced intermediates to construct the carbon skeleton of this compound.

Protocol:

  • Reaction Setup: An organozinc reagent is coupled with a vinyl iodide partner in the presence of a palladium catalyst.

  • Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched and the product is isolated through an extractive workup.

  • Purification: The crude product is purified by flash column chromatography.

Intramolecular Hydrosilylation-Oxidation

This pivotal transformation establishes the key ring-fusion stereocenters of the bicyclic scaffold of this compound.[4][5][6]

Protocol:

  • Hydrosilylation: The homoallylic alcohol intermediate is treated with a silane (B1218182) in the presence of a rhodium catalyst to effect an intramolecular hydrosilylation.

  • Oxidation: The resulting siloxane is then oxidized under standard conditions (e.g., Tamao-Fleming oxidation) to afford the desired diol.

  • Purification: The diol is purified by column chromatography.

One-Pot Transacetalization-Reduction and Final Steps

The final stages of the synthesis involve the formation of the oxepane (B1206615) ring and deprotection to yield this compound.[5][6]

Protocol:

  • Transacetalization-Reduction: A diol intermediate is subjected to a one-pot transacetalization with a suitable acetal (B89532) followed by a reduction to form the oxepane ring.[5][6]

  • Amide Coupling: The resulting advanced intermediate is coupled with the appropriate aminooctose fragment using a coupling reagent such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT).[7]

  • Deprotection: The final N-benzyloxycarbonyl protective group is removed via hydrogenolysis using palladium on carbon.[7]

  • Final Purification: this compound free base is purified by flash column chromatography and can be further purified by recrystallization from absolute ethanol (B145695) to yield fine white needles.[7]

Quantitative Data Summary

The following table summarizes the yields for key steps in the gram-scale synthesis of this compound.

StepProductYield (%)Scale
Amide Bond FormationPseudoephenamide8856.0 g
Amide CouplingAmide Coupling Product822.8 g
N-Benzyloxycarbonyl DeprotectionThis compound (Free Base)811.5 g
RecrystallizationThis compound (Fine White Needles)78 (recovery)-

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product A Carboxylic Acid S1 Amide Formation A->S1 B (R,R)-Pseudoephenamine B->S1 C Organozinc Reagent S3 Negishi Coupling C->S3 D Vinyl Iodide D->S3 E Aminooctose Fragment S6 Amide Coupling E->S6 S2 Diastereoselective Alkylation S1->S2 S4 Intramolecular Hydrosilylation-Oxidation S2->S4 S3->S4 S5 Transacetalization-Reduction S4->S5 S5->S6 S7 Deprotection S6->S7 Z This compound S7->Z

Caption: Overall workflow for the gram-scale synthesis of this compound.

This compound's Mechanism of Action

G cluster_drug This compound cluster_target Bacterial Ribosome cluster_process Cellular Process cluster_outcome Result This compound This compound Ribosome Large Ribosomal Subunit This compound->Ribosome Binds to BindingSite Peptidyl Transferase Center Ribosome->BindingSite ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Blocks Inhibition Inhibition of Bacterial Growth (Bacteriostatic Effect) ProteinSynthesis->Inhibition Leads to

Caption: Mechanism of action of this compound via ribosomal binding.

References

Application Notes & Protocols for the Step-by-Step Purification of Iboxamycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Iboxamycin is a novel, potent antibiotic candidate effective against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2] Its unique structure, featuring a fused bicyclic amino acid residue, allows it to overcome certain resistance mechanisms that render other antibiotics ineffective.[2] The following application notes provide a detailed, step-by-step protocol for the final purification stages of this compound, ensuring high purity and yield suitable for in vivo studies. The protocols are based on the gram-scale synthesis methodology developed by Mason et al.[3][4][5][6]

Data Presentation: Purification Yields

The following table summarizes the quantitative data for the final two purification steps of this compound, starting from the crude product after the cleavage of the N-benzyloxycarbonyl protective group.

Purification StepDescriptionStarting MaterialEluent/SolventYield/RecoveryPurity/Notes
1. Flash Column Chromatography Purification of the free-base this compound after deprotection.Crude this compound1% Ammonium (B1175870) Hydroxide in Eluent81% Yield (1.5 g)Pure, free-base form obtained as a white powder.
2. Recrystallization Final purification of the free-base this compound for in vivo evaluation.This compound (from Step 1)Absolute Ethanol (B145695)78% Recovery (first crop)Fine white needles. Melting point: 205–206 °C.

Experimental Protocols

Protocol 1: Flash Column Chromatographic Purification of this compound

This protocol details the purification of crude this compound to its pure, free-base form using flash column chromatography. This step is crucial for removing residual reagents and byproducts from the final deprotection reaction.

Materials:

  • Crude this compound

  • Silica (B1680970) gel for flash chromatography

  • Appropriate eluent (e.g., a gradient of methanol (B129727) in dichloromethane)

  • 1% Ammonium Hydroxide solution

  • Glass column for flash chromatography

  • Fraction collector or test tubes

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a silica gel column of appropriate size for the amount of crude this compound to be purified. Equilibrate the column with the starting eluent.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin the elution process, gradually increasing the polarity of the eluent. The specific gradient will depend on the TLC analysis of the crude mixture. A common practice is to use a gradient of methanol in a less polar solvent like dichloromethane.

  • Addition of Ammonium Hydroxide: To obtain the pure, free-base form of this compound, use an eluent containing 1% ammonium hydroxide.[3]

  • Fraction Collection: Collect fractions of the eluate using a fraction collector or manually in test tubes.

  • Monitoring: Monitor the separation process by TLC analysis of the collected fractions. Spot fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure this compound. Concentrate the pooled fractions using a rotary evaporator to remove the solvent.

  • Final Product: The resulting product is the pure, free-base form of this compound, which should be a white powder.[3] The yield for this step is approximately 81%.[3]

Protocol 2: Recrystallization of this compound

This protocol describes the final purification step to obtain highly pure, crystalline this compound suitable for biological evaluation in vivo.

Materials:

  • Pure, free-base this compound (from Protocol 1)

  • Absolute Ethanol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the this compound powder into an Erlenmeyer flask. Add a minimal amount of absolute ethanol and gently heat the mixture to dissolve the solid completely.

  • Cooling and Crystallization: Once dissolved, allow the solution to cool slowly to room temperature. Fine white needles of this compound will start to form.[3] To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the collected crystals with a small amount of cold absolute ethanol to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly under vacuum or in a drying oven at a suitable temperature to remove all traces of the solvent.

  • Recovery: The first crop of recrystallized this compound should have a recovery rate of approximately 78%.[3] The final product will be fine white needles with a melting point of 205–206 °C.[3] For structural confirmation, a sample obtained after two consecutive recrystallizations from absolute ethanol can be subjected to single-crystal X-ray analysis.[3]

Visualizations

This compound Purification Workflow

The following diagram illustrates the sequential workflow for the purification of this compound.

Iboxamycin_Purification Crude Crude this compound (Post-Deprotection) FlashChrom Flash Column Chromatography Crude->FlashChrom Eluent with 1% NH4OH Recrystal Recrystallization FlashChrom->Recrystal 81% Yield (White Powder) Pure Pure Crystalline This compound Recrystal->Pure 78% Recovery (Fine White Needles)

Caption: A step-by-step workflow for the purification of this compound.

References

Application Notes: Determination of Iboxamycin Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iboxamycin is a novel, synthetic oxepanoprolinamide, a new class of lincosamide antibiotic designed to combat multidrug-resistant bacteria.[1] It demonstrates potent activity against a broad spectrum of both Gram-positive and Gram-negative pathogens.[1][2] this compound functions by binding to the bacterial ribosome, thereby inhibiting protein synthesis.[1][3] Its unique structural features allow it to overcome common resistance mechanisms, such as ribosomal methylation, that render other antibiotics in its class ineffective.[1][2][4] This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8][9] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5]

Principle of the Method

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[5] This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.[5]

Experimental Protocol

Materials and Reagents

  • This compound analytical powder

  • Appropriate solvent for this compound (e.g., sterile deionized water, DMSO, consult manufacturer's data sheet)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • 96-well sterile, clear, U-bottom or flat-bottom microtiter plates

  • Sterile single and multichannel pipettes and tips

  • Sterile reagent reservoirs

  • Bacterial strains for testing (e.g., clinical isolates, reference strains)

  • Quality Control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Escherichia coli ATCC® 25922™)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidimeter

  • Incubator (35 ± 2°C)

  • Vortex mixer

Procedure

Day 1: Preparation of Inoculum and Drug Dilutions

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL or higher in a suitable solvent. For example, to prepare a 1280 µg/mL stock, weigh 1.28 mg of this compound powder and dissolve it in 1 mL of the appropriate solvent. Ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline/broth while comparing against the standard. This suspension contains approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 (e.g., 0.1 mL of adjusted suspension into 9.9 mL of CAMHB), followed by the addition of 50 µL of this diluted inoculum to 50 µL of drug dilution in the well.

  • Preparation of Microtiter Plate:

    • This protocol is for a final volume of 100 µL per well.

    • Add 50 µL of sterile CAMHB to wells 2 through 12 in each row designated for testing.

    • Prepare an intermediate dilution of the this compound stock solution. For example, if the highest desired final concentration is 64 µg/mL, the starting concentration in well 1 should be 128 µg/mL.

    • Add 100 µL of the starting this compound concentration (e.g., 128 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10 after mixing.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well (1-11) is now 100 µL. The drug concentrations are now half of the initial serial dilution concentrations, and the bacterial concentration is approximately 5 x 10⁵ CFU/mL.

Day 2: Incubation and Reading of Results

  • Incubation:

    • Cover the microtiter plates with a lid or sealing film to prevent evaporation.

    • Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours for most non-fastidious bacteria. Incubation times may need to be adjusted for specific organisms.[10]

  • Reading the MIC:

    • Place the microtiter plate on a dark, non-reflective surface or use a reading mirror.

    • Visually inspect the wells for bacterial growth. A button or turbidity in the well indicates growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[5]

    • Check the control wells:

      • Well 11 (Growth Control) should show distinct turbidity.

      • Well 12 (Sterility Control) should remain clear.

      • If the controls are invalid, the test must be repeated.

Data Presentation

The MIC values obtained should be recorded and can be presented in a tabular format for easy comparison. MIC₅₀ and MIC₉₀ values (the concentrations at which 50% and 90% of isolates are inhibited, respectively) are often calculated for population studies.

Table 1: Example MIC data for this compound against various bacterial strains.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusMRSA (harboring erm genes)MIC₉₀ = 2[11]
Staphylococcus aureusMRSA (all isolates)MIC₅₀ = 0.06[11]
Enterococcus faecalisATCC 29212 (lsaA+)0.6[10]
Enterococcus faecalis(Wild Type)0.06[12]
Listeria monocytogenes10403S0.125[10]
Listeria monocytogenesEGD-e0.5[10]
Listeria monocytogenesEGD-e Δlmo09190.0625[10]

Visualizations

Experimental Workflow Diagram

MIC_Workflow cluster_prep Day 1: Preparation cluster_inoculate Inoculation cluster_incubate Day 2: Incubation & Reading prep_colonies 1. Select 3-5 bacterial colonies from fresh plate prep_suspension 2. Create bacterial suspension in sterile saline prep_colonies->prep_suspension adjust_turbidity 3. Adjust suspension to 0.5 McFarland Standard prep_suspension->adjust_turbidity dilute_inoculum 4. Prepare final inoculum (~5x10^5 CFU/mL in CAMHB) adjust_turbidity->dilute_inoculum prep_drug A. Prepare this compound stock solution inoculate 5. Inoculate wells 1-11 with final inoculum dilute_inoculum->inoculate serial_dilute C. Perform 2-fold serial dilution of this compound (Wells 1-10) prep_drug->serial_dilute prep_plate B. Dispense CAMHB into microtiter plate wells 2-11 prep_plate->serial_dilute serial_dilute->inoculate incubate 6. Incubate at 35°C for 16-20 hours inoculate->incubate read_mic 7. Visually inspect wells and determine MIC incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

This compound Mechanism of Action

Iboxamycin_MoA cluster_ribosome Bacterial 70S Ribosome cluster_process Protein Synthesis ribo_50S 50S Subunit ptc Peptidyl Transferase Center (PTC) ribo_30S 30S Subunit peptide Growing Peptide Chain ptc->peptide INHIBITED Peptide bond formation blocked mrna mRNA mrna->ribo_30S binds trna_a Aminoacyl-tRNA (A-site) trna_a->ribo_50S enters trna_p Peptidyl-tRNA (P-site) trna_p->peptide carries peptide->trna_a elongation This compound This compound This compound->ptc Binds to PTC, displacing nucleotides

Caption: this compound inhibits protein synthesis via ribosome binding.

References

Application Notes and Protocols for Performing a Ribosome Binding Assay with Iboxamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iboxamycin is a novel synthetic oxepanoprolinamide antibiotic with potent activity against a broad spectrum of multidrug-resistant bacteria.[1] Its mechanism of action involves targeting the bacterial ribosome to inhibit protein synthesis.[1][2] this compound binds to the peptidyl transferase center (PTC) on the large ribosomal subunit, a critical site for peptide bond formation.[3] This binding interferes with the proper positioning of aminoacyl-tRNAs, thereby halting the elongation of the polypeptide chain.[3][4] Understanding the binding affinity and kinetics of this compound to its ribosomal target is crucial for further drug development and for elucidating its precise mechanism of action.

This document provides detailed application notes and protocols for performing a ribosome binding assay with this compound using the nitrocellulose filter binding method. This assay is a robust and widely used technique to quantify the interaction between a small molecule, such as an antibiotic, and its macromolecular target, in this case, the ribosome.[5][6]

Data Presentation

The following table summarizes the available quantitative data for this compound's interaction with bacterial ribosomes and its antimicrobial activity.

ParameterOrganismValueMethodReference
Apparent Dissociation Constant (Kd,app) Escherichia coli34 ± 14 nMRibosome Filter Binding Assay[7]
Apparent Inhibition Constant (Ki,app) Escherichia coli41 ± 30 nMCompetition Ribosome Binding Assay[4][7]
Ki,app of Clindamycin (for comparison) Escherichia coli2.7 ± 1.1 µMCompetition Ribosome Binding Assay[4]
Minimum Inhibitory Concentration (MIC) Listeria monocytogenes (Wild Type)0.125–0.5 mg/LBroth Microdilution[8]
MIC Enterococcus faecalis (ΔlsaA)0.0625 mg/LBroth Microdilution[8]
MIC Enterococcus faecalis (LsaA induced)0.5 mg/LBroth Microdilution[8]
MIC50 Methicillin-resistant Staphylococcus aureus (MRSA)0.06 mg/LBroth Microdilution[7]
MIC90 Methicillin-resistant Staphylococcus aureus (MRSA)2 mg/LBroth Microdilution[7]
MIC90 (isolates with erm genes) Methicillin-resistant Staphylococcus aureus (MRSA)2 mg/LBroth Microdilution[7]

Experimental Protocols

Protocol 1: Nitrocellulose Filter Binding Assay for this compound-Ribosome Interaction

This protocol details the steps to determine the binding affinity of radiolabeled this compound to bacterial 70S ribosomes.

Materials:

  • 70S ribosomes: Isolated from the bacterial strain of interest (e.g., E. coli).

  • [³H]-Iboxamycin: Tritiated this compound with a known specific activity (e.g., 53 mCi/mmol).[7]

  • Unlabeled this compound: For competition assays.

  • Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT.

  • Wash Buffer: Ice-cold Binding Buffer.

  • Nitrocellulose membranes: 0.45 µm pore size.

  • Vacuum filtration apparatus.

  • Scintillation vials.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Preparation of Ribosomes:

    • Thaw a stock solution of 70S ribosomes on ice.

    • Dilute the ribosomes to the desired concentration in ice-cold Binding Buffer. The optimal concentration should be determined empirically but a starting point of 50-100 nM is recommended.

  • Preparation of Radiolabeled this compound:

    • Prepare a series of dilutions of [³H]-Iboxamycin in Binding Buffer. The concentration range should span the expected Kd (e.g., 0.1x to 10x the expected Kd).

  • Binding Reaction:

    • In a microcentrifuge tube, combine a fixed amount of 70S ribosomes with varying concentrations of [³H]-Iboxamycin. A typical reaction volume is 100 µL.

    • For each concentration of radiolabeled this compound, prepare a parallel reaction containing a 100-fold molar excess of unlabeled this compound to determine non-specific binding.

    • Incubate the reactions at 37°C for 30 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Pre-soak the nitrocellulose membranes in ice-cold Wash Buffer for at least 15 minutes.

    • Assemble the vacuum filtration apparatus with the pre-soaked membranes.

    • Slowly apply the 100 µL binding reaction mixture onto the center of the filter under a gentle vacuum.

    • Immediately wash the filter twice with 1 mL of ice-cold Wash Buffer to remove unbound [³H]-Iboxamycin.

  • Quantification:

    • Carefully remove the filters and place them in scintillation vials.

    • Add 5 mL of scintillation fluid to each vial.

    • Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from the non-specific binding samples from the total binding samples to obtain the specific binding.

    • Plot the specific binding (in cpm or fmol) as a function of the [³H]-Iboxamycin concentration.

    • Determine the dissociation constant (Kd) by fitting the data to a one-site binding hyperbola using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow: this compound-Ribosome Binding Assay cluster_prep Preparation cluster_reaction Binding Reaction cluster_filtration Filtration cluster_analysis Data Analysis prep_ribo Prepare 70S Ribosomes mix Mix Ribosomes and [3H]-Iboxamycin prep_ribo->mix prep_ibox Prepare Radiolabeled this compound Dilutions prep_ibox->mix incubate Incubate at 37°C for 30 min mix->incubate filter Filter through Nitrocellulose Membrane incubate->filter wash Wash with Cold Buffer filter->wash count Scintillation Counting wash->count plot Plot Specific Binding vs. Concentration count->plot calculate Calculate Kd plot->calculate

Caption: Workflow for the this compound-ribosome filter binding assay.

Signaling Pathway

signaling_pathway Mechanism of Action: this compound Inhibition of Protein Synthesis cluster_ribosome Bacterial 70S Ribosome large_subunit 50S Subunit small_subunit 30S Subunit ptc Peptidyl Transferase Center (PTC) a_site A-site p_site P-site peptide_bond Peptide Bond Formation ptc->peptide_bond Catalyzes This compound This compound This compound->ptc Binds to aa_trna Aminoacyl-tRNA This compound->aa_trna Sterically hinders binding This compound->peptide_bond aa_trna->a_site Enters protein_synthesis Protein Synthesis Elongation peptide_bond->protein_synthesis Leads to inhibition Inhibition

Caption: this compound inhibits protein synthesis by binding to the PTC.

References

Application Notes and Protocols: Iboxamycin Formulation for In Vivo Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iboxamycin is a next-generation, synthetic lincosamide antibiotic belonging to the novel oxepanoprolinamide class.[1] It has demonstrated a broad spectrum of activity, proving effective against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2] this compound is a bacteriostatic agent that functions by inhibiting protein synthesis.[2][3] Its unique mechanism of action involves binding to the 50S subunit of the bacterial ribosome, even in bacteria that have developed resistance to other ribosome-targeting antibiotics through methylation of the ribosomal RNA.[1] Pre-clinical studies in murine models have confirmed its efficacy, and it has been noted to be orally bioavailable.[1][4][5]

The development of a stable, safe, and effective formulation is a critical step for conducting successful in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound. These application notes provide a comprehensive guide and standardized protocols for the preparation and administration of this compound formulations in murine models.

Mechanism of Action: Ribosomal Targeting

This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 23S ribosomal RNA of the large 50S subunit, near the peptidyl transferase center. This binding action sterically hinders the elongation of the polypeptide chain, thereby halting protein production and preventing bacterial replication.[6][7] A key advantage of this compound is its ability to bind effectively even to ribosomes that have been modified by Erm and Cfr methyltransferases, a common mechanism of resistance against many clinically relevant antibiotics.[3][4]

cluster_0 Bacterial Cell Ibox This compound Ribosome 50S Ribosomal Subunit Ibox->Ribosome Binds to 23S rRNA Inhibit Inhibition of Protein Synthesis Ribosome->Inhibit Effect Bacteriostatic Effect Inhibit->Effect

Caption: Mechanism of action of this compound in a bacterial cell.

Physicochemical Properties and Solubility Screening

The successful formulation of this compound for in vivo studies begins with understanding its solubility. The pure form of this compound is a free base, but various salts and a 2-phosphate ester prodrug have also been synthesized for evaluation.[8] It is recommended to screen the solubility of the available form of this compound in a panel of biocompatible vehicles.

Protocol: Small-Scale Solubility Screening
  • Preparation : Weigh 1-2 mg of this compound into separate, small, sterile glass vials.

  • Vehicle Addition : Add a small, precise volume (e.g., 100 µL) of a test vehicle to the first vial.

  • Mixing : Vortex the vial vigorously for 1-2 minutes. Use a bath sonicator if necessary to aid dissolution.

  • Observation : Visually inspect the solution against a dark background for any undissolved particles.

  • Titration : If the compound dissolves completely, add another measured aliquot of the vehicle to determine the saturation point. If it does not dissolve, incrementally add more vehicle until it does, carefully recording the total volume used.

  • Repeat : Repeat steps 2-5 for all selected vehicles.

  • Documentation : Record all quantitative observations in a table.

Data Presentation: Solubility Profile

Summarize the results of the solubility screening in a clear, tabular format.

VehicleSolvent SystemSolubility (mg/mL) at RTObservations (e.g., pH, Color)
Sterile Water for Injection-Record Data HereRecord Data Here
Normal Saline0.9% NaCl in WaterRecord Data HereRecord Data Here
PBS (Phosphate Buffered Saline)pH 7.4Record Data HereRecord Data Here
D5W5% Dextrose in WaterRecord Data HereRecord Data Here
DMSO100% Dimethyl SulfoxideRecord Data HereRecord Data Here
Ethanol/Salinee.g., 10% EtOH, 90% Saline (v/v)Record Data HereRecord Data Here
PEG 400/Salinee.g., 30% PEG 400, 70% Saline (v/v)Record Data HereRecord Data Here

Formulation and Administration Protocols

Based on the solubility data, a suitable vehicle can be selected. For compounds with low aqueous solubility, a co-solvent system is often required. A common strategy is to dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a final aqueous vehicle like saline.

General Formulation Workflow

The overall process from receiving the compound to performing the in vivo study involves several key stages. This workflow ensures a systematic and reproducible approach to formulation development and testing.

A This compound Compound (Free Base or Salt) B Solubility & Vehicle Screening A->B C Develop Formulation Protocol (e.g., Co-solvent System) B->C D Prepare Dosing Solutions & Perform QC (Clarity, pH) C->D E Dose Range Finding / MTD Study in Murine Model D->E F Efficacy Study in Murine Infection Model E->F G Data Collection & Analysis F->G

Caption: Experimental workflow for this compound in vivo studies.

Protocol: Preparation of Dosing Solution (Example: Co-Solvent Method)

This protocol is a general guideline and should be adapted based on your specific solubility data and target dose concentration.

Objective : To prepare a 10 mg/mL this compound dosing solution in a vehicle of 5% DMSO / 95% Saline.

  • Calculate : Determine the total mass of this compound and the total volume of the final solution required for the study.

  • Weigh this compound : Aseptically weigh the required amount of this compound powder in a sterile container.

  • Initial Dissolution : Add a volume of 100% DMSO equivalent to 5% of the final total volume. For example, to make 10 mL of final solution, add 0.5 mL of DMSO. Vortex or sonicate until the compound is completely dissolved. This is the stock solution.

  • Final Dilution : While vortexing gently, slowly add the aqueous vehicle (e.g., Normal Saline), which constitutes the remaining 95% of the final volume (9.5 mL in this example), to the DMSO stock solution.

  • Quality Control : Visually inspect the final formulation for any signs of precipitation. If necessary, measure the pH to ensure it is within a physiologically tolerable range (typically pH 5-8).

  • Sterilization : Sterilize the final dosing solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

  • Storage : Store the formulation as required. Stability testing should be performed to determine appropriate storage conditions and shelf-life.

Protocol: Administration to Murine Models

The choice of administration route depends on the experimental goals. As this compound is orally bioavailable, oral gavage is a key route.[4] Intravenous and intraperitoneal routes are also common for ensuring systemic exposure. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

RouteDescriptionMax Volume (Mouse)Needle Gauge (Typical)Key Considerations
Oral (PO) Administration directly into the stomach via gavage.10 mL/kg20-22G (ball-tipped)Ensure proper technique to avoid aspiration into the lungs. This compound is orally bioavailable.[5]
Intravenous (IV) Injection into a blood vessel, typically the lateral tail vein.5 mL/kg27-30GProvides 100% bioavailability. Requires technical skill.[9]
Intraperitoneal (IP) Injection into the peritoneal cavity.10 mL/kg25-27GAdminister in the lower right abdominal quadrant to avoid organs.[10][11]
Subcutaneous (SC) Injection into the space beneath the skin, often in the scruff.5 mL/kg25-27GSlower absorption compared to IV or IP routes.[9][12]

Example Data Presentation: In Vivo Efficacy

Data from in vivo efficacy studies should be presented clearly to allow for straightforward interpretation and comparison between treatment groups.

Treatment GroupDose (mg/kg)RouteDosing RegimenMean Bacterial Load (CFU/g tissue) ± SEMPercent Reduction vs. Vehicle
Vehicle Control0POBID x 3 daysRecord Data Here-
This compound10POBID x 3 daysRecord Data HereCalculate
This compound30POBID x 3 daysRecord Data HereCalculate
This compound100POBID x 3 daysRecord Data HereCalculate
Comparator DrugXPOBID x 3 daysRecord Data HereCalculate

References

Application Notes and Protocols for Tritium-Labeled Iboxamycin in Ribosomal Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iboxamycin is a novel synthetic lincosamide antibiotic demonstrating potent activity against a broad spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves binding to the bacterial ribosome, thereby inhibiting protein synthesis.[3][4] To facilitate detailed investigation of its interaction with the ribosomal target, tritium-labeled this compound ([³H]-Iboxamycin) serves as an invaluable tool for in vitro binding studies. This document provides comprehensive application notes and detailed experimental protocols for the synthesis and use of [³H]-Iboxamycin in ribosomal binding assays.

Data Presentation

The following table summarizes the key quantitative data obtained from binding studies using tritium-labeled this compound.

ParameterValueOrganism/SystemReference
Specific Activity of [³H]-Iboxamycin 53 mCi/mmol-[1][5]
Apparent Inhibition Constant (Kᵢ, app) of this compound 41 ± 30 nMEscherichia coli ribosomes[1][5]
Apparent Inhibition Constant (Kᵢ, app) of Clindamycin 2.7 ± 1.1 µMEscherichia coli ribosomes[1][5]
This compound Binding Affinity vs. Clindamycin ~70-fold tighterEscherichia coli ribosomes[1][5]
This compound IC₅₀ (vs. Erythromycin) 35 nME. coli ribosomes[6]

Experimental Protocols

Protocol 1: Synthesis of Tritium-Labeled this compound

This protocol is based on the ruthenium-induced 2'-epimerization of 2'-epi-iboxamycin.[1][5]

Materials:

  • 2'-epi-iboxamycin

  • Tritiated water (HTO, specific activity 10 Ci/g, 180 mCi/mmol)

  • Dioxane

  • Ruthenium on alumina (B75360) (Ru/alumina)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Scintillation counter

Procedure:

  • In a suitable reaction vessel, dissolve 2'-epi-iboxamycin in a mixture of HTO (200 mCi) and dioxane (as a co-solvent).

  • Add Ru/alumina (0.8 equivalents) to the solution.

  • Heat the reaction mixture at 80°C for 18 hours.

  • After cooling, purify the product mixture using preparative HPLC to isolate the tritium-labeled this compound.

  • Determine the specific activity of the purified [³H]-Iboxamycin using scintillation counting and quantifying the amount of product. The expected specific activity is approximately 53 mCi/mmol.[1][5]

Protocol 2: Ribosome Binding Assay using [³H]-Iboxamycin (Saturation Binding)

This protocol is a general guideline for a saturation binding assay to determine the binding affinity (Kᵢ) of this compound to bacterial ribosomes.

Materials:

  • Purified bacterial ribosomes (e.g., from Escherichia coli)

  • [³H]-Iboxamycin of known specific activity

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 100 mM NH₄Cl, pH 7.5)

  • Unlabeled this compound (for determining non-specific binding)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

  • Scintillation vials

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, prepare the following reactions in triplicate:

    • Total Binding: Add increasing concentrations of [³H]-Iboxamycin to a fixed concentration of purified ribosomes in binding buffer.

    • Non-specific Binding: Add the same increasing concentrations of [³H]-Iboxamycin and a fixed concentration of ribosomes, plus a high concentration of unlabeled this compound (e.g., 1000-fold excess) in binding buffer.

  • Incubation: Incubate the reactions at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the ribosome-bound [³H]-Iboxamycin from the unbound ligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM for each concentration of [³H]-Iboxamycin.

    • Convert the CPM values to fmol of bound ligand using the specific activity of the [³H]-Iboxamycin.

    • Plot the specific binding (fmol) against the concentration of [³H]-Iboxamycin (nM).

    • Analyze the data using a non-linear regression analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). The apparent inhibition constant (Kᵢ, app) can be derived from this data.

Visualizations

experimental_workflow cluster_synthesis Tritium Labeling of this compound cluster_binding Ribosome Binding Assay epi_ibox 2'-epi-iboxamycin reaction Reaction (80°C, 18h, Ru/alumina) epi_ibox->reaction hto HTO (Tritiated Water) hto->reaction purification Preparative HPLC Purification reaction->purification tritiated_ibox [3H]-Iboxamycin purification->tritiated_ibox ribosomes Bacterial Ribosomes incubation Incubation ribosomes->incubation tritiated_ibox_assay [3H]-Iboxamycin tritiated_ibox_assay->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Kd, Bmax) counting->analysis result Binding Affinity analysis->result

Caption: Experimental workflow for tritium-labeling of this compound and subsequent ribosome binding studies.

iboxamycin_mechanism cluster_ribosome Bacterial Ribosome cluster_50S 50S Subunit ptc Peptidyl Transferase Center (PTC) protein_synthesis Protein Synthesis ptc->protein_synthesis This compound This compound This compound->ptc Binds to deep pocket inhibition Inhibition This compound->inhibition resistance_evasion Overcomes Erm/Cfr Methylation Resistance This compound->resistance_evasion Displaces methylated nucleotide protein_synthesis->inhibition bacterial_death Bacteriostatic Effect inhibition->bacterial_death

Caption: Mechanism of action of this compound at the bacterial ribosome.

References

Application Note: Quantitative Analysis of Iboxamycin and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of the novel lincosamide antibiotic, Iboxamycin, and its putative major metabolites, this compound sulfoxide (B87167) and N-desmethylthis compound, in human plasma. The method utilizes a simple protein precipitation for sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. This methodology is suitable for pharmacokinetic studies and therapeutic drug monitoring in the context of drug development.

Introduction

This compound is a next-generation synthetic lincosamide antibiotic designed to overcome bacterial resistance to existing treatments.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its clinical development. A reliable quantitative method for this compound and its metabolites in biological matrices is therefore essential. Lincosamide antibiotics, such as clindamycin (B1669177), are primarily metabolized in the liver by cytochrome P450 enzymes, most notably CYP3A4.[2][3] The major metabolic pathways for clindamycin involve S-oxidation and N-demethylation.[2][3][4] Based on this, the primary metabolites of this compound are predicted to be this compound sulfoxide and N-desmethylthis compound. This application note provides a detailed protocol for the extraction and quantification of these analytes from human plasma.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound and its metabolites from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., Clindamycin-d7).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, then re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The fragmentation of lincosamides typically involves the cleavage of the amide bond and fragmentation of the sugar moiety.[3][5]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Gas FlowDesolvation: 800 L/hr, Cone: 50 L/hr
Collision GasArgon

Table 3: MRM Transitions for this compound and its Putative Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be determined][To be determined][To be determined]
This compound sulfoxide[To be determined][To be determined][To be determined]
N-desmethylthis compound[To be determined][To be determined][To be determined]
Internal Standard[To be determined][To be determined][To be determined]

(Note: The exact m/z values and collision energies for this compound and its metabolites need to be determined experimentally by infusing a standard solution of the synthesized compounds.)

Data Analysis

Quantitative analysis is performed by constructing a calibration curve using standards of known concentrations prepared in blank plasma. The peak area ratio of the analyte to the internal standard is plotted against the concentration. A linear regression with a weighting factor of 1/x² is typically used.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Human Plasma add_is Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 lc_ms_analysis Inject into LC-MS/MS vortex2->lc_ms_analysis data_acquisition Data Acquisition (MRM Mode) lc_ms_analysis->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification results Report Concentrations quantification->results

Experimental workflow for the analysis of this compound.

metabolic_pathway cluster_metabolism Hepatic Metabolism This compound This compound cyp3a4 CYP3A4 This compound->cyp3a4 sulfoxide This compound sulfoxide (Major Metabolite) cyp3a4->sulfoxide S-oxidation desmethyl N-desmethylthis compound (Minor Metabolite) cyp3a4->desmethyl N-demethylation excretion Excretion sulfoxide->excretion desmethyl->excretion

Proposed metabolic pathway of this compound.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative determination of this compound and its potential major metabolites in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug development setting. This application note serves as a foundational protocol that can be further validated and adapted for specific research needs.

References

Application Notes and Protocols for the Structural Characterization of Iboxamycin by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, these application notes provide a comprehensive guide to the elucidation and verification of the chemical structure of Iboxamycin using Nuclear Magnetic Resonance (NMR) spectroscopy.

This compound is a novel, semi-synthetic oxepanoprolinamide antibiotic designed to overcome existing antibiotic resistance mechanisms. Its unique and complex architecture, featuring a bicyclic amino acid moiety, necessitates rigorous structural confirmation. High-field NMR spectroscopy serves as the primary analytical tool for the unambiguous determination of its constitution and stereochemistry in solution. This document outlines the key experimental protocols and presents the foundational NMR data for this compound.

Data Presentation: Quantitative NMR Data for this compound

The structural integrity of this compound was definitively established through a suite of 1D and 2D NMR experiments. The quantitative ¹H and ¹³C NMR data, acquired in CDCl₃, are summarized below for reference.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
14.98d5.5
23.51dd10.0, 5.5
33.73dd10.0, 3.0
43.33d3.0
53.95m-
6ax1.85m-
6eq2.20m-
74.15m-
1'4.35m-
2'4.05m-
3'1.30d6.5
4'2.95m-
5'a1.50m-
5'b1.70m-
6'a3.60m-
6'b3.80m-
7'2.55m-
8'3.20m-
9'a1.25m-
9'b1.45m-
10'1.95m-
11'0.90d6.5
12'0.92d6.5
S-CH₃2.15s-
NH7.50d9.0

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

PositionChemical Shift (δ, ppm)
188.5
273.0
372.5
475.0
565.0
635.0
762.0
C=O172.0
1'55.0
2'60.0
3'20.0
4'68.0
5'30.0
6'70.0
7'58.0
8'63.0
9'40.0
10'25.0
11'22.5
12'23.0
S-CH₃15.0

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided to ensure reproducibility and aid in the structural verification of this compound and related analogues.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Dissolve the weighed sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Vortex the sample gently until fully dissolved. If necessary, sonication can be used to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral quality, the solution can be filtered through a small plug of glass wool placed at the bottom of the Pasteur pipette during transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: Acquisition of 1D NMR Spectra
  • Instrument Setup: Tune and shim the NMR spectrometer to the CDCl₃ sample.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ signal at δ 77.16 ppm.

Protocol 3: Acquisition of 2D NMR Spectra for Structural Elucidation
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.

    • Processing: Process the 2D data to generate a symmetrical spectrum showing cross-peaks between coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

    • Acquisition: Run a standard gradient-selected HSQC experiment.

    • Processing: The resulting spectrum will show cross-peaks corresponding to each C-H bond.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting spin systems and identifying quaternary carbons.

    • Acquisition: Run a standard gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz.

    • Processing: The spectrum will display cross-peaks connecting protons to carbons that are two or three bonds away.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structural characterization of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR Spectroscopy cluster_2D_NMR 2D NMR Spectroscopy cluster_data_analysis Data Analysis and Structure Elucidation This compound This compound Sample NMR_Tube NMR Tube This compound->NMR_Tube Solvent Deuterated Solvent (CDCl3) Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR COSY COSY NMR_Tube->COSY HSQC HSQC NMR_Tube->HSQC HMBC HMBC NMR_Tube->HMBC Proton_Info Proton Environments and Couplings H1_NMR->Proton_Info Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton H_H_Connectivity 1H-1H Connectivity COSY->H_H_Connectivity C_H_Connectivity 1JCH Connectivity HSQC->C_H_Connectivity Long_Range_Connectivity 2,3JCH Connectivity (Quaternary Carbons) HMBC->Long_Range_Connectivity Structure Final Structure of this compound Proton_Info->Structure Carbon_Skeleton->Structure H_H_Connectivity->Structure C_H_Connectivity->Structure Long_Range_Connectivity->Structure

NMR Experimental Workflow for this compound

logical_relationships cluster_experiments NMR Experiments cluster_information Structural Information Derived H1 1H NMR Proton_Types Proton Chemical Environments (δH, Multiplicity, Integration) H1->Proton_Types C13 13C NMR Carbon_Types Carbon Skeleton (δC) C13->Carbon_Types COSY COSY H_H_Couplings Proton-Proton Connectivity (Spin Systems) COSY->H_H_Couplings HSQC HSQC C_H_Direct Direct Carbon-Proton Attachment (1JCH) HSQC->C_H_Direct HMBC HMBC C_H_LongRange Long-Range C-H Connectivity (2,3JCH) HMBC->C_H_LongRange Structure Complete Molecular Structure Proton_Types->Structure Carbon_Types->Structure H_H_Couplings->Structure C_H_Direct->Structure C_H_LongRange->Structure

Logical Relationships of NMR Experiments

Application Notes and Protocols for Developing Iboxamycin-Resistant Bacterial Strains In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro development of bacterial strains resistant to iboxamycin, a novel oxepanoprolinamide antibiotic. The methodologies described herein are essential for understanding potential resistance mechanisms, evaluating the resilience of this compound, and informing the development of next-generation antibiotics.

Introduction

This compound is a synthetic lincosamide antibiotic that targets the bacterial 50S ribosomal subunit, inhibiting protein synthesis. Its unique binding mechanism allows it to overcome common resistance mechanisms that affect other lincosamides, such as clindamycin, including Erm- and Cfr-mediated ribosomal RNA methylation.[1][2] However, as with any antimicrobial agent, the potential for bacteria to develop resistance exists. Known mechanisms of resistance to this compound include the expression of ABCF (ATP-binding cassette F) ATPases, such as VmlR in Bacillus subtilis and LsaA in Enterococcus faecalis, which actively displace the drug from the ribosome.[3][4]

The following protocols detail established methods for inducing and selecting for this compound resistance in a laboratory setting. These methods primarily include serial passage in the presence of sub-inhibitory concentrations of the antibiotic, the gradient plate method for selecting spontaneous mutants, and UV mutagenesis to increase the frequency of resistance development.

Data Presentation: this compound Susceptibility and Resistance Profiles

The following tables summarize key quantitative data related to this compound activity and the expected outcomes of resistance development studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Susceptible Bacterial Strains

Bacterial SpeciesStrain TypeThis compound MIC (mg/L)Reference(s)
Listeria monocytogenesWild-Type0.125 - 0.5[1][3]
Enterococcus faecalisWild-Type0.06[1][3]
Bacillus subtilisWild-Type2[5]
Staphylococcus aureus (MRSA)Clinical Isolates (erm+)MIC₅₀: 0.06, MIC₉₀: 2[6][7]

Table 2: Expected Outcomes of In Vitro this compound Resistance Development

MethodBacterial SpeciesExpected Fold Increase in MICExpected Frequency of ResistanceReference(s) for Similar Antibiotics
Serial PassageStaphylococcus aureus4 to >100-foldNot Applicable[8][9]
Serial PassageEscherichia coli4-fold or higherNot Applicable[4]
Spontaneous MutationEscherichia coliVariable10⁻⁷ to 10⁻⁹[10]
Spontaneous MutationChlamydophila psittaciVariable5 x 10⁻⁵[1]

Experimental Protocols

Protocol 1: Development of this compound Resistance by Serial Passage

This method involves repeatedly exposing a bacterial population to gradually increasing concentrations of this compound, selecting for mutants with enhanced resistance over time.

Materials:

  • Selected bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO, and filter-sterilized)

  • Sterile 96-well microtiter plates

  • Sterile culture tubes

  • Incubator (37°C)

  • Spectrophotometer or plate reader

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the selected bacterial strain using the broth microdilution method according to CLSI guidelines.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Passage Initiation: a. In a 96-well plate, prepare a two-fold serial dilution of this compound in CAMHB, with concentrations ranging from below to above the predetermined MIC. b. Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. c. Incubate the plate at 37°C for 18-24 hours.

  • Subsequent Passages: a. Identify the well with the highest concentration of this compound that shows visible bacterial growth (this is the sub-MIC). b. Use the culture from this well as the inoculum for the next passage. Dilute this culture 1:1000 in fresh CAMHB. c. Prepare a new 96-well plate with a serial dilution of this compound, adjusting the concentration range to be higher than the previous passage. d. Inoculate the new plate with the diluted culture from the previous sub-MIC well. e. Repeat this process for a desired number of passages (e.g., 15-30 days).[3]

  • Monitoring Resistance: a. At regular intervals (e.g., every 5 passages), determine the MIC of the passaged culture to track the increase in resistance. b. Once a significant increase in MIC is observed, isolate single colonies by plating the culture from the highest-concentration well onto antibiotic-free agar (B569324). c. Confirm the MIC of the isolated colonies to ensure the stability of the resistant phenotype.

Protocol 2: Selection of Spontaneous this compound-Resistant Mutants using the Gradient Plate Method

This method allows for the selection of spontaneous mutants that can grow at higher concentrations of an antibiotic.

Materials:

  • Selected bacterial strain

  • Nutrient Agar or Mueller-Hinton Agar

  • This compound stock solution

  • Sterile Petri dishes (100 mm)

  • Sterile glass spreader

Procedure:

  • Preparation of the Gradient Plate: a. Melt two batches of agar medium. b. Pour the first layer of plain agar into a petri dish tilted at an angle (e.g., by propping one side on a sterile pipette). Allow it to solidify, creating a wedge. c. To the second batch of molten agar (cooled to ~50°C), add this compound to a final concentration of 4-8 times the MIC of the susceptible strain. d. Place the petri dish on a level surface and pour the this compound-containing agar over the solidified wedge. Allow this second layer to solidify. This creates a concentration gradient of this compound from low to high across the plate.

  • Inoculation: a. Prepare an overnight culture of the selected bacterial strain. b. Spread an aliquot (e.g., 100-200 µL) of the culture evenly over the entire surface of the gradient plate using a sterile glass spreader.

  • Incubation and Selection: a. Incubate the plate at 37°C for 48-72 hours. b. Observe for the growth of colonies. Colonies growing in the higher concentration region of the gradient are potential resistant mutants.

  • Confirmation of Resistance: a. Pick isolated colonies from the high-concentration area of the plate. b. Streak them onto a fresh gradient plate or determine their MIC using the broth microdilution method to confirm the resistant phenotype.

Protocol 3: Induction of this compound Resistance by UV Mutagenesis

UV irradiation can be used to increase the mutation rate and the likelihood of generating resistant mutants.

Materials:

  • Selected bacterial strain

  • Sterile saline solution (0.85% NaCl)

  • UV crosslinker or UV lamp with calibrated output

  • Nutrient Agar or Mueller-Hinton Agar plates with and without this compound

  • Sterile Petri dishes

  • Sterile spreaders

Procedure:

  • Bacterial Suspension Preparation: a. Grow an overnight culture of the selected bacterial strain. b. Pellet the cells by centrifugation and wash them with sterile saline. c. Resuspend the cells in sterile saline to a density of approximately 10⁷-10⁸ CFU/mL.

  • UV Exposure: a. Transfer an aliquot of the cell suspension to a sterile petri dish (without the lid). b. Expose the cells to a controlled dose of UV radiation (e.g., 10-50 J/m²). The optimal dose should be determined empirically to achieve a desired kill rate (e.g., 90-99%).

  • Selection of Mutants: a. After UV exposure, keep the cells in the dark for a period (e.g., 1-2 hours) to prevent photoreactivation. b. Plate serial dilutions of the irradiated and non-irradiated (control) cell suspensions onto agar plates without this compound to determine the survival rate. c. Plate an appropriate volume of the irradiated cell suspension onto agar plates containing this compound at a concentration of 4-8 times the MIC of the parental strain.

  • Incubation and Confirmation: a. Incubate the plates at 37°C for 48-72 hours. b. Count the number of colonies on both the selective and non-selective plates to calculate the frequency of resistant mutants. c. Pick resistant colonies and confirm their MIC to verify the resistance phenotype.

Mandatory Visualizations

Signaling Pathway: Regulation of VmlR-mediated this compound Resistance in Bacillus subtilis

The expression of the ABCF ATPase VmlR, which confers resistance to this compound, is regulated by a transcription-translation attenuation mechanism. In the absence of the antibiotic, the ribosome smoothly translates a leader peptide, leading to the formation of a terminator hairpin in the mRNA and termination of vmlR transcription. In the presence of this compound, the ribosome stalls on the leader peptide, which allows for the formation of an anti-terminator structure, enabling the transcription and subsequent translation of the vmlR gene, leading to resistance.[1][2][11]

G cluster_0 No this compound cluster_1 This compound Present Ribosome_A Ribosome Leader_Peptide_A vmlR leader mRNA Ribosome_A->Leader_Peptide_A Translates smoothly Terminator_A Terminator Hairpin Formation Leader_Peptide_A->Terminator_A No_VmlR No VmlR Expression Terminator_A->No_VmlR Transcription termination This compound This compound Ribosome_B Ribosome This compound->Ribosome_B Binds to Leader_Peptide_B vmlR leader mRNA Ribosome_B->Leader_Peptide_B Translates Stalling Ribosome Stalls Leader_Peptide_B->Stalling Antiterminator Antiterminator Formation Stalling->Antiterminator VmlR_Expression VmlR Expression Antiterminator->VmlR_Expression Transcription proceeds Resistance This compound Resistance VmlR_Expression->Resistance

Caption: Regulation of VmlR expression in B. subtilis.

Experimental Workflow: Serial Passage for this compound Resistance

The following diagram illustrates the iterative process of developing antibiotic resistance in vitro using the serial passage method.

G Start Start with Susceptible Strain MIC_Det Determine Initial MIC Start->MIC_Det Passage_1 Day 1: Inoculate in sub-MIC this compound MIC_Det->Passage_1 Growth_1 Incubate 18-24h Passage_1->Growth_1 Select_1 Select culture from highest concentration with growth Growth_1->Select_1 Passage_N Day 'n': Inoculate in _higher_ sub-MIC this compound Select_1->Passage_N Growth_N Incubate 18-24h Passage_N->Growth_N Select_N Select culture from highest concentration with growth Growth_N->Select_N Loop Repeat for 15-30 days Select_N->Loop Loop->Passage_N Continue MIC_Check Periodically Check MIC Loop->MIC_Check End Isolate Isolate Resistant Strain MIC_Check->Isolate

References

Application Notes and Protocols for Assessing Iboxamycin Activity in Biofilm Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iboxamycin is a novel synthetic lincosamide antibiotic with potent activity against a broad spectrum of bacteria, including multidrug-resistant strains.[1][2][3][4] Like other lincosamides, it inhibits protein synthesis by binding to the bacterial ribosome.[3] While traditionally, antimicrobial susceptibility is determined using planktonic (free-floating) bacteria, the majority of chronic bacterial infections are associated with biofilms.[5][6][7] Biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix, which offers protection from host immune responses and antimicrobial agents.[5][8][9] Consequently, bacteria within biofilms can be up to 1000 times more resistant to antibiotics than their planktonic counterparts.[10] Therefore, it is crucial to evaluate the efficacy of new antibiotics like this compound against bacterial biofilms.

These application notes provide detailed protocols for assessing the in vitro activity of this compound against bacterial biofilms using established models. The described assays will enable researchers to determine key parameters such as the minimum biofilm inhibitory concentration (MBIC) and the minimum biofilm eradication concentration (MBEC).

Key Experimental Assays

Three primary assays are detailed below to provide a comprehensive evaluation of this compound's anti-biofilm properties:

  • Crystal Violet (CV) Assay: A simple, high-throughput method to quantify biofilm biomass.

  • Minimum Biofilm Eradication Concentration (MBEC) Assay: To determine the concentration of this compound required to kill bacteria within a pre-formed biofilm.

  • Confocal Laser Scanning Microscopy (CLSM): For detailed visualization of the biofilm structure and the viability of bacteria within the biofilm after treatment with this compound.

Quantification of Biofilm Inhibition and Disruption using Crystal Violet Assay

The crystal violet assay is a fundamental method for quantifying the total biomass of a biofilm.[11] It can be adapted to measure the inhibition of biofilm formation or the disruption of pre-formed biofilms.

Experimental Protocol

Materials:

  • Sterile 96-well flat-bottom microtiter plates[12][13]

  • Bacterial culture of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[12][14]

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution[13][14]

  • 30% or 33% acetic acid in water for solubilization[11][12][13][14]

  • Microplate reader

Procedure for Inhibition of Biofilm Formation:

  • Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium. Dilute the culture to a starting optical density (OD) of 0.1 at 595 nm or prepare a 1:100 dilution in fresh medium.[11][12]

  • Prepare this compound Dilutions: Prepare a 2-fold serial dilution of this compound in the appropriate growth medium in the 96-well plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculation: Add the bacterial inoculum to each well (except the sterility control). The final volume in each well should be 200 µL.[14]

  • Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.[13][14]

  • Washing: Carefully discard the planktonic bacteria from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[14]

  • Fixation: Fix the biofilms by incubating the plate at 60°C for 1 hour.[14]

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[11][13]

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[11][13]

  • Quantification: Measure the absorbance at 590 or 595 nm using a microplate reader.[12][14]

Procedure for Disruption of Pre-formed Biofilms:

  • Follow steps 1 and 3 from the inhibition protocol to grow biofilms for 24-48 hours without the presence of this compound.

  • After incubation, remove the planktonic cells and wash the wells with PBS.

  • Add fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours.

  • Proceed with steps 5-11 from the inhibition protocol to quantify the remaining biofilm.

Data Presentation

The results can be summarized to determine the Minimum Biofilm Inhibitory Concentration (MBIC), which is the lowest concentration of this compound that prevents biofilm formation.

This compound Conc. (µg/mL)Average OD at 595 nm% Biofilm Inhibition
0 (Growth Control)1.2500%
0.51.12510%
10.93825%
20.62550%
40.31375%
80.12590%
160.05096%
320.04596.4%
Sterility Control0.040-

Table 1: Example data for this compound's inhibition of biofilm formation as measured by the crystal violet assay.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum inoculate Inoculate 96-well Plate prep_bacteria->inoculate prep_this compound Prepare this compound Serial Dilutions prep_this compound->inoculate incubate_biofilm Incubate (24-48h, 37°C) to Form Biofilm inoculate->incubate_biofilm wash_planktonic Wash to Remove Planktonic Cells incubate_biofilm->wash_planktonic fix_biofilm Heat Fixation (60°C, 1h) wash_planktonic->fix_biofilm stain_cv Stain with 0.1% Crystal Violet (15 min) fix_biofilm->stain_cv wash_cv Wash Excess Stain stain_cv->wash_cv dry_plate Air Dry Plate wash_cv->dry_plate solubilize Solubilize with 30% Acetic Acid dry_plate->solubilize read_od Measure Absorbance (595 nm) solubilize->read_od

Crystal Violet Assay Workflow

Determination of Minimum Biofilm Eradication Concentration (MBEC)

The MBEC assay is a high-throughput method for determining the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[10][15] This assay often utilizes a device with 96 pegs on a lid (like the Calgary Biofilm Device) where biofilms are grown.[10][16][17][18]

Experimental Protocol

Materials:

  • MBEC assay device (96-peg lid)

  • Sterile 96-well plates

  • Bacterial culture and appropriate growth medium

  • This compound stock solution

  • PBS or saline

  • Recovery medium (e.g., neutralizer-containing broth)

  • Ultrasonicator (optional, for biofilm disruption)

Procedure:

  • Biofilm Formation:

    • Prepare a bacterial inoculum as described previously.

    • Add 150 µL of the inoculum to each well of a 96-well plate.[18]

    • Place the 96-peg lid onto the plate, ensuring the pegs are submerged in the inoculum.

    • Incubate for 24-48 hours at 37°C on a rocker or shaker to allow for uniform biofilm formation on the pegs.

  • Challenge Plate Preparation:

    • In a new 96-well plate, prepare 2-fold serial dilutions of this compound in 200 µL of fresh medium. Include a positive control (no antibiotic) and a negative control (no bacteria).

  • This compound Challenge:

    • Remove the peg lid from the biofilm formation plate.

    • Rinse the pegs by immersing them in a plate containing PBS for 1-2 minutes to remove planktonic cells.

    • Transfer the peg lid to the challenge plate containing the this compound dilutions.

    • Incubate for 24 hours at 37°C.

  • Recovery and Regrowth:

    • After the challenge, rinse the pegs again in PBS to remove residual this compound.

    • Place the peg lid into a new 96-well plate (the recovery plate) where each well contains 200 µL of fresh, antibiotic-free recovery medium.

    • To dislodge the biofilm bacteria, sonicate the recovery plate for 5-10 minutes.

    • Incubate the recovery plate for 24 hours at 37°C.

  • MBEC Determination:

    • Visually inspect the recovery plate for turbidity (bacterial growth). The MBEC is the lowest concentration of this compound that resulted in no bacterial growth in the recovery plate well.[15][17]

    • Alternatively, the OD at 650 nm can be read, with an OD < 0.1 indicating eradication.[17]

Data Presentation

The MBEC value is compared to the Minimum Inhibitory Concentration (MIC) for planktonic bacteria to understand the tolerance of the biofilm.

ParameterThis compound Conc. (µg/mL)
Planktonic MIC2
MBEC 64

Table 2: Example data comparing the planktonic MIC to the MBEC for this compound against a specific bacterial strain.

Experimental Workflow

G cluster_formation Biofilm Formation cluster_challenge Antimicrobial Challenge cluster_recovery Recovery & Analysis inoculate Inoculate Plate with Bacterial Suspension grow_biofilm Incubate with Peg Lid (24-48h, 37°C) inoculate->grow_biofilm rinse_pegs1 Rinse Pegs in PBS grow_biofilm->rinse_pegs1 challenge Expose Pegs to this compound Dilutions (24h) rinse_pegs1->challenge rinse_pegs2 Rinse Pegs in PBS challenge->rinse_pegs2 dislodge Place Pegs in Recovery Medium & Sonicate rinse_pegs2->dislodge incubate_recovery Incubate Recovery Plate (24h) dislodge->incubate_recovery determine_mbec Determine MBEC by Assessing Growth incubate_recovery->determine_mbec

MBEC Assay Workflow

Visualization of Biofilm Structure and Viability by Confocal Laser Scanning Microscopy (CLSM)

CLSM is a powerful, non-invasive technique used to visualize the three-dimensional structure of biofilms and assess bacterial viability in situ.[19][20][21] Fluorescent dyes are used to differentiate between live and dead cells within the biofilm matrix.[20][22]

Experimental Protocol

Materials:

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Bacterial culture and growth medium

  • This compound stock solution

  • Live/Dead staining kit (e.g., containing SYTO 9 and propidium (B1200493) iodide)

  • Confocal laser scanning microscope

Procedure:

  • Biofilm Formation: Grow biofilms directly on the glass surface of the microscopy dishes by inoculating with a bacterial suspension and incubating for 24-48 hours at 37°C.

  • This compound Treatment: After biofilm formation, gently remove the planktonic cells and add fresh medium containing the desired concentration of this compound (e.g., at or above the MBEC). Include an untreated control. Incubate for another 24 hours.

  • Staining:

    • Carefully remove the medium and gently wash the biofilm with PBS.

    • Add the Live/Dead staining solution (e.g., SYTO 9 for live cells - green fluorescence; propidium iodide for dead cells - red fluorescence) according to the manufacturer's instructions.[20]

    • Incubate in the dark for 15-30 minutes.

  • Imaging:

    • Gently rinse off the excess stain.

    • Immediately visualize the biofilm using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.[19]

  • Image Analysis:

    • Analyze the images to assess changes in biofilm thickness, biovolume, and the ratio of live to dead cells in the treated versus untreated biofilms.[19]

Data Presentation

Quantitative data from image analysis software can be presented in a table.

TreatmentBiofilm Thickness (µm)Live Cell Biovolume (µm³)Dead Cell Biovolume (µm³)% Dead Cells
Untreated Control45.28.5 x 10⁵0.3 x 10⁵3.4%
This compound (64 µg/mL)15.81.2 x 10⁵5.8 x 10⁵82.8%

Table 3: Example quantitative data derived from CLSM image analysis.

Logical Relationship Diagram

G cluster_biofilm Biofilm Preparation cluster_staining Staining cluster_imaging Imaging & Analysis grow_biofilm Grow Biofilm on Glass Surface (24-48h) treat_biofilm Treat with this compound (24h) grow_biofilm->treat_biofilm wash_biofilm Wash Biofilm treat_biofilm->wash_biofilm stain Stain with Live/Dead Dyes (SYTO 9 / PI) wash_biofilm->stain image Acquire Z-stack Images with CLSM stain->image analyze Analyze 3D Structure, Biovolume, and Viability image->analyze

CLSM Biofilm Analysis Workflow

Potential Mechanisms of Anti-Biofilm Action

While the precise mechanisms of this compound against biofilms are yet to be fully elucidated, several potential points of interference in the biofilm life cycle can be hypothesized based on the general action of antibiotics and anti-biofilm agents.[23][24][25] These include:

  • Inhibition of Adhesion: Preventing the initial attachment of bacteria to surfaces.

  • Interference with Quorum Sensing (QS): Disrupting the cell-to-cell communication necessary for biofilm maturation.

  • Inhibition of EPS Production: Preventing the formation of the protective extracellular matrix.[8]

  • Promotion of Biofilm Dispersal: Triggering the release of bacteria from the biofilm, making them susceptible to antimicrobials.

G planktonic Planktonic Bacteria attachment Initial Attachment planktonic->attachment maturation Biofilm Maturation (EPS Production) attachment->maturation mature_biofilm Mature Biofilm maturation->mature_biofilm dispersal Dispersal mature_biofilm->dispersal dispersal->planktonic New Colonization This compound This compound Interference This compound->attachment This compound->maturation This compound->mature_biofilm  Killing within  Biofilm

Potential this compound Interference Points in Biofilm Life Cycle

References

Application Notes and Protocols for In Vivo Imaging of Iboxamycin Distribution in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for visualizing and quantifying the biodistribution of Iboxamycin, a novel oxepanoprolinamide antibiotic, in animal models. The following sections detail the methodologies for fluorescent labeling of this compound for real-time imaging and quantitative whole-body autoradiography (QWBA) for high-resolution tissue distribution analysis.

Introduction to this compound and In Vivo Imaging

This compound is a synthetic lincosamide antibiotic with potent activity against a broad spectrum of multidrug-resistant bacteria.[1] Understanding its distribution within a living organism is crucial for predicting its efficacy and potential off-target effects. In vivo imaging techniques are indispensable tools for non-invasively tracking the biodistribution of therapeutics like this compound, providing critical data for pharmacokinetic and pharmacodynamic (PK/PD) modeling.

This document outlines two primary methodologies for assessing this compound distribution in murine models:

  • Fluorescence Imaging: This technique involves chemically labeling this compound with a fluorescent dye, allowing for real-time or ex vivo visualization of its accumulation in various tissues.

  • Quantitative Whole-Body Autoradiography (QWBA): This method utilizes a radiolabeled form of this compound to generate detailed, high-resolution images of its distribution throughout the entire animal body, enabling precise quantification of drug concentration in different organs and tissues.

Quantitative Data Presentation

The following table presents a template for summarizing the quantitative tissue distribution of this compound, based on data typically obtained from QWBA studies. The values provided are hypothetical and based on published data for the related lincosamide, clindamycin, to serve as a realistic example.

Table 1: Quantitative Tissue Distribution of [¹⁴C]-Iboxamycin in Male Sprague-Dawley Rats Following a Single Intravenous Dose (10 mg/kg)

TissueConcentration (µg equivalents/g) at 1 hourConcentration (µg equivalents/g) at 4 hoursConcentration (µg equivalents/g) at 24 hours
Blood10.5 ± 1.22.1 ± 0.30.1 ± 0.0
Plasma18.2 ± 2.53.5 ± 0.60.2 ± 0.0
Liver55.8 ± 7.125.3 ± 3.92.5 ± 0.4
Kidney (Cortex)80.1 ± 9.830.5 ± 4.23.1 ± 0.5
Kidney (Medulla)65.4 ± 8.222.1 ± 3.12.2 ± 0.3
Lung40.2 ± 5.515.8 ± 2.11.5 ± 0.2
Spleen35.7 ± 4.818.9 ± 2.71.9 ± 0.3
Heart20.1 ± 2.98.2 ± 1.10.8 ± 0.1
Muscle15.3 ± 2.16.5 ± 0.90.6 ± 0.1
Brain1.2 ± 0.20.5 ± 0.1< 0.1
Adipose5.6 ± 0.84.1 ± 0.60.5 ± 0.1
Skin12.4 ± 1.97.8 ± 1.20.9 ± 0.1

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol for Fluorescent Labeling of this compound

This protocol describes the conjugation of a near-infrared (NIR) fluorescent dye with an N-hydroxysuccinimide (NHS) ester to the primary amine of this compound.

Materials:

  • This compound

  • NHS-ester functionalized fluorescent dye (e.g., Cy5.5 NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Lyophilizer

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

  • Preparation of Dye Solution: Immediately before use, dissolve the NHS-ester dye in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the dissolved dye solution to the this compound solution. A typical molar ratio of dye to this compound is 2:1 to 5:1. The reaction mixture should be incubated for 1-2 hours at room temperature in the dark with gentle stirring.

  • Purification of the Conjugate: Purify the fluorescently labeled this compound from the unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS. Collect the fractions containing the labeled this compound.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling by measuring the absorbance of the purified conjugate at the maximum absorbance wavelengths of the dye and this compound (if applicable) using a spectrophotometer.

  • Storage: Lyophilize the purified, labeled this compound and store it at -20°C, protected from light.

Protocol for In Vivo Fluorescence Imaging

Animal Model:

  • Female BALB/c mice (6-8 weeks old)

  • Induce a localized infection by intramuscular injection of a multidrug-resistant strain of Staphylococcus aureus into the thigh muscle 24 hours prior to imaging.

Procedure:

  • Administration of Labeled this compound: Reconstitute the fluorescently labeled this compound in sterile PBS. Administer the labeled compound to the infected mice via intravenous (tail vein) injection at a dose of 10 mg/kg.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, and 24 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) equipped with the appropriate excitation and emission filters for the chosen fluorescent dye.

  • Ex Vivo Imaging: After the final in vivo imaging time point, euthanize the mice and dissect the major organs (liver, kidneys, spleen, lungs, heart, muscle, and the infected thigh muscle). Arrange the organs in the imaging system and acquire ex vivo fluorescence images to confirm the in vivo findings and obtain higher resolution images of distribution within specific tissues.

  • Image Analysis: Quantify the fluorescence intensity in the regions of interest (ROIs) corresponding to the different organs and the infected tissue using the analysis software provided with the imaging system.

Protocol for Quantitative Whole-Body Autoradiography (QWBA)

Materials:

  • [¹⁴C]-labeled this compound

  • Male Sprague-Dawley rats (or appropriate mouse strain)

  • Carboxymethylcellulose (CMC)

  • Hexane and dry ice bath

  • Cryomicrotome

  • Phosphor imaging plates

  • Phosphor imager system

  • Image analysis software

Procedure:

  • Dosing: Administer a single intravenous dose of [¹⁴C]-Iboxamycin (e.g., 10 mg/kg, with appropriate radioactivity) to the animals.

  • Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours) post-dose, euthanize the animals by an appropriate method.

  • Freezing: Immediately freeze the carcasses by immersion in a hexane/dry ice bath until completely frozen.

  • Embedding: Embed the frozen carcasses in a 2% (w/v) CMC solution and freeze to create a solid block.

  • Sectioning: Using a cryomicrotome, collect thin (e.g., 40 µm) whole-body sagittal sections onto adhesive tape.

  • Dehydration: Dehydrate the sections by storing them at -20°C for at least 24 hours.

  • Exposure: Expose the sections to a phosphor imaging plate in a light-tight cassette at -20°C. The exposure time will depend on the amount of radioactivity administered.

  • Imaging: Scan the imaging plate using a phosphor imager to obtain a digital autoradiogram.

  • Quantification: Calibrate the system using radioactive standards of known concentration. Use image analysis software to quantify the radioactivity levels in various tissues and organs, and convert these values to drug concentration (µg equivalents/g).

Visualizations

experimental_workflow cluster_labeling Fluorescent Labeling of this compound cluster_imaging In Vivo Imaging This compound This compound conjugation Conjugation Reaction (pH 8.3-8.5) This compound->conjugation dye NHS-Ester Dye dye->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification labeled_ibox Fluorescently Labeled This compound purification->labeled_ibox administration IV Administration labeled_ibox->administration animal_model Infected Mouse Model animal_model->administration in_vivo_imaging Whole-Body Fluorescence Imaging administration->in_vivo_imaging ex_vivo_imaging Ex Vivo Organ Imaging in_vivo_imaging->ex_vivo_imaging data_analysis Data Analysis ex_vivo_imaging->data_analysis qwb_workflow start Administer [¹⁴C]-Iboxamycin to Animal euthanize Euthanize at Time Points start->euthanize freeze Freeze Carcass euthanize->freeze embed Embed in CMC freeze->embed section Cryosectioning embed->section expose Expose to Phosphor Plate section->expose scan Scan Plate expose->scan quantify Quantify Radioactivity scan->quantify end Tissue Distribution Data quantify->end iboxamycin_pathway This compound This compound bacterial_cell Bacterial Cell This compound->bacterial_cell Enters inhibition Inhibition This compound->inhibition Binds to 50S subunit ribosome 50S Ribosomal Subunit bacterial_cell->ribosome Targets protein_synthesis Protein Synthesis ribosome->protein_synthesis Mediates cell_death Bacteriostasis/ Cell Death protein_synthesis->cell_death Leads to inhibition->protein_synthesis Blocks

References

Application Notes and Protocols: Cytotoxicity of Iboxamycin in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a guide to assessing the cytotoxic effects of Iboxamycin, a novel synthetic lincosamide antibiotic, on mammalian cell lines. This document includes available data on this compound's cytotoxicity, detailed protocols for standard cytotoxicity assays, and visual representations of experimental workflows and potential signaling pathways.

Introduction

This compound is a potent antibiotic that targets the bacterial ribosome, demonstrating significant efficacy against a broad spectrum of drug-resistant bacteria. A crucial aspect of preclinical drug development is the evaluation of a compound's safety profile, including its potential toxicity to mammalian cells. Preliminary studies indicate that this compound exhibits low cytotoxicity towards mammalian cells, a favorable characteristic for a therapeutic agent.

Data Presentation: Cytotoxicity of this compound

The available data on the cytotoxicity of this compound in mammalian cell lines is currently limited. However, initial cell culture safety profiling has provided a key indicator of its low toxicity.

CompoundMetricValueCell LinesReference
This compoundGI50> 50 µMMammalian cells[1]

Note: The GI50 (concentration causing 50% growth inhibition) value of > 50 µM suggests that this compound does not significantly inhibit the growth of mammalian cells at concentrations that are effective against bacteria. Further studies are warranted to establish detailed dose-response curves and IC50 values in a variety of specific mammalian cell lines.

Experimental Protocols

The following are detailed protocols for two standard colorimetric assays to quantify the cytotoxicity of this compound in adherent mammalian cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[2][4]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)[5]

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Crystal Violet Assay

This assay quantifies the number of adherent cells by staining the DNA and proteins of the cells that remain attached to the plate.[6][7]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)

  • 0.5% Crystal Violet staining solution in 20% methanol[8]

  • Solubilization solution (e.g., 30% acetic acid or 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader (absorbance at 590 nm)[9]

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, carefully remove the medium.

    • Gently wash the cells twice with 200 µL of PBS.

    • Add 100 µL of the fixative solution to each well and incubate for 15-20 minutes at room temperature.

  • Staining:

    • Remove the fixative solution.

    • Add 100 µL of the 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.[6]

  • Washing:

    • Carefully remove the Crystal Violet solution.

    • Wash the plate with tap water until the excess stain is removed.

    • Allow the plate to air dry completely.

  • Dye Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Incubate on an orbital shaker for 15-30 minutes to ensure the dye is completely dissolved.

  • Absorbance Measurement:

    • Read the absorbance at 590 nm using a microplate reader.[9]

  • Data Analysis:

    • Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Visualizations

Experimental Workflow for Cytotoxicity Assays

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_cv Crystal Violet Assay cluster_analysis Data Analysis start Seed Mammalian Cells in 96-well Plate incubation1 Incubate for 24h (Cell Adhesion) start->incubation1 treatment Treat Cells with Serial Dilutions of this compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 assay_choice Assay Type incubation2->assay_choice mtt_add Add MTT Reagent assay_choice->mtt_add MTT cv_fix Fix Cells assay_choice->cv_fix Crystal Violet mtt_incubate Incubate 2-4h mtt_add->mtt_incubate mtt_solubilize Add Solubilization Solution mtt_incubate->mtt_solubilize readout Measure Absorbance (Plate Reader) mtt_solubilize->readout cv_stain Stain with Crystal Violet cv_fix->cv_stain cv_wash Wash Excess Stain cv_stain->cv_wash cv_solubilize Add Solubilization Solution cv_wash->cv_solubilize cv_solubilize->readout analysis Calculate % Viability vs. Control readout->analysis end Determine IC50/GI50 Value analysis->end

Caption: General workflow for assessing the cytotoxicity of this compound.

Putative Signaling Pathway for this compound-Induced Cytotoxicity in Mammalian Cells

This compound's primary target is the ribosome. In eukaryotic cells, the inhibition of ribosomes can lead to a "ribotoxic stress response," which can activate downstream signaling cascades leading to apoptosis.[10][11] The following diagram illustrates a hypothetical pathway for investigation.

G cluster_mapk MAPK Cascade cluster_apoptosis Apoptosis This compound This compound ribosome Eukaryotic Ribosome (Protein Synthesis) This compound->ribosome Inhibition stress Ribotoxic Stress Response ribosome->stress Induces p38 p38 stress->p38 jnk JNK stress->jnk bax Bax Activation p38->bax jnk->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 cell_death Apoptotic Cell Death caspase3->cell_death

Caption: Putative ribotoxic stress response pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Iboxamycin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Iboxamycin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Core Synthesis Strategy & Key Transformations

Q1: What is the overall synthetic strategy for a gram-scale synthesis of this compound?

A: The gram-scale synthesis of this compound involves several key transformations.[1][2][3][4][5][6] A pivotal step is an intramolecular hydrosilylation–oxidation sequence to establish the stereocenters of the fused bicyclic amino acid residue.[1][2][3][4][6] Other significant features include a highly diastereoselective alkylation of a pseudoephenamine amide, a convergent sp³–sp² Negishi coupling, and a one-pot transacetalization–reduction reaction to form the oxepane (B1206615) ring.[1][2][3][4][6]

Q2: I am having trouble with the intramolecular hydrosilylation–oxidation step to form the diol intermediate. What are the common challenges and solutions?

A: A primary challenge in this step is achieving high yield and diastereoselectivity. Initial attempts using Karstedt's catalyst in toluene (B28343) may result in a low yield (around 36%) of the desired diol, with a significant recovery of the starting homoallylic alcohol (around 39%).[2] This is often due to a competing dimerization of the silyl (B83357) ether intermediate.[2]

Troubleshooting:

  • Solvent Change: Switching the solvent from toluene to tetrahydrofuran (B95107) (THF) has been shown to improve the yield to approximately 58%.[2]

  • Silyl Ether Stability: The use of a diphenylsilyl ether intermediate, rather than a dimethylsilyl ether, can lead to more stable intermediates and by-products, facilitating isolation and characterization.[2]

  • Catalyst Optimization: While various transition-metal catalysts have been explored, Karstedt's catalyst remains a key option. Slow addition of the silyl ether to the catalyst solution may be attempted, although its success is not guaranteed.[2]

Q3: The Negishi coupling reaction is giving me low yields and several by-products. How can I optimize this step?

A: The convergent sp³–sp² Negishi coupling is a crucial step that can be prone to side reactions. Common by-products include the vinyl triflate and a dienyl dimerization product.[2]

Troubleshooting:

  • Precursor Purity: Ensure the purity of both the organozinc reagent and the vinyl triflate coupling partner. Impurities can significantly impact the catalytic cycle.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. PdCl₂(dppf)·CH₂Cl₂ is a reported catalyst for this transformation.[5]

  • Reaction Conditions: Strictly control the reaction temperature and atmosphere (inert). The slow addition of one coupling partner to the other can sometimes minimize side reactions.

Q4: I am observing ring-opening of the oxepane during the transacetalization–reduction step. How can this be prevented?

A: The formation of the oxepane ring via a one-pot transacetalization–reduction can be accompanied by the formation of a methyl ether by-product resulting from an alternative oxocarbenium ion formation that leads to ring-opening.[2]

Troubleshooting:

  • Solvent Modification: Replacing methanol (B129727) with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to form a mixed acetal (B89532) can suppress ring opening during the reduction step, improving the yield of the desired oxepane.[2]

  • Control of Moisture: The formation of a triol side product suggests that the capture of the oxocarbenium ion by adventitious moisture can be an issue.[2] Ensure anhydrous conditions are maintained throughout the reaction.

Section 2: Starting Materials and Reagents

Q5: What are the key considerations for the synthesis of the alkyl iodide precursor?

A: The synthesis of the alkyl iodide precursor involves a high-yielding, highly diastereoselective alkylation of a pseudoephenamine amide.[1][2]

Key Steps & Considerations:

  • Amide Bond Formation: The initial amide bond formation between the carboxylic acid and (R,R)-pseudoephenamine can be achieved using a mixed anhydride (B1165640) activation with pivaloyl chloride.[2]

  • Alkylation: While various alkylating agents have been tested, methallyl bromide has been shown to be effective.[2] The use of LiCl-LDA at low temperatures is a reported condition for this alkylation.[2]

  • Conversion to Iodide: The resulting alcohol can be converted to the primary iodide using iodine, triphenylphosphine, and imidazole.[2]

Q6: The final deprotection step to yield this compound is proving difficult due to catalyst poisoning. What is the recommended procedure?

A: The final step, cleavage of the N-benzyloxycarbonyl (Cbz) protective group, can be challenging due to potential poisoning of the palladium catalyst by the methylthio group in the molecule.[2]

Recommended Protocol:

  • Catalyst Loading: Use a full equivalent of 10% palladium on carbon.[2]

  • Reaction Conditions: Conduct the hydrogenation under 1 atm of dihydrogen in THF at room temperature.[2]

  • Purification: The crude product can be purified by flash-column chromatography using an eluent containing 1% ammonium (B1175870) hydroxide (B78521) to afford the pure, free-base form of this compound.[2]

Quantitative Data Summary

StepReagents/ConditionsYieldReference
Amide Formation Pivaloyl chloride, (R,R)-pseudoephenamine88%[2]
Alkylation Methallyl bromide, LiCl-LDA>19:1 dr[2]
Conversion to Iodide I₂, PPh₃, Imidazole92%[2]
Intramolecular Hydrosilylation/Oxidation Karstedt's catalyst, THF, H₂O₂58%[2]
Oxepane Formation Triethylsilane, Boron trifluoride etherate50%[2]
Final Deprotection 10% Pd/C, H₂, THF81%[2]

Experimental Protocols

Protocol 1: Intramolecular Hydrosilylation–Oxidation

  • To a solution of the homoallylic alcohol in THF, add the silyl hydride reagent.

  • Add Karstedt's catalyst and stir at room temperature until the starting material is consumed (as monitored by TLC).

  • Cool the reaction mixture and subject it to Tamao–Fleming oxidation conditions (e.g., H₂O₂, KHCO₃, KF in THF/MeOH).

  • Purify the resulting diol by flash-column chromatography.[2]

Protocol 2: One-Pot Transacetalization–Reduction for Oxepane Formation

  • Dissolve the diol in a suitable solvent (e.g., dichloromethane).

  • Add the acetal and an acid catalyst (e.g., boron trifluoride etherate) at 0 °C.

  • After formation of the mixed acetal, add a reducing agent (e.g., triethylsilane).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Purify the desired oxepane by flash-column chromatography.[2]

Visualizations

Iboxamycin_Synthesis_Challenges cluster_start Starting Materials & Key Intermediates cluster_core Core Transformations & Challenges cluster_product Final Product Pseudoephenamine Amide Pseudoephenamine Amide Homoallylic Alcohol Homoallylic Alcohol Hydrosilylation-Oxidation Hydrosilylation-Oxidation Homoallylic Alcohol->Hydrosilylation-Oxidation Challenge: Low Yield & Dimerization Diol Intermediate Diol Intermediate Oxepane Formation Oxepane Formation Diol Intermediate->Oxepane Formation Challenge: Ring Opening Alkylation Alkylation Alkylation->Homoallylic Alcohol High Diastereoselectivity Hydrosilylation-Oxidation->Diol Intermediate Solution: THF solvent Final Deprotection Final Deprotection Oxepane Formation->Final Deprotection Solution: HFIP This compound This compound Final Deprotection->this compound Challenge: Catalyst Poisoning Solution: High Catalyst Load

Caption: Key challenges and solutions in the synthesis of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solution Potential Solutions Low Yield in Hydrosilylation Low Yield in Hydrosilylation Use Diphenylsilyl Ether Use Diphenylsilyl Ether Low Yield in Hydrosilylation->Use Diphenylsilyl Ether Ring Opening in Oxepane Formation Ring Opening in Oxepane Formation Use HFIP instead of MeOH Use HFIP instead of MeOH Ring Opening in Oxepane Formation->Use HFIP instead of MeOH Ensure Anhydrous Conditions Ensure Anhydrous Conditions Ring Opening in Oxepane Formation->Ensure Anhydrous Conditions Catalyst Inactivity in Deprotection Catalyst Inactivity in Deprotection Increase Pd/C Loading Increase Pd/C Loading Catalyst Inactivity in Deprotection->Increase Pd/C Loading Add NH4OH during Purification Add NH4OH during Purification Catalyst Inactivity in Deprotection->Add NH4OH during Purification Change Solvent to THF Change Solvent to THF

Caption: Troubleshooting workflow for common this compound synthesis issues.

References

Iboxamycin Synthesis & Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of iboxamycin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this potent antibiotic candidate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended final purification method for this compound?

A1: The final purification step for this compound (free base) involves flash-column chromatography followed by recrystallization.[1] Flash chromatography is typically performed using an eluent containing 1% ammonium (B1175870) hydroxide (B78521) to afford the pure free base.[1] For obtaining high-purity crystalline material suitable for in vivo biological evaluation, recrystallization from absolute ethanol (B145695) is recommended.[1]

Q2: What are the key analytical techniques for assessing the purity and structure of this compound?

A2: A combination of techniques is essential for confirming the purity and structure of this compound. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity.[1] To confirm the chemical structure and stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray analysis are employed.[1]

Q3: Is this compound commercially available?

A3: this compound is a novel, fully synthetic lincosamide antibiotic.[2] While research quantities have been produced on a gram-scale for preclinical studies, it is not typically available from major commercial suppliers and often requires custom synthesis.[1][3][4][5][6]

Q4: What is the mechanism of action of this compound?

A4: this compound is a lincosamide antibiotic that inhibits protein synthesis in bacteria by binding to the 23S subunit of the bacterial ribosome, near the peptidyl transferase center.[1] It has shown efficacy against a broad range of multidrug-resistant Gram-positive and Gram-negative pathogens.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on key reaction steps and purification.

Issue 1: Low Yield in Intramolecular Hydrosilylation–Oxidation Step

Symptoms:

  • The yield of the desired diol intermediate is significantly lower than the reported ~58%.[1]

  • Recovery of a substantial amount of the starting homoallylic alcohol.[1]

  • Formation of dimeric by-products.[1]

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Silyl (B83357) Ether: The choice of silyl ether is critical. Diphenylsilyl ether has been found to be optimal for this reaction, providing more stable intermediates and by-products compared to dimethylsilyl ether.[1] Avoid di-tert-butylsilyl, di-mesitylsilyl, and di-ortho-tolylsilyl ethers as they have been shown to be unreactive.[1]
Inefficient Catalyst: While various transition-metal catalysts can be explored, successful gram-scale synthesis has been achieved with specific catalysts detailed in the primary literature.[1] Attempts to improve yields by changing catalysts (e.g., [Rh(cod)Cl]2, Pt(PPh3)4) have not been successful.[1]
Solvent Effects: The reaction solvent plays a significant role. Replacing toluene (B28343) with Tetrahydrofuran (THF) has been shown to improve the yield and allows for a more scalable process.[1]
Competing Dimerization: The starting homoallylic alcohol can arise from the hydrolysis of a competing dimerization of the silyl ether intermediate.[1] Ensuring anhydrous conditions and careful control of reaction parameters can help minimize this side reaction.
Issue 2: Formation of By-products in the Oxepane (B1206615) Ring Formation Step

Symptoms:

  • Isolation of a methyl ether by-product alongside the desired oxepane.[1]

  • Presence of a triol side product.[1]

Possible Causes & Solutions:

By-productCauseRecommended Solution
Methyl Ether By-product This by-product arises from an alternative oxocarbenium ion formation that leads to ring-opening.[1]This is an inherent competing pathway. Purification by flash-column chromatography is necessary to separate the desired oxepane from this by-product.[1]
Triol Side Product This suggests that the oxocarbenium intermediate is being captured by adventitious moisture.[1]Use of anhydrous solvents and reagents is crucial. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) will minimize exposure to atmospheric moisture. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) instead of methanol (B129727) can suppress ring opening during the reduction step.[1]
Issue 3: Incomplete Deprotection of the N-benzyloxycarbonyl (Cbz) Group

Symptoms:

  • Low yield of the final this compound product.[1]

  • Presence of starting material (Cbz-protected intermediate) in the crude product mixture after reaction.

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Poisoning: The methylthio functional group in the molecule is believed to cause poisoning of the palladium catalyst.[1]
Insufficient Reaction Time: The reaction may not have reached completion.
Issue 4: Difficulty in Purifying the Final Product

Symptoms:

  • Broad peaks or poor separation during flash-column chromatography.

  • Failure of the product to crystallize.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Eluent System: The basic nature of this compound requires a modified eluent for effective chromatographic purification.
Residual Impurities: The presence of even small amounts of impurities can inhibit crystallization.
Incorrect Crystallization Solvent: The choice of solvent is critical for successful crystallization.

Experimental Protocols & Visualizations

Protocol 1: Final Deprotection and Purification of this compound

This protocol describes the final step in the synthesis of this compound, which is the removal of the N-benzyloxycarbonyl (Cbz) protecting group, followed by purification.

Methodology:

  • The Cbz-protected this compound precursor is dissolved in Tetrahydrofuran (THF).

  • A full equivalent of 10% Palladium on carbon (Pd/C) is added to the solution.

  • The reaction mixture is stirred under an atmosphere of hydrogen (1 atm) at 23 °C.

  • The reaction is monitored until completion (typically around 5 hours).[1]

  • Upon completion, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash-column chromatography using an eluent containing 1% ammonium hydroxide.[1]

  • The pure, free-base this compound is obtained as a white powder.

  • For further purification, the white powder is recrystallized from absolute ethanol.[1]

Deprotection_Purification_Workflow cluster_reaction Cbz Deprotection cluster_workup Workup & Purification A Cbz-Iboxamycin in THF B Add 10% Pd/C (1 equiv.) A->B C Stir under H2 (1 atm) 23 °C, 5h B->C D Filter to remove Pd/C C->D Reaction Complete E Concentrate Filtrate D->E F Flash Chromatography (1% NH4OH in eluent) E->F G Recrystallize from Ethanol F->G H Pure Crystalline this compound G->H Final Product

Workflow for the final deprotection and purification of this compound.
Protocol 2: Analytical Purity and Identity Confirmation

This outlines the analytical workflow to confirm the purity and structural integrity of the final this compound product.

Methodology:

  • Purity Assessment (HPLC):

    • Dissolve a small sample of the final product in a suitable solvent (e.g., acetonitrile/water).

    • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).

    • Analyze the chromatogram to determine the purity by assessing the area percentage of the main peak.

  • Structural Confirmation (NMR):

    • Prepare a sample of the purified this compound in a suitable deuterated solvent.

    • Acquire 1H and 13C NMR spectra.

    • Analyze the spectra to confirm the expected chemical shifts, coupling constants, and integration values corresponding to the structure of this compound.

  • Stereochemistry Confirmation (X-ray Crystallography):

    • Grow single crystals of this compound, typically from a slow evaporation of a solution (e.g., absolute ethanol).[1]

    • Perform single-crystal X-ray diffraction analysis to confirm the absolute stereochemistry of the molecule.[1]

Analytical_Workflow Start Final this compound Product HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy (1H, 13C) Start->NMR XRay Single-Crystal X-ray Diffraction Start->XRay Purity Purity > 95%? HPLC->Purity Structure Correct Structure? NMR->Structure Stereochem Correct Stereochem? XRay->Stereochem Purity->Structure Yes Fail Further Purification/ Re-synthesis Required Purity->Fail No Structure->Stereochem Yes Structure->Fail No Pass Product Confirmed Stereochem->Pass Yes Stereochem->Fail No

Logical workflow for the analytical confirmation of this compound.

References

Troubleshooting low efficacy in Iboxamycin in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low efficacy with Iboxamycin in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, synthetic, broad-spectrum lincosamide antibiotic.[1][2] It is a next-generation clindamycin (B1669177) derivative designed to overcome common resistance mechanisms.[1][3] Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[2][4][5] This binding is exceptionally tight—reportedly 70 times more so than clindamycin—which contributes to its potency.[2] this compound is effective against a wide range of both Gram-positive and Gram-negative bacteria, including multidrug-resistant ESKAPE pathogens.[2][6]

cluster_ribosome Bacterial Ribosome 50S 50S Subunit 30S 30S Subunit ProteinSynthesis Protein Synthesis mRNA mRNA This compound This compound This compound->50S Binds tightly Block Inhibition Block->ProteinSynthesis Prevents Elongation

Caption: this compound's mechanism of action on the bacterial ribosome.

Q2: this compound is reported to be effective. Why might I be observing low efficacy in vivo?

A2: Discrepancies between expected and observed in vivo efficacy are common in drug development and can stem from a variety of factors.[7][8][9] These can be broadly categorized as issues with the experimental model, the drug's pharmacokinetic/pharmacodynamic (PK/PD) profile, host-specific factors, or characteristics of the pathogen that are not apparent in standard in vitro tests.[7][10][11] It is crucial to systematically evaluate each of these potential areas to pinpoint the cause.

Q3: Can bacterial resistance explain the treatment failure?

A3: While this compound was designed to overcome common resistance mechanisms like Erm and Cfr ribosomal RNA methyltransferases, resistance is still a possibility.[6][12] Some ABCF ATPase resistance factors, such as VmlR in B. subtilis, have been shown to confer a degree of protection against this compound.[12][13] It is also possible for bacteria to develop novel resistance mechanisms.[14] Therefore, it is essential to confirm the susceptibility of the specific strain being used in your model both before and after the in vivo experiment.

Troubleshooting Guide for Low In Vivo Efficacy

If your in vitro data (e.g., Minimum Inhibitory Concentration) indicates susceptibility but you are observing poor outcomes in your animal model, use this guide to troubleshoot the potential causes.

G start Low In Vivo Efficacy Observed cat1 Experimental Setup & Protocol start->cat1 cat2 Drug Formulation & Administration start->cat2 cat3 Host Factors (Animal Model) start->cat3 cat4 Pathogen-Specific Factors start->cat4 sub1_1 Infection Model Appropriate? sub2_1 Correct Dosing & Frequency? sub3_1 Immunocompromised Model? sub4_1 Confirm In Vitro Susceptibility (MIC) sub1_2 Inoculum Size Correct? sub1_3 Timing of Treatment? sub2_2 Route of Administration Optimal? sub2_3 Drug Stability/Solubility Issues? sub3_2 Poor Drug Penetration to Infection Site? sub3_3 High Protein Binding? sub4_2 Biofilm Formation? sub4_3 In Vivo Resistance Development?

Caption: Troubleshooting workflow for low this compound efficacy.

Category 1: Experimental Setup & Protocol

Q: Is my animal model appropriate for the infection? A: The choice of animal model is critical.[15] An acute, high-inoculum sepsis model may not be suitable for a bacteriostatic agent like this compound, which inhibits bacterial growth rather than rapidly killing bacteria.[2][12] For Gram-negative pathogens, models like murine cutaneous abscess or thigh infection are commonly used.[15][16] Ensure your model allows sufficient time for the bacteriostatic effect to manifest.

Q: Could the bacterial inoculum size be the issue? A: Yes, a very high bacterial load can overwhelm the host's immune system and the antibiotic's effect, a phenomenon known as the inoculum effect.[8] This can lead to therapeutic failure even if the organism is susceptible in vitro. Verify that your inoculum concentration (CFU/mL) is consistent with established protocols for your chosen infection model.

Category 2: Drug Formulation & Administration

Q: How do I know if my dosing regimen is correct? A: The dose and frequency should be sufficient to maintain the drug concentration at the site of infection above the pathogen's MIC for an adequate duration.[17] this compound is reported to be orally bioavailable.[6] However, its specific pharmacokinetic (PK) and pharmacodynamic (PD) parameters (e.g., half-life, Cmax, AUC/MIC ratio) in your specific animal model may not be established. You may need to perform a pilot PK study to ensure adequate drug exposure. A pronounced post-antibiotic effect (PAE) has been noted for this compound, which is a valuable PK feature.[12][13][18]

Q: Could the route of administration be suboptimal? A: While this compound is orally bioavailable, the absorption can be affected by factors like animal stress or the vehicle used for formulation.[6] For initial efficacy studies, consider using a parenteral route (e.g., subcutaneous or intravenous) to bypass absorption variables and ensure direct systemic exposure.

Q: Is it possible my this compound formulation is inactive? A: this compound, like any compound, can degrade if not handled or stored correctly. Ensure the compound is stored as recommended and that the vehicle used for solubilization (e.g., DMSO, saline) is appropriate and does not cause precipitation upon administration. Prepare fresh formulations for each experiment.

Category 3: Host Factors (Animal Model)

Q: Does the immune status of the animal matter? A: Absolutely. Bacteriostatic agents like this compound rely on a competent host immune system to clear the inhibited bacteria.[9] If you are using a severely immunocompromised model (e.g., neutropenic mice), the efficacy of this compound may be significantly reduced compared to its effect in an immunocompetent animal.

Q: Could the drug be failing to reach the site of infection? A: Yes, this is a common reason for in vivo failure.[19] Some tissues have poor drug penetration (e.g., brain, bone, abscesses). If you are studying an infection in such a location, you may need higher doses or a different route of administration to achieve therapeutic concentrations locally.

Category 4: Pathogen-Specific Factors

Q: My pre-experiment MIC was low. Should I re-check it? A: Yes. It is crucial to confirm the MIC of your specific bacterial strain immediately before the in vivo study. Additionally, it is good practice to isolate bacteria from the site of infection in a treated animal that failed therapy and perform an MIC test on that isolate to check for the development of in vivo resistance.

Q: Could the bacteria be forming a biofilm? A: Biofilm formation is a major cause of antibiotic treatment failure.[19] Bacteria within a biofilm are phenotypically more tolerant to antibiotics than their planktonic counterparts. Standard MIC tests do not assess biofilm susceptibility. If your model involves a foreign body (like a catheter) or is a chronic infection, biofilm formation is highly likely.[20]

Data & Protocols

Table 1: Reported this compound MIC Values for Selected Pathogens

The following table summarizes Minimum Inhibitory Concentration (MIC) data from published studies. Note that MICs can vary between specific strains.

OrganismResistance ProfileClindamycin MIC (mg/L)This compound MIC (mg/L)Reference
L. monocytogenesWild-Type10.125 - 0.5[12]
E. faecalisLsaA (Intrinsic Resistance)160.06[12]
B. subtilisVmlR ABCF resistance>1284[12]
Ocular MRSAerm genes present (MIC90)>162[21]
Ocular MRSAerm genes absent (MIC90)0.120.12[21]
Key Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial strain.

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism and suspend them in a sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the plate.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Murine Thigh Infection Model

This is a common, reproducible model for evaluating the in vivo efficacy of antimicrobial agents against localized infections.

  • Animal Acclimatization: Use 6-8 week old female mice (e.g., CD-1 or C57BL/6 strain). Allow them to acclimate for at least 3 days prior to the experiment.

  • Immunosuppression (Optional): To create a neutropenic model, administer cyclophosphamide (B585) intraperitoneally at doses of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Inoculum Preparation: Grow the bacterial strain to mid-log phase. Wash and resuspend the bacteria in sterile saline or PBS to the desired concentration (e.g., 10⁶ to 10⁷ CFU/mL).

  • Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of one hind leg.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), begin treatment. Administer this compound via the chosen route (e.g., oral gavage, subcutaneous injection) at the desired dose and frequency. Include a vehicle control group.

  • Efficacy Assessment: At the end of the study period (e.g., 24 or 48 hours), euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative culture (CFU counting) on appropriate agar (B569324) plates.

  • Analysis: The primary endpoint is the reduction in bacterial burden (log₁₀ CFU/thigh) in the this compound-treated groups compared to the vehicle control group.

References

Addressing Iboxamycin solubility issues for experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iboxamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental assays and to address potential challenges, including solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic oxepanoprolinamide, a novel class of lincosamide antibiotics.[1][2] It functions by binding to the large ribosomal subunit of bacteria, interfering with protein synthesis.[3][4] Its unique structural features allow it to overcome common resistance mechanisms, such as Erm and Cfr ribosomal RNA methyltransferases, which confer resistance to many other ribosome-targeting antibiotics.[5][6] Structural studies have shown that this compound can still bind effectively to methylated (resistant) ribosomes by causing a structural rearrangement of the ribosome, displacing the methylated nucleotide to bind in a deep pocket.[1][7]

Q2: What is the spectrum of activity for this compound?

A2: this compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is effective against a range of pathogens, including drug-resistant strains and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[4][5][8]

Q3: Is this compound orally bioavailable?

A3: Yes, studies have shown that this compound is orally bioavailable and has been effective in treating bacterial infections in mouse models when administered orally.[5][8][9]

Q4: What are the general recommendations for storing this compound?

A4: For solid powder, storage at -20°C for up to 12 months or at 4°C for up to 6 months is recommended.[9] When in a solvent like DMSO, it is best to store stock solutions at -80°C for up to 6 months.[9] Always refer to the manufacturer's specific guidelines for optimal storage conditions.

Troubleshooting Guide: Solubility and Handling

This guide addresses potential issues related to the solubility and handling of this compound in common experimental settings.

Q5: I am observing precipitation in my this compound stock solution. What should I do?

A5: Precipitation can occur if the compound's solubility limit is exceeded or due to improper storage.

  • Recommended Solvent : Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound, with concentrations of 10 mM being reported.[9] For some applications, recrystallization from absolute ethanol (B145695) has been performed.[10]

  • Troubleshooting Steps :

    • Gently Warm the Solution : Try warming the solution to 37°C and swirl gently to see if the precipitate redissolves.[11]

    • Sonication : Brief sonication can help dissolve suspended particles.

    • Dilute the Stock : The concentration may be too high. Consider preparing a new, more dilute stock solution.

    • Check Storage : Ensure the stock solution was stored properly, avoiding repeated freeze-thaw cycles which can decrease stability and solubility.[12][13]

Q6: My this compound solution is precipitating after being added to aqueous buffer or cell culture medium. How can I prevent this?

A6: This is a common issue when a compound dissolved in an organic solvent (like DMSO) is diluted into an aqueous solution.

  • Workflow for Dilution :

    • Start with a high-concentration stock solution in 100% DMSO.

    • Perform serial dilutions in your aqueous buffer or medium.

    • When adding the stock to the aqueous solution, vortex or pipette mix immediately and vigorously to ensure rapid dispersion.

    • Avoid adding a large volume of cold stock solution to a small volume of aqueous buffer.

    • The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically <1%, ideally <0.5%) to avoid solvent effects on the experiment and to maintain compound solubility.

  • Consider Salt Forms : The synthesis of several salts of this compound has been reported to improve properties for biological evaluation.[10] If you are consistently facing solubility issues with the free base, inquire with your supplier about the availability of more water-soluble salt forms. The solubility of this compound salts in D2O has been determined, indicating their suitability for aqueous solutions.[14]

Q7: I am seeing turbidity or unexpected precipitates in my cell culture experiment after adding this compound. What could be the cause?

A7: If you have ruled out direct precipitation of this compound itself, other factors could be at play.

  • Media Component Interaction : High concentrations of a drug can sometimes interact with components in complex media, like salts or proteins, causing them to precipitate.[12] Calcium salts are particularly prone to this.

  • pH Shifts : Ensure the addition of your this compound solution does not significantly alter the pH of the culture medium, as this can cause media components to fall out of solution.[11][15]

  • Contamination : Bacterial or fungal contamination can cause turbidity.[12] Always perform a sterile control to rule this out.

  • Troubleshooting Steps :

    • Prepare a "mock" treatment plate with medium and your final concentration of this compound (and vehicle) but without cells. Incubate for the duration of your experiment to see if precipitation occurs.

    • Filter your final working solution through a 0.22 µm syringe filter before adding it to the cells, but be aware that some compounds can adsorb to filter membranes.[16]

    • Reduce the final concentration of this compound if possible.

Data and Protocols

This compound In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the literature.

Bacterial StrainResistance Profile / GenesThis compound MIC (µg/mL)Reference
E. coli (cephalosporin, fluoroquinolone, etc. resistant)Multidrug-resistant8[9]
Neisseria gonorrhoeae (clinical strains)-0.125[9]
Listeria monocytogenes (WT EGD-e)Intrinsic (VgaL/Lmo0919)0.125 - 0.5[6]
Enterococcus faecalis (ΔlsaA)Lacks LsaA resistance0.0625[17]
Enterococcus faecalis (expressing LsaA)LsaA resistance0.5[17]
Bacillus subtilis (ΔvmlR)Lacks VmlR resistance0.06[6]
Bacillus subtilis (WT 168)Intrinsic (VmlR)2[6]
Ocular MRSA isolateserm genes presentMIC₉₀ = 2[18]
Experimental Protocol: Broth Microdilution MIC Assay

This is a generalized protocol based on standard methods described in the literature for determining the MIC of this compound.[8]

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in sterile DMSO (e.g., at 10 mg/mL or 10 mM).

  • Perform serial dilutions of the stock solution to create a range of concentrations for the assay.

2. Preparation of Bacterial Inoculum:

  • Culture the bacterial strain overnight on an appropriate agar (B569324) plate or in broth.

  • Prepare a bacterial suspension in a sterile broth (e.g., Mueller-Hinton Broth) and adjust the optical density (OD) to achieve a standardized bacterial load (e.g., ~5 x 10⁵ CFU/mL in the final assay volume).

3. Assay Procedure:

  • In a 96-well microtiter plate, add the appropriate volume of bacterial inoculum to wells containing different concentrations of this compound.

  • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

4. Determining the MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD at 600 nm.

Visualizations

Experimental Workflow: Preparing and Using this compound

G cluster_prep Stock Solution Preparation cluster_use Assay Preparation cluster_final Final Assay A Weigh this compound (Solid Powder) B Dissolve in 100% DMSO to desired stock concentration (e.g., 10 mM) A->B C Store at -80°C B->C D Thaw stock solution C->D Retrieve for experiment E Perform serial dilutions in assay medium/buffer D->E F Add to experimental setup (e.g., 96-well plate) E->F G Incubate and acquire data F->G

Caption: Workflow for preparing and using this compound solutions.

Troubleshooting Flowchart: Precipitation Issues

G A Precipitate observed in solution? B Is it in the DMSO stock? A->B Yes C Is it in the aqueous assay medium? A->C No D Gently warm (37°C) and/or sonicate B->D Yes H Review dilution protocol. Ensure rapid mixing. Keep final DMSO % low (<1%). C->H Yes E Does it redissolve? D->E F Use solution. Consider preparing fresh for next experiment. E->F Yes G Prepare new stock at a lower concentration. E->G No I Run vehicle control (medium + DMSO only) to check for media precipitation. H->I J Consider using a more soluble salt form if available. I->J

Caption: Troubleshooting flowchart for this compound precipitation.

Mechanism of Action: this compound and the Bacterial Ribosome

G cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_resistance Resistance Mechanism PTC Peptidyl Transferase Center (PTC) ExitTunnel Nascent Peptide Exit Tunnel Block Protein Synthesis Blocked PTC->Block Inhibits peptide bond formation Erm Erm Methyltransferase Methylation A2058 Methylation (m²⁶A2058) Erm->Methylation causes Methylation->PTC Blocks binding of other antibiotics This compound This compound This compound->PTC Binds in PTC pocket This compound->Methylation Displaces methylated nucleotide to bind

Caption: this compound overcomes resistance to block protein synthesis.

References

Technical Support Center: Intramolecular Hydrosilylation in Iboxamycin Precursor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the intramolecular hydrosilylation of Iboxamycin precursors. It is intended for researchers, scientists, and drug development professionals utilizing this pivotal reaction in the synthesis of this compound and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the intramolecular hydrosilylation step in the synthesis of this compound?

A1: The intramolecular hydrosilylation, followed by an oxidation sequence, is a crucial transformation in the gram-scale synthesis of this compound. This step is designed to establish the key ring-fusion stereocenters of the bicyclic scaffold of the molecule.[1][2][3][4][5]

Q2: What catalyst is typically used for this reaction?

A2: Platinum-based catalysts are commonly employed for this type of reaction. Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) is a widely used and effective catalyst for hydrosilylation reactions.[6][7][8]

Q3: What are the most common side reactions observed during the intramolecular hydrosilylation of allylic or homoallylic alcohols?

A3: While the synthesis of the this compound precursor is optimized to minimize side products, several common side reactions can occur in platinum-catalyzed hydrosilylations. These include:

  • Isomerization of the double bond of the homoallylic alcohol.[7]

  • Dehydrogenative silylation , leading to the formation of silyl (B83357) enol ethers.

  • Intermolecular hydrosilylation , resulting in dimerization or oligomerization.

  • Reduction of the double bond (hydrogenation).[7]

  • Incomplete reaction , leaving unreacted starting material.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting homoallylic alcohol and the formation of the cyclized product. Additionally, 1H NMR spectroscopy can be used to monitor the disappearance of the vinyl protons of the starting material and the appearance of new signals corresponding to the cyclic silyl ether.

Troubleshooting Guide

This section addresses specific issues that may arise during the intramolecular hydrosilylation of the this compound precursor.

Problem Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst. 2. Catalyst poisoning. 3. Insufficient reaction temperature. 4. Impure starting materials.1. Use a fresh batch of Karstedt's catalyst. 2. Ensure all glassware is scrupulously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Impurities with coordinating groups can poison the platinum catalyst.[9] 3. Gently warm the reaction mixture. The reaction is typically run at room temperature, but gentle heating might be necessary to initiate the reaction. 4. Purify the homoallylic alcohol precursor and the silane (B1218182) source before use.
Formation of Isomerized Byproduct The platinum catalyst can catalyze the isomerization of the double bond in the homoallylic alcohol.[7]1. Lower the reaction temperature. 2. Reduce the catalyst loading to the minimum effective amount. 3. Shorten the reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Presence of Dehydrogenative Silylation Products This side reaction can compete with the desired intramolecular hydrosilylation.1. Use a silane source that is less prone to dehydrogenative silylation. 2. Optimize the reaction temperature; this side reaction can sometimes be favored at higher temperatures.
Formation of Oligomers/Polymers Intermolecular hydrosilylation is competing with the intramolecular cyclization.1. Perform the reaction at high dilution to favor the intramolecular pathway. 2. Add the substrate slowly to a solution of the catalyst.
Product Decomposition during Workup or Purification The resulting cyclic silyl ether may be sensitive to acid or moisture.1. Use a neutral workup procedure. 2. Avoid acidic conditions during purification (e.g., use buffered silica (B1680970) gel for chromatography). 3. Ensure all solvents are dry.

Experimental Protocol: Intramolecular Hydrosilylation of this compound Precursor

The following protocol is adapted from the literature for the gram-scale synthesis of this compound.[1]

Materials:

  • Homoallylic alcohol precursor

  • 1,1,3,3-Tetramethyldisilazane (B98777) (TMDS)

  • Toluene (anhydrous)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Formation of the Dimethylsilyl Ether:

    • To a solution of the homoallylic alcohol (1 equivalent) in anhydrous toluene, add 1,1,3,3-tetramethyldisilazane (4 equivalents).

    • Stir the mixture at room temperature (23 °C) under an inert atmosphere.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture to dryness under vacuum to afford the crude dimethylsilyl ether.

  • Intramolecular Hydrosilylation:

    • Dissolve the crude dimethylsilyl ether in anhydrous toluene.

    • Add Karstedt's catalyst (typically a small molar percentage, e.g., 0.1-1 mol%).

    • Stir the reaction mixture at room temperature under an inert atmosphere.

    • Monitor the progress of the cyclization by TLC or 1H NMR spectroscopy.

    • Once the reaction is complete, the crude product can be taken to the next step (oxidation) with or without purification.

Visualizations

Intramolecular_Hydrosilylation_Workflow cluster_0 Step 1: Silyl Ether Formation cluster_1 Step 2: Intramolecular Hydrosilylation cluster_2 Next Step Homoallylic Alcohol Homoallylic Alcohol Silyl Ether Precursor Silyl Ether Precursor Homoallylic Alcohol->Silyl Ether Precursor Toluene, 23 °C TMDS 1,1,3,3-Tetramethyldisilazane TMDS->Silyl Ether Precursor Cyclic Silyl Ether Cyclic Silyl Ether Silyl Ether Precursor->Cyclic Silyl Ether Toluene, 23 °C Karstedt_Catalyst Karstedt's Catalyst Karstedt_Catalyst->Cyclic Silyl Ether Oxidation Oxidation Cyclic Silyl Ether->Oxidation Tamao-Ito Oxidation

Caption: Experimental workflow for the intramolecular hydrosilylation of the this compound precursor.

Side_Reactions cluster_main Desired Reaction cluster_side Potential Side Reactions Start Homoallylic Silyl Ether Desired_Product Intramolecular Hydrosilylation (Cyclic Silyl Ether) Start->Desired_Product Karstedt's Catalyst Isomerization Double Bond Isomerization Start->Isomerization Pt-catalyzed Dehydrogenative_Silylation Dehydrogenative Silylation Start->Dehydrogenative_Silylation Pt-catalyzed Intermolecular Intermolecular Reaction Start->Intermolecular Pt-catalyzed Reduction Reduction Start->Reduction Pt-catalyzed

Caption: Overview of desired reaction and potential side reactions.

Troubleshooting_Logic Start Low Yield or Multiple Products Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Side_Products Multiple Products Observed Check_Conversion->Side_Products Yes Catalyst_Issue Check Catalyst Activity & Loading Low_Conversion->Catalyst_Issue Potential Cause Temp_Issue Increase Temperature Low_Conversion->Temp_Issue Potential Cause Purity_Issue Check Starting Material Purity Low_Conversion->Purity_Issue Potential Cause Isomer_Check Check for Isomers Side_Products->Isomer_Check Dimer_Check Check for Dimers/Oligomers Side_Products->Dimer_Check Lower_Temp Lower Reaction Temperature Isomer_Check->Lower_Temp Solution Dilute Increase Dilution Dimer_Check->Dilute Solution

References

Iboxamycin Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of Iboxamycin in cellular models. The information is tailored for scientists and drug development professionals to navigate potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known primary off-target effects of this compound in mammalian cellular models?

A1: Direct off-target effects of this compound in mammalian cells are not extensively documented in publicly available literature. As a lincosamide antibiotic, this compound is designed to be highly selective for bacterial ribosomes. However, based on the behavior of other ribosome-targeting antibiotics, potential off-target effects to consider in sensitive cellular models or at high concentrations include mitochondrial dysfunction and the induction of cellular stress responses.[1][2][3]

Q2: I am observing unexpected cytotoxicity in my cell line when treated with this compound. What could be the cause?

A2: While lincosamides generally exhibit low cytotoxicity in mammalian cells, several factors could contribute to unexpected cell death[4][5]. Consider the following:

  • High Concentration: Ensure the concentration used is appropriate for a cellular model and not excessively high compared to the effective concentration against bacteria.

  • Prolonged Exposure: Cumulative toxic effects may manifest with long-term incubation[4].

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. Primary cells or rapidly dividing cells may be more susceptible.

  • Contamination: Rule out contamination of your cell culture or this compound stock.

Q3: Could this compound be affecting mitochondrial function in my experiments?

A3: It is a plausible hypothesis. Due to the endosymbiotic origin of mitochondria, their ribosomes share some similarities with bacterial ribosomes[1][3]. While some studies suggest lincosamides do not significantly inhibit mitochondrial protein synthesis, others have shown that high concentrations of clindamycin (B1669177) can impair mitochondrial energetics[6][7][8]. Therefore, it is a potential off-target effect to investigate, especially if you observe changes in cellular respiration or energy metabolism.

Q4: What is the Integrated Stress Response (ISR), and could this compound activate it?

A4: The Integrated Stress Response (ISR) is a cellular signaling network that is activated by various stressors, including mitochondrial dysfunction and accumulation of reactive oxygen species (ROS)[9][10]. Some ribosome-targeting antibiotics, like macrolides, have been shown to induce the ISR[9][10]. Given that this compound targets the ribosome, it is conceivable that at high concentrations or in sensitive cell types, it could trigger the ISR. Key markers of ISR activation include the phosphorylation of eIF2α and increased expression of ATF4 and CHOP.

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assay Results
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension and accurate cell counting before seeding plates. Use a multichannel pipette for consistency.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
This compound Stock Instability Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles.
Air Bubbles in Wells Inspect wells for air bubbles before reading the plate, as they can interfere with absorbance or fluorescence measurements. Puncture bubbles with a sterile needle if necessary.[11]
Problem 2: Suspected Mitochondrial Toxicity
Observation Suggested Action
Decreased Cell Proliferation without Significant Cell Death This could indicate a cytostatic effect due to impaired energy metabolism. Measure ATP levels and assess mitochondrial respiration.
Increased Lactate Production in Media This may suggest a shift to glycolysis due to impaired oxidative phosphorylation. Measure the extracellular acidification rate (ECAR).[7]
Morphological Changes in Mitochondria Use mitochondrial-specific fluorescent dyes (e.g., MitoTracker) and microscopy to observe mitochondrial morphology and network integrity.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data from common in vitro assays used to assess cytotoxicity and mitochondrial function. Note: This data is for illustrative purposes and is not derived from direct experimental results with this compound. Researchers should generate their own data for their specific cellular model.

Table 1: Illustrative IC50 Values of a Hypothetical Ribosome-Targeting Antibiotic in Mammalian Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h exposure
HeLaCervical Cancer85.6
HEK-293Embryonic Kidney> 100
A549Lung Cancer72.3
HepG2Liver Cancer95.1

Table 2: Example Data from Mitochondrial Function Assays after 24h Treatment

AssayEndpointControlTreated (50 µM)
Oxygen Consumption Rate (OCR) Basal Respiration (pmol/min)150 ± 12110 ± 15
Mitochondrial Membrane Potential TMRM Fluorescence (Arbitrary Units)8500 ± 5006200 ± 450
Cellular ATP Levels Luminescence (RLU)1.2 x 10^6 ± 9 x 10^40.8 x 10^6 ± 7 x 10^4
Reactive Oxygen Species (ROS) MitoSOX Red Fluorescence (Arbitrary Units)1200 ± 1502500 ± 200

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the various concentrations to the wells. Include vehicle-only controls.

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[12][13]

Protocol 2: Assessment of Mitochondrial Membrane Potential

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential.

Materials:

  • Treated and control cells in a multi-well plate

  • TMRM stock solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Dye Loading: Add TMRM to the cell culture medium at a final concentration of 20-100 nM.

  • Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with pre-warmed medium to remove excess dye.

  • Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry. A decrease in TMRM fluorescence intensity indicates depolarization of the mitochondrial membrane.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_drug Add Drug to Cells overnight_incubation->add_drug drug_dilution Prepare this compound Serial Dilutions drug_dilution->add_drug treatment_incubation Incubate for 24/48/72h add_drug->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate 2-4h add_mtt->mtt_incubation solubilize Solubilize Formazan mtt_incubation->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

signaling_pathway cluster_stress Cellular Stressors cluster_kinases eIF2α Kinases cluster_core_isr Core ISR Pathway cluster_downstream Downstream Effects Mitochondrial_Dysfunction Mitochondrial Dysfunction PERK PERK Mitochondrial_Dysfunction->PERK ROS_Accumulation ROS Accumulation ROS_Accumulation->PERK Ribosome_Stalling Ribosome Stalling (Potential this compound Effect) GCN2 GCN2 Ribosome_Stalling->GCN2 eIF2a eIF2α PERK->eIF2a P GCN2->eIF2a P PKR PKR PKR->eIF2a P HRI HRI HRI->eIF2a P p_eIF2a p-eIF2α ATF4 ATF4 (Transcription Factor) p_eIF2a->ATF4 Translational Upregulation Global_Translation_Repression Global Translation Repression p_eIF2a->Global_Translation_Repression Stress_Gene_Expression Stress Gene Expression ATF4->Stress_Gene_Expression CHOP CHOP ATF4->CHOP

Caption: The Integrated Stress Response (ISR) signaling pathway.

References

How to prevent degradation of Iboxamycin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Iboxamycin during storage and in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial for maintaining the stability and efficacy of this compound. The recommended storage conditions vary depending on whether the compound is in solid form or in solution.[1]

Q2: How long can I store this compound?

The shelf-life of this compound is dependent on the storage temperature and its physical state (solid or in solvent). Adherence to the recommended storage conditions will help ensure its stability for the specified durations.[1]

Q3: What solvent should I use to prepare this compound solutions?

This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[1] For biological experiments, it is essential to consider the final concentration of DMSO and its potential effects on the cells or organisms being studied.

Q4: Are there any known chemical incompatibilities for this compound?

Based on publicly available data, there is no specific information regarding chemical incompatibilities of this compound. As a general precaution, it is advisable to avoid strong oxidizing agents and highly acidic or alkaline conditions, as these can promote the degradation of many organic molecules, including antibiotics.[2]

Troubleshooting Guides

Problem: I am observing a loss of this compound activity in my experiments.

A decrease in the expected biological activity of this compound can stem from several factors related to its storage and handling. This guide provides a step-by-step approach to troubleshoot this issue.

LossOfActivity start Start: Loss of Activity Observed check_storage 1. Verify Storage Conditions of Solid this compound start->check_storage storage_correct Storage Conditions Correct? check_storage->storage_correct improper_storage Action: Quarantine Lot & Obtain New Stock Follow recommended storage. storage_correct->improper_storage No check_solution_prep 2. Review Solution Preparation Protocol storage_correct->check_solution_prep Yes solution_prep_correct Protocol Followed Correctly? check_solution_prep->solution_prep_correct improper_prep Action: Prepare Fresh Solution Ensure accurate weighing and solvent volume. solution_prep_correct->improper_prep No check_solution_storage 3. Examine Storage of Stock Solution solution_prep_correct->check_solution_storage Yes solution_storage_correct Solution Stored Correctly? check_solution_storage->solution_storage_correct improper_solution_storage Action: Discard Old Stock & Prepare New Aliquots Store at -80°C or -20°C. solution_storage_correct->improper_solution_storage No check_freeze_thaw 4. Assess Freeze-Thaw Cycles solution_storage_correct->check_freeze_thaw Yes freeze_thaw_ok Minimal Freeze-Thaw Cycles? check_freeze_thaw->freeze_thaw_ok excessive_freeze_thaw Action: Prepare Single-Use Aliquots Avoid repeated temperature fluctuations. freeze_thaw_ok->excessive_freeze_thaw No end Conclusion: Activity Restored freeze_thaw_ok->end Yes

Troubleshooting workflow for loss of this compound activity.
Problem: I am seeing unexpected peaks during analytical characterization (e.g., HPLC, LC-MS).

The presence of unexpected peaks can indicate the presence of impurities from synthesis or degradation products.

UnexpectedPeaks start Start: Unexpected Analytical Peaks check_purity 1. Review Certificate of Analysis (CoA) start->check_purity purity_spec Initial Purity Meets Specification? check_purity->purity_spec purity_fail Action: Contact Supplier Provide lot number and analytical data. purity_spec->purity_fail No check_storage_history 2. Investigate Storage History purity_spec->check_storage_history Yes storage_history_ok Stored Correctly Since Receipt? check_storage_history->storage_history_ok storage_deviation Action: Assume Degradation Quarantine lot. Use new stock for critical experiments. storage_history_ok->storage_deviation No check_handling 3. Assess Sample Handling storage_history_ok->check_handling Yes handling_ok Proper Handling Procedures Followed? check_handling->handling_ok handling_issue Action: Refine Handling Protocol Minimize exposure to light, air, and contaminants. handling_ok->handling_issue No end Conclusion: Source of Impurity Identified handling_ok->end Yes

Troubleshooting workflow for unexpected analytical peaks.

Data Summary

Form Storage Temperature Duration
Solid Powder-20°C12 Months
4°C6 Months
In Solvent-80°C6 Months
-20°C6 Months
Table 1: Recommended Storage Conditions and Shelf-Life for this compound.[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solutions

To minimize the risk of degradation and contamination, follow these steps for preparing this compound stock solutions:

  • Aseptic Technique: Work in a laminar flow hood or a designated clean area to prevent microbial contamination. Use sterile pipette tips, tubes, and solvent.

  • Equilibration: Before opening, allow the container of solid this compound to equilibrate to room temperature to prevent condensation of moisture, which could lead to hydrolysis.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., 10 mM). Vortex briefly until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Aliquoting is critical to avoid repeated freeze-thaw cycles which can accelerate degradation.[3]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and initials. Immediately store the aliquots at -80°C or -20°C.[1][3]

References

Iboxamycin Dosage Optimization for Animal Infection Models: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing iboxamycin dosage in animal infection models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic oxepanoprolinamide, a novel class of lincosamide antibiotic.[1] It functions by binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis.[2] A key feature of this compound is its ability to overcome common resistance mechanisms, such as Erm and Cfr-mediated methylation of the ribosome, which can confer resistance to other ribosome-targeting antibiotics.[3][4][5] Structural studies have shown that this compound can still bind effectively to the methylated ribosome by causing a structural rearrangement of the methylated nucleotide, allowing the drug to access its binding site.[3]

Q2: What is the spectrum of activity for this compound?

A2: this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][6] It has demonstrated potency against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are common causes of nosocomial infections and are often resistant to multiple antibiotics.[7]

Q3: What is the recommended starting dose for this compound in mouse infection models?

A3: Published studies have shown efficacy in mouse models at various doses. For instance, in a neutropenic mouse thigh infection model with S. pyogenes, doses of 3 or 10 mg/kg resulted in a significant reduction in bacterial burden.[3] In a systemic infection model with S. pyogenes, all mice treated with 3 or 10 mg/kg of this compound survived a lethal challenge. The specific starting dose should be determined based on the infection model, the pathogen's MIC, and the route of administration.

Q4: Is this compound orally bioavailable?

A4: Yes, this compound has been reported to be orally bioavailable in mice.[8] This provides flexibility in administration routes for in vivo studies.

Troubleshooting Guide

Problem 1: High variability in bacterial load between animals in the same treatment group.

  • Possible Cause: Inconsistent inoculum preparation or administration.

  • Troubleshooting Steps:

    • Ensure the bacterial culture is in the correct growth phase (e.g., mid-logarithmic) for consistent virulence.

    • Standardize the inoculum preparation, including washing and dilution steps, to ensure a uniform bacterial suspension.

    • Verify the accuracy of the injection volume for each animal. For thigh infections, ensure the injection is intramuscular and not subcutaneous.

    • Consider using a larger group of animals to increase statistical power and account for biological variability.

Problem 2: Lack of a clear dose-response relationship.

  • Possible Cause: The dose range selected may be too narrow or not centered around the effective concentration. The drug formulation may also affect exposure.

  • Troubleshooting Steps:

    • Conduct a pilot dose-ranging study with a wider spread of doses (e.g., logarithmic scale) to identify the therapeutic window.

    • Ensure the formulation of this compound is appropriate for the chosen route of administration and allows for consistent absorption. For oral administration, consider the use of appropriate vehicles for poorly soluble compounds.[9][10]

    • Measure plasma concentrations of this compound at different time points to confirm that increasing doses lead to increased systemic exposure.

Problem 3: Unexpected animal toxicity or adverse effects.

  • Possible Cause: The administered dose may be too high, or the formulation may have irritating properties.

  • Troubleshooting Steps:

    • Review any available preclinical safety and toxicology data for this compound.

    • Conduct a maximum tolerated dose (MTD) study to determine the upper limit for safe administration.

    • Observe animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and consider humane endpoints.

    • If using a novel formulation, test the vehicle alone as a control group to rule out vehicle-related toxicity.

Problem 4: Difficulty with intravenous administration in mice.

  • Possible Cause: The small size of mouse tail veins can make intravenous injections challenging.

  • Troubleshooting Steps:

    • Ensure proper training and technique for intravenous administration in mice.

    • Use a warming lamp or warm water to dilate the tail veins before injection.

    • Use an appropriate needle size (e.g., 30-gauge).

    • If intravenous administration remains a challenge, consider alternative routes such as intraperitoneal or subcutaneous injection, keeping in mind potential differences in pharmacokinetics.

Data Presentation

Table 1: In Vitro Activity of this compound (Minimum Inhibitory Concentration - MIC)

Bacterial SpeciesStrain InformationThis compound MIC (µg/mL)
Staphylococcus aureusMRSA, ocular isolateMIC₅₀: 0.06, MIC₉₀: 2[8]
Staphylococcus aureuserm-positiveMIC₉₀: 2[8]
Listeria monocytogenesWild Type0.125–0.5[5][11]
Enterococcus faecalisWild Type0.06[5]
Bacillus subtilisWild Type2[5]
Acinetobacter baumanniiClinical Isolate-
Pseudomonas aeruginosaClinical Isolate-
Klebsiella pneumoniaeClinical Isolate-

Note: This table will be updated as more data becomes available.

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueRoute of Administration
Cmax Data not available-
Tmax Data not available-
Half-life (t½) Data not available-
Oral Bioavailability Orally bioavailable[7]Oral

Note: This table will be updated as more specific pharmacokinetic data becomes available.

Experimental Protocols

Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of new antibiotics against localized soft tissue infections.

  • Animal Preparation:

    • Use specific-pathogen-free mice (e.g., ICR or C57BL/6), typically female, weighing 20-25g.

    • Induce neutropenia by administering cyclophosphamide (B585) intraperitoneally. A common regimen is 150 mg/kg given four days before infection and 100 mg/kg one day before infection. This depletes neutrophils, making the mice more susceptible to infection.

  • Inoculum Preparation:

    • Culture the bacterial strain of interest (e.g., S. aureus, E. coli) overnight on an appropriate agar (B569324) plate.

    • Prepare a bacterial suspension in a suitable broth (e.g., Brain Heart Infusion) and adjust the optical density to achieve the desired bacterial concentration (e.g., 1 x 10⁷ CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial inoculum intramuscularly into each thigh.

  • Treatment:

    • Initiate treatment with this compound at a predetermined time post-infection (e.g., 2 hours).

    • Administer this compound via the desired route (e.g., oral gavage, intravenous, subcutaneous, or intraperitoneal injection) at various dose levels. Include a vehicle control group.

  • Endpoint Measurement:

    • At a specified time point (e.g., 24 hours post-infection), humanely euthanize the mice.

    • Aseptically remove the thigh muscles and homogenize them in a known volume of sterile saline or PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

Sepsis Mouse Model (Cecal Slurry Injection)

This model simulates polymicrobial abdominal sepsis.

  • Cecal Slurry Preparation:

    • Humanely euthanize healthy donor mice.

    • Aseptically collect the cecal contents and suspend them in a sterile solution (e.g., 5% w/v in sterile saline containing 5% w/v sterile porcine mucin).

    • The concentration of the cecal slurry can be adjusted to modulate the severity of the infection.

  • Induction of Sepsis:

    • Inject a standardized volume of the cecal slurry intraperitoneally into experimental mice.

  • Treatment:

    • Administer this compound at various doses and schedules, starting at a defined time post-infection. Include a vehicle control group.

    • Fluid resuscitation with sterile saline may be necessary to support the animals.[12]

  • Monitoring and Endpoints:

    • Monitor the mice for clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) using a scoring system.

    • Primary endpoints may include survival over a set period (e.g., 7 days) or bacterial load in the peritoneal fluid and blood at a specific time point.

    • Secondary endpoints can include measuring inflammatory cytokine levels in the plasma.

Mandatory Visualizations

This compound Mechanism of Action cluster_ribosome Bacterial Ribosome (50S Subunit) Peptidyl Transferase Center Peptidyl Transferase Center Protein Synthesis Blocked Protein Synthesis Blocked Peptidyl Transferase Center->Protein Synthesis Blocked Inhibits A-site A-site P-site P-site E-site E-site Exit Tunnel Exit Tunnel This compound This compound This compound->Peptidyl Transferase Center Binds to tRNA tRNA tRNA->A-site Growing Polypeptide Chain Growing Polypeptide Chain Growing Polypeptide Chain->Exit Tunnel

Caption: this compound binds to the peptidyl transferase center of the 50S ribosomal subunit, blocking protein synthesis.

Experimental Workflow for In Vivo Efficacy Study start Start animal_prep Animal Preparation (e.g., Neutropenia Induction) start->animal_prep inoculum_prep Inoculum Preparation start->inoculum_prep infection Infection (e.g., Thigh or IP) animal_prep->infection inoculum_prep->infection treatment Treatment Groups (this compound Doses, Vehicle) infection->treatment monitoring Monitoring (Clinical Signs, Survival) treatment->monitoring endpoint Endpoint Measurement (CFU Count, Cytokines) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vivo efficacy study of an antibiotic in an animal infection model.

Dosage Optimization Logic cluster_input Input Parameters mic In Vitro MIC dose_selection Initial Dose Selection mic->dose_selection pk_params Pharmacokinetics (PK) (Cmax, Tmax, AUC, t½) pk_params->dose_selection pd_target Pharmacodynamic (PD) Target (e.g., %T > MIC, AUC/MIC) pd_target->dose_selection in_vivo_study In Vivo Efficacy Study (Dose-Ranging) dose_selection->in_vivo_study efficacy_assessment Assess Efficacy (Bacterial Reduction, Survival) in_vivo_study->efficacy_assessment dose_adjustment Adjust Dose efficacy_assessment->dose_adjustment Ineffective or Toxic optimal_dose Optimal Dose Identified efficacy_assessment->optimal_dose Effective & Safe dose_adjustment->in_vivo_study Refine Dose Range suboptimal Sub-optimal Efficacy dose_adjustment->suboptimal toxic Toxicity Observed dose_adjustment->toxic

Caption: A logical flow diagram for optimizing antibiotic dosage based on pharmacokinetic and pharmacodynamic parameters.

References

Technical Support Center: Purification of Iboxamycin via RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Iboxamycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the purification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound by RP-HPLC?

A1: this compound, being a lincosamide antibiotic, is a polar and basic compound. The primary challenges in its purification by RP-HPLC stem from these properties and include:

  • Poor retention on standard non-polar stationary phases (like C18) due to its hydrophilicity, often leading to elution near the solvent front.

  • Peak tailing , a common issue for basic compounds, caused by strong interactions between the protonated amine groups of this compound and residual acidic silanol (B1196071) groups on the silica-based column packing.[1][2] This can lead to poor resolution and inaccurate quantification.

  • Co-elution with polar impurities that are structurally similar to this compound or are starting materials and by-products from the synthesis.

  • Potential for on-column degradation if the mobile phase pH is not carefully controlled.[3][4]

Q2: What type of HPLC column is best suited for this compound purification?

A2: A C18 column is a common starting point for the purification of lincosamides and other moderately polar compounds due to its strong retentive properties.[5][6] However, for a highly polar compound like this compound that may exhibit poor retention on a C18 column, a C8 column could be a better alternative. C8 columns are less hydrophobic than C18 columns, which can lead to more manageable retention times for polar analytes.[6][7] For preparative HPLC, a column with a larger particle size (e.g., 5-10 µm) is typically used to allow for higher sample loading.

Q3: Why are ion-pairing agents or mobile phase additives often necessary for this compound purification?

A3: Due to its basic nature, this compound is often protonated at the acidic to neutral pH ranges typically used in RP-HPLC. This positive charge leads to strong interactions with negatively charged silanol groups on the column, causing peak tailing.[2] Mobile phase additives are used to mitigate these interactions:

  • Ion-pairing agents , such as trifluoroacetic acid (TFA), form a neutral ion pair with the protonated this compound, increasing its hydrophobicity and retention on the reversed-phase column.

  • Basic modifiers , like triethylamine (B128534) (TEA), are added to the mobile phase to compete with this compound for binding to the active silanol sites, thereby reducing peak tailing.[8][9]

Q4: What are some potential impurities I should be aware of during this compound purification?

A4: Impurities in this compound can originate from the synthetic process. Based on its synthesis, potential impurities could include starting materials, reagents, and by-products from key reaction steps. While specific impurities are proprietary to the synthesis route, general classes of impurities to consider are diastereomers, epimers, or incompletely reacted intermediates.

Q5: How can I improve the resolution between this compound and closely eluting impurities?

A5: Improving resolution can be achieved by optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact selectivity.

  • pH of the Mobile Phase: Modifying the pH can alter the ionization state of this compound and some impurities, leading to changes in retention and potentially improved separation.[3]

  • Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.

  • Column Chemistry: Switching from a C18 to a C8 column, or to a column with a different stationary phase chemistry (e.g., phenyl-hexyl), can provide different selectivity.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the RP-HPLC purification of this compound in a question-and-answer format.

Issue 1: Poor Peak Shape (Peak Tailing)

Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common problem when purifying basic compounds like this compound. The primary cause is the interaction with acidic silanol groups on the column packing.[1]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will ensure that the silanol groups are fully protonated and less likely to interact with the protonated this compound.[3]

  • Add a Basic Modifier: Incorporating a small amount of a basic additive like triethylamine (TEA) (e.g., 0.1%) into the mobile phase can effectively mask the active silanol sites.[8][9]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing for basic compounds.[1]

  • Reduce Sample Load: Overloading the column can exacerbate peak tailing. Try injecting a smaller amount of your sample.

Parameter Condition A (Problem) Condition B (Solution) Expected Outcome
Mobile Phase pH 6.53.0Sharper, more symmetrical peak
Mobile Phase Additive None0.1% TriethylamineReduced peak tailing, improved symmetry
Column Type Standard C18End-capped C18Less interaction with silanols, better peak shape

Table 1: Troubleshooting Peak Tailing.

Issue 2: Poor Retention (this compound elutes too early)

Q: this compound is eluting at or near the void volume of my C18 column. How can I increase its retention time?

A: Poor retention is expected for a polar compound like this compound on a non-polar stationary phase.

Troubleshooting Steps:

  • Decrease the Organic Solvent Concentration: Reduce the percentage of acetonitrile or methanol (B129727) in your mobile phase. A higher aqueous content will increase the retention of polar compounds.

  • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) will form a more hydrophobic ion pair with this compound, leading to increased retention.

  • Switch to a Less Hydrophobic Column: A C8 column is less retentive than a C18 column and can provide better retention for highly polar analytes that elute too quickly on a C18 column.[6][7]

Parameter Condition A (Problem) Condition B (Solution) Expected Outcome
Mobile Phase 50% Acetonitrile / 50% Water20% Acetonitrile / 80% WaterIncreased retention time
Mobile Phase Additive None0.1% TFAFormation of ion-pair, increased retention
Column Type C18C8More manageable retention for a polar compound

Table 2: Improving Retention of this compound.

Issue 3: Co-elution of this compound with an Impurity

Q: An impurity is co-eluting with my this compound peak. How can I resolve these two peaks?

A: Co-elution requires careful optimization of the chromatographic conditions to enhance selectivity.

Troubleshooting Steps:

  • Optimize the Mobile Phase Gradient: A shallower gradient will provide more time for the separation of closely eluting compounds.

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Different organic solvents can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: A change in pH can affect the ionization and, therefore, the retention of both this compound and the impurity differently, potentially leading to their separation.[3]

  • Try a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl) may offer a different separation mechanism and resolve the co-eluting peaks.

Parameter Condition A (Problem) Condition B (Solution) Expected Outcome
Gradient 10-90% B in 10 min10-50% B in 20 minImproved resolution between peaks
Organic Modifier AcetonitrileMethanolAltered selectivity, potential separation
Mobile Phase pH 4.53.0Differential shift in retention times

Table 3: Resolving Co-eluting Peaks.

Experimental Protocols

The following are representative starting protocols for the purification of this compound by RP-HPLC. These should be optimized for your specific sample and purity requirements.

Protocol 1: Preparative RP-HPLC of this compound using an Ion-Pairing Agent

This protocol is a good starting point for purifying crude this compound.

  • Column: C18, 5 µm particle size, 250 x 21.2 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 40% B (linear gradient)

    • 35-40 min: 40% to 95% B (linear gradient)

    • 40-45 min: 95% B (hold)

    • 45-50 min: 95% to 5% B (linear gradient)

    • 50-60 min: 5% B (hold for re-equilibration)

  • Flow Rate: 20 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 1-5 mL (depending on sample concentration and column capacity)

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. Filter through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions based on the UV chromatogram. Analyze the purity of each fraction by analytical HPLC.

Protocol 2: Analytical RP-HPLC for Purity Assessment

This protocol is suitable for analyzing the purity of fractions collected from the preparative HPLC.

  • Column: C18, 3.5 µm particle size, 150 x 4.6 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 60% B (linear gradient)

    • 12-15 min: 60% to 90% B (linear gradient)

    • 15-17 min: 90% B (hold)

    • 17-18 min: 90% to 10% B (linear gradient)

    • 18-25 min: 10% B (hold for re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Visualizations

Experimental Workflow for this compound Purification

G cluster_prep Sample Preparation cluster_hplc Preparative RP-HPLC cluster_analysis Analysis and Final Product Crude Crude this compound Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC Preparative HPLC (C18 Column) Filter->HPLC Fractions Fraction Collection HPLC->Fractions Analysis Purity Analysis (Analytical HPLC) Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilize Lyophilization Pooling->Lyophilize Pure Pure this compound Lyophilize->Pure

Caption: General workflow for the purification of this compound via RP-HPLC.

Troubleshooting Logic for Peak Tailing

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH optimized (2.5-3.5)? Start->Check_pH Adjust_pH Adjust pH to 2.5-3.5 Check_pH->Adjust_pH No Check_Column Is an end-capped column being used? Check_pH->Check_Column Yes Adjust_pH->Check_Column Use_EndCapped Switch to an end-capped column Check_Column->Use_EndCapped No Add_Modifier Consider adding a mobile phase modifier (e.g., 0.1% TEA) Check_Column->Add_Modifier Yes Use_EndCapped->Add_Modifier Implement_Modifier Add modifier to mobile phase Add_Modifier->Implement_Modifier Yes Not_Resolved Still Tailing Add_Modifier->Not_Resolved No Resolved Problem Resolved Implement_Modifier->Resolved

Caption: Decision tree for troubleshooting peak tailing of this compound.

References

Reducing background noise in Iboxamycin binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using Iboxamycin in binding assays. The following information is designed to help you identify and resolve common issues that can lead to high background noise and unreliable data.

Frequently Asked Questions (FAQs) - Troubleshooting High Background Noise

Q1: What are the primary sources of high background noise in my this compound binding assay?

High background noise in this compound binding assays can stem from several factors, broadly categorized as non-specific binding and issues with assay components. Non-specific binding (NSB) occurs when this compound or a labeled tracer molecule binds to components other than the bacterial ribosome, such as the walls of the assay plate or other proteins in the sample.[1][2] Additionally, the intrinsic fluorescence of assay components (autofluorescence), contaminated reagents, or light leaks in the detection instrument can contribute to high background.[3]

Q2: How can I diagnose the cause of the high background in my experiment?

To determine the source of high background, it is crucial to run proper controls. A key control is a "no target" well, which contains all assay components except for the ribosomal target. A high signal in this well points towards non-specific binding of your labeled ligand to the assay plate or other buffer components.[2] Another important control is an "unstained" or "no fluorophore" well to measure the autofluorescence of your sample, buffer, and the microplate itself.[4]

Q3: My background signal is high even without the ribosome. What steps can I take to reduce this?

High background in the absence of the target is often due to non-specific binding to the assay plate or impurities in the reagents. Here are several strategies to mitigate this:

  • Choice of Microplates: Standard polystyrene plates can be hydrophobic and promote the binding of small molecules.[2] Using low-binding plates with a more hydrophilic surface can significantly reduce this issue. For fluorescence-based assays, black-walled, clear-bottom plates are recommended to minimize light scatter and background fluorescence.[2][3][5]

  • Blocking Agents: Incorporating blocking agents into your assay buffer can saturate non-specific binding sites on the plate surface.[5][6] Common blocking agents include Bovine Serum Albumin (BSA) and casein.[5]

  • Detergents: Adding a non-ionic detergent, such as Tween-20 or Triton X-100, to the assay buffer can help to decrease hydrophobic interactions that contribute to non-specific binding.[5]

  • Buffer Composition: The ionic strength of your buffer can influence non-specific electrostatic interactions. Optimizing the salt concentration (e.g., with NaCl) may help reduce background noise.[5]

Q4: I suspect my fluorescently-labeled this compound (or tracer) is a major contributor to the background. How can I address this?

If the tracer itself is the source of high background, consider the following:

  • Tracer Purity and Concentration: Ensure the purity of your fluorescently-labeled tracer. Unincorporated free fluorophore can contribute to a high background signal.[7] It is also critical to use the lowest possible concentration of the tracer that still provides a good signal-to-noise ratio.[7]

  • Reagent Quality: Use high-purity reagents and solvents to prepare your buffers, as impurities can be a source of fluorescence.[3][7]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting high background noise in this compound binding assays.

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Troubleshooting Strategies cluster_3 Resolution High Background Noise High Background Noise Run Control Experiments Run Control Experiments High Background Noise->Run Control Experiments No Target Control No Target Control Run Control Experiments->No Target Control High Signal? Unstained Control Unstained Control Run Control Experiments->Unstained Control High Signal? Optimize Assay Plate Optimize Assay Plate No Target Control->Optimize Assay Plate Incorporate Blocking Agents Incorporate Blocking Agents No Target Control->Incorporate Blocking Agents Adjust Buffer Composition Adjust Buffer Composition No Target Control->Adjust Buffer Composition Optimize Tracer Concentration Optimize Tracer Concentration Unstained Control->Optimize Tracer Concentration Purify Reagents Purify Reagents Unstained Control->Purify Reagents Reduced Background & Improved S/N Reduced Background & Improved S/N Optimize Assay Plate->Reduced Background & Improved S/N Incorporate Blocking Agents->Reduced Background & Improved S/N Adjust Buffer Composition->Reduced Background & Improved S/N Optimize Tracer Concentration->Reduced Background & Improved S/N Purify Reagents->Reduced Background & Improved S/N

Caption: A flowchart for diagnosing and resolving high background noise.

Quantitative Data Summary

The following tables provide starting concentrations and conditions for optimizing your this compound binding assay. These values should be empirically tested for your specific experimental setup.

Table 1: Recommended Blocking Agents and Detergents

ComponentStarting ConcentrationPurposePotential Issues
Bovine Serum Albumin (BSA)0.1% - 5% (w/v)[5]Reduces non-specific binding to surfaces.[5]May interfere if it binds to the target or tracer.[5]
Casein1% - 5% (w/v)[5]Effective at blocking non-specific sites.[5]Can sometimes interfere with assays.[5]
Tween-200.01% - 0.1% (v/v)Reduces non-specific hydrophobic interactions.[5]Can affect protein stability at higher concentrations.
Triton X-1000.01% - 0.1% (v/v)Reduces non-specific hydrophobic interactions.[5]Can affect protein stability at higher concentrations.

Table 2: this compound Binding Affinity

LigandTargetApparent Inhibition Constant (Ki, app)
This compoundE. coli ribosomes41 ± 30 nM[8][9]
ClindamycinE. coli ribosomes2.7 ± 1.1 µM[8][9]

Experimental Protocols

Protocol: Fluorescence Polarization (FP) Competition Assay

This protocol is a representative method for measuring the binding of unlabeled this compound to bacterial ribosomes by competing with a fluorescently labeled tracer.

Objective: To determine the inhibitory constant (Ki) of this compound by measuring the displacement of a fluorescent tracer from the bacterial ribosome.

Materials:

  • Black, non-binding 384-well microplate[2]

  • Fluorescently labeled tracer (e.g., a fluorescently tagged antibiotic known to bind to the same ribosomal site)

  • Unlabeled this compound

  • Purified bacterial ribosomes (e.g., from E. coli)

  • Assay Buffer (e.g., Tris-HCl buffer with MgCl2, KCl, DTT, and a blocking agent like 0.1% BSA and 0.05% Tween-20)[5]

  • Fluorescence plate reader with polarization filters

Procedure:

  • Reagent Preparation:

    • Prepare a 2x stock of the fluorescent tracer in assay buffer at a concentration that gives a stable and robust fluorescence signal. This concentration should ideally be at or below the Kd of the tracer for the ribosome.

    • Prepare a 2x stock of the ribosomes in assay buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.

    • Prepare a 4x serial dilution series of unlabeled this compound in assay buffer.

  • Assay Setup:

    • Add 10 µL of the 4x this compound dilutions to the appropriate wells.

    • For "no competitor" (high polarization) controls, add 10 µL of assay buffer.

    • Add 10 µL of the 2x ribosome stock to all wells except for the "tracer only" (low polarization) controls. Add 10 µL of assay buffer to the "tracer only" wells.

    • Mix gently and incubate for a predetermined time to allow for binding to approach equilibrium.

    • Add 20 µL of the 2x tracer solution to all wells.

    • Mix the plate gently and incubate for a time sufficient to reach binding equilibrium (to be determined empirically). Protect the plate from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation, which requires the Kd of the fluorescent tracer.

Principle of Fluorescence Polarization Assay

G cluster_0 Low this compound Concentration cluster_1 High this compound Concentration Ribosome Ribosome Fluorescent Tracer Fluorescent Tracer Ribosome->Fluorescent Tracer Binds This compound This compound Ribosome->this compound Binds High Polarization High Polarization Fluorescent Tracer->High Polarization Slow Tumbling Free Tracer Free Tracer This compound->Free Tracer Displaces Low Polarization Low Polarization Free Tracer->Low Polarization Fast Tumbling

Caption: How FP assays measure competitive binding.

References

Technical Support Center: Controlling for Efflux Pump-Mediated Resistance to Iboxamycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Iboxamycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to efflux pump-mediated resistance during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, synthetically-derived lincosamide antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] It functions by binding to the bacterial ribosome, thereby inhibiting protein synthesis.[2][3] Notably, this compound has shown efficacy against multidrug-resistant (MDR) strains, including those with resistance to older lincosamides like clindamycin.[1][3][4]

Q2: What are efflux pumps and how do they contribute to antibiotic resistance?

A2: Efflux pumps are transport proteins located in the cell membranes of bacteria that actively expel a wide range of substrates, including antibiotics, from the cell's interior.[5][6][7] This process of active efflux reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance.[8] Efflux pumps are a significant mechanism of intrinsic and acquired antibiotic resistance in many bacterial pathogens.[9]

Q3: Which families of efflux pumps are commonly associated with antibiotic resistance?

A3: There are five major superfamilies of bacterial efflux pumps:

  • ATP-binding cassette (ABC) superfamily

  • Major facilitator superfamily (MFS)

  • Multidrug and toxic compound extrusion (MATE) family

  • Resistance-nodulation-cell division (RND) superfamily

  • Small multidrug resistance (SMR) family[7]

The RND family is particularly prominent in Gram-negative bacteria and contributes significantly to multidrug resistance.[10][11]

Q4: My bacterial strain shows reduced susceptibility to this compound. How can I determine if efflux is the cause?

A4: A common initial step is to perform minimum inhibitory concentration (MIC) assays in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI). A significant reduction in the MIC of this compound when the EPI is present suggests the involvement of efflux pumps.[12]

Troubleshooting Guide

Issue 1: Inconsistent or higher-than-expected MIC values for this compound.

  • Possible Cause: Overexpression of efflux pumps in the test strain.

  • Troubleshooting Steps:

    • Use an Efflux Pump Inhibitor (EPI): Perform parallel MIC assays with a known EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP). A significant decrease in the MIC in the presence of the EPI points to efflux activity.[12][13]

    • Gene Expression Analysis: Quantify the expression levels of known efflux pump genes (e.g., acrA, acrB, tolC in E. coli) using quantitative real-time PCR (qRT-PCR) and compare them to a susceptible reference strain.[14]

    • Use of Knockout Strains: If available, compare the MIC of your test strain to an isogenic knockout strain lacking specific efflux pump components (e.g., a ΔacrB or ΔtolC mutant).[14]

Issue 2: Difficulty in interpreting results from EPI-based assays.

  • Possible Cause: The chosen EPI may be a substrate for the same pump as this compound, leading to competitive inhibition, or it may have off-target effects. The EPI could also be unstable in the assay medium.[15]

  • Troubleshooting Steps:

    • Test Multiple EPIs: Use EPIs with different mechanisms of action to confirm the results.

    • EPI Stability Check: Verify the stability of the EPI in your experimental buffer and conditions over the duration of the experiment.[15] A decrease in the effective concentration of the EPI can lead to inconsistent results.[15]

    • Control for Intrinsic Activity: Determine the MIC of the EPI alone to ensure it does not have intrinsic antibacterial activity at the concentrations used in the combination assay.

Issue 3: this compound appears effective in vitro, but shows reduced efficacy in an in vivo model.

  • Possible Cause: Efflux pumps can be induced in vivo by host-derived molecules or the infection environment, leading to increased resistance.[14][16]

  • Troubleshooting Steps:

    • In Vivo Expression Analysis: If possible, analyze the expression of efflux pump genes in bacteria isolated from the in vivo model.

    • Consider Host Factors: Be aware that host factors can induce efflux pump expression. For example, bile salts in the gut can upregulate efflux pumps in enteric bacteria.[14]

Data Presentation

Table 1: Effect of Efflux Pump Inhibitors on this compound MIC against a Hypothetical Resistant Bacterial Strain

CompoundMIC (µg/mL)Fold Change in MIC
This compound alone16-
This compound + PAβN (20 µg/mL)28-fold decrease
This compound + CCCP (1 µM)44-fold decrease

Table 2: Relative Expression of Efflux Pump Genes in a Hypothetical this compound-Resistant Strain Compared to a Susceptible Strain

GeneFold Change in Expression (Resistant vs. Susceptible)
acrA12.5
acrB15.2
tolC10.8

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay with an Efflux Pump Inhibitor

  • Prepare Bacterial Inoculum: Culture the bacterial strain to the mid-logarithmic phase in a suitable broth medium. Adjust the turbidity to a 0.5 McFarland standard.

  • Prepare Antibiotic and EPI Solutions: Prepare stock solutions of this compound and the chosen EPI (e.g., PAβN) in an appropriate solvent. Make serial dilutions of this compound in a 96-well microtiter plate.

  • Add EPI: To one set of wells, add the EPI at a fixed, sub-inhibitory concentration. To a parallel set of wells, add the same volume of solvent as a control.

  • Inoculate: Add the prepared bacterial inoculum to all wells.

  • Incubate: Incubate the plates at the optimal growth temperature for the bacteria for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Compare the MIC values in the presence and absence of the EPI.[13]

Protocol 2: Ethidium (B1194527) Bromide (EtBr) Accumulation Assay

This assay indirectly measures efflux pump activity by quantifying the intracellular accumulation of a fluorescent substrate, ethidium bromide.[13][17]

  • Cell Preparation: Grow bacterial cells to the mid-log phase, then wash and resuspend them in a buffer (e.g., PBS).

  • Loading with EtBr: Add EtBr to the cell suspension. In the presence of an active efflux pump, the fluorescence will be low as EtBr is pumped out.

  • Addition of this compound or EPI: Add this compound (to see if it competes for efflux) or a known EPI. If this compound is a substrate or the EPI is effective, efflux of EtBr will be inhibited, leading to its accumulation and an increase in fluorescence.

  • Fluorescence Measurement: Monitor the fluorescence over time using a fluorometer. An increase in fluorescence indicates inhibition of efflux.

Mandatory Visualizations

Efflux_Pump_Mediated_Resistance cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Iboxamycin_ext This compound Iboxamycin_int This compound Iboxamycin_ext->Iboxamycin_int Entry EffluxPump Efflux Pump (e.g., AcrAB-TolC) EffluxPump->Iboxamycin_ext Efflux Ribosome Ribosome Iboxamycin_int->EffluxPump Substrate Iboxamycin_int->Ribosome Inhibits Protein Synthesis Troubleshooting_Workflow Start High this compound MIC Observed EPI_Assay Perform MIC with Efflux Pump Inhibitor (EPI) Start->EPI_Assay MIC_Reduced Significant MIC Reduction? EPI_Assay->MIC_Reduced Efflux_Confirmed Efflux is a Likely Resistance Mechanism MIC_Reduced->Efflux_Confirmed Yes No_Change No Significant MIC Change MIC_Reduced->No_Change No Gene_Expression Quantify Efflux Pump Gene Expression (qRT-PCR) Efflux_Confirmed->Gene_Expression Other_Mechanisms Investigate Other Resistance Mechanisms (e.g., target modification) No_Change->Other_Mechanisms

References

Best practices for handling and storing Iboxamycin powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing Iboxamycin powder.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetically-derived lincosamide antibiotic.[1] It demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria by binding to the bacterial ribosome and inhibiting protein synthesis.[1][2] It has shown effectiveness against many drug-resistant bacterial strains.[3][4]

Q2: What are the recommended storage conditions for this compound powder?

A2: Proper storage is crucial to maintain the stability and efficacy of this compound powder. The recommended storage conditions are detailed in the table below.

Q3: How should I reconstitute this compound powder?

A3: this compound is soluble in DMSO at a concentration of 10 mM. For other solvents, it is recommended to consult the manufacturer's specific instructions. When reconstituting, it is best practice to add about half the required solvent to the powder, vortex to mix, and then add the remaining solvent. This helps to prevent clumping.

Q4: What personal protective equipment (PPE) should be worn when handling this compound powder?

A4: When handling this compound powder, appropriate PPE is essential to minimize exposure. This includes:

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is mandatory for all procedures involving the open handling of the powder.[5]

  • Eye and Face Protection: Safety goggles and a face shield should be worn to protect against splashes and airborne particles.[5]

  • Hand Protection: Double gloving with chemical-resistant gloves (e.g., nitrile or neoprene) is recommended.[5]

  • Body Protection: A disposable, low-permeability gown or a lab coat with long sleeves should be worn.[5]

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureDuration
Solid Powder-20°C12 Months
Solid Powder4°C6 Months
In Solvent-80°C6 Months
In Solvent-20°C6 Months

Experimental Protocols

Protocol: Stability Testing of this compound via High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated method for the stability analysis of lincosamide antibiotics and can be used to assess the purity and degradation of this compound.[6][7]

1. Chromatographic Conditions:

  • Column: RP-C18 (250 mm × 4.0 mm, 5 μm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and phosphate (B84403) buffer (pH 6.0).

  • Flow Rate: 1 mL/min

  • Detection: UV at 220 nm

  • Temperature: 30°C

2. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase (initial buffer-acetonitrile concentration) at a known concentration.

  • Sample Solution: Prepare samples of this compound that have been subjected to stability testing conditions (e.g., different temperatures, time points) and dissolve them in the initial mobile phase.

3. HPLC Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area of this compound.

  • Calculate the concentration of this compound in the samples by comparing the peak areas to that of the standard solution.

4. Evaluation:

  • Assess the percentage of this compound remaining at each time point under the different storage conditions to determine its stability.

Troubleshooting Guides

Issue: this compound powder is difficult to dissolve.

  • Possible Cause: The concentration may be too high for the chosen solvent, or the powder may have clumped.

  • Troubleshooting Steps:

    • Ensure you are not exceeding the known solubility limit (10 mM in DMSO).

    • Try adding a small amount of the solvent to the powder first and mix to form a paste before adding the rest of the solvent.

    • Gentle warming of the solution may aid dissolution, but be cautious as excessive heat could degrade the compound.[8]

Issue: The reconstituted this compound solution appears cloudy or has precipitated.

  • Possible Cause: The solubility limit may have been exceeded, or the compound may be precipitating out of the solution over time.

  • Troubleshooting Steps:

    • If the solution is cloudy immediately after preparation, it may be supersaturated. Try preparing a more dilute solution.

    • If precipitation occurs over time, the storage conditions may not be optimal. Ensure the solution is stored at the recommended temperature and protected from light.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.[8]

Visualizations

Iboxamycin_Handling_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage & Use A Don Appropriate PPE (Gloves, Gown, Respirator, Goggles) B Weigh this compound Powder in a Fume Hood A->B Safety First C Add Solvent (e.g., DMSO) to the Powder B->C Transfer D Vortex to Dissolve C->D Mixing E Aliquot into smaller volumes D->E Prevent Freeze-Thaw F Store at Recommended Temperature (-20°C or -80°C) E->F Long-term Stability G Use in Experiment F->G Ready for Use

Workflow for Handling and Preparing this compound Solution.

Iboxamycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis PTC->Protein_Synthesis Catalyzes mRNA mRNA This compound This compound This compound->PTC Binds to Inhibition Inhibition This compound->Inhibition Inhibition->Protein_Synthesis

References

Validation & Comparative

Iboxamycin and Clindamycin in the Treatment of MRSA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of methicillin-resistant Staphylococcus aureus (MRSA) present a formidable challenge to public health. As resistance to conventional antibiotics continues to grow, the need for novel therapeutic agents is paramount. This guide provides a detailed comparison of the efficacy of iboxamycin, a novel synthetic lincosamide, and clindamycin (B1669177), a widely used lincosamide antibiotic, against MRSA. This analysis is supported by experimental data to inform preclinical and clinical research endeavors.

I. Comparative In Vitro Efficacy

The in vitro activity of this compound and clindamycin against MRSA has been evaluated primarily through the determination of Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Antibiotic MRSA Isolates MIC50 (mg/L) MIC90 (mg/L) Reference
This compoundOcular MRSA isolates (including erm gene carriers)0.062[1]
ClindamycinOcular MRSA isolates (including erm gene carriers)>16>16[1]
ClindamycinGeneral MRSA isolatesNot specified>32[2]
ClindamycinCurrent S. aureus isolates (MRSA subset)Not specified0.12 (for all S. aureus)[2]

Key Findings:

  • This compound demonstrates potent in vitro activity against MRSA, including strains that are resistant to clindamycin due to the presence of erm genes, which mediate ribosomal methylation.[1]

  • In a study on ocular MRSA isolates, this compound's MIC90 was 2 mg/L, whereas clindamycin's was greater than 16 mg/L for isolates harboring erm genes.[1]

  • Historically, some MRSA strains have shown susceptibility to clindamycin, but resistance is a significant and growing concern.[3][4]

II. Mechanisms of Action

Both this compound and clindamycin target the bacterial ribosome to inhibit protein synthesis, but their interactions differ, which accounts for this compound's efficacy against clindamycin-resistant strains.

Clindamycin: This antibiotic binds to the 50S ribosomal subunit, interfering with the translocation step of protein synthesis.[5] Resistance to clindamycin in MRSA is often mediated by enzymes that methylate the ribosomal RNA, preventing the drug from binding effectively.

This compound: As a synthetic lincosamide, this compound also binds to the 50S ribosomal subunit.[6] However, its unique chemical structure allows it to bind effectively even to ribosomes that have been modified by resistance-conferring enzymes like Erm and Cfr.[7] Isotopic labeling studies have indicated that this compound binds to the ribosome approximately 70 times more tightly than clindamycin. This enhanced binding affinity likely contributes to its ability to overcome common resistance mechanisms.

cluster_clindamycin Clindamycin Mechanism of Action cluster_this compound This compound Mechanism of Action Clindamycin Clindamycin 50S_Ribosome_C 50S Ribosomal Subunit Clindamycin->50S_Ribosome_C Binds to Protein_Synthesis_Inhibition_C Inhibition of Protein Synthesis 50S_Ribosome_C->Protein_Synthesis_Inhibition_C Leads to This compound This compound 50S_Ribosome_I 50S Ribosomal Subunit (including Erm/Cfr methylated) This compound->50S_Ribosome_I Binds tightly to Protein_Synthesis_Inhibition_I Inhibition of Protein Synthesis 50S_Ribosome_I->Protein_Synthesis_Inhibition_I Leads to

Figure 1. Mechanisms of action for clindamycin and this compound.

III. In Vivo Efficacy

Direct comparative in vivo studies evaluating the efficacy of this compound versus clindamycin specifically for MRSA infections are not yet widely available in published literature. However, independent in vivo studies for each compound provide valuable insights.

This compound:

  • In a mouse model of infection, this compound was shown to be safe and effective in treating both Gram-positive and Gram-negative bacterial infections when administered orally.[6][8] This suggests its potential for treating systemic MRSA infections.

Clindamycin:

  • Clindamycin has been used to treat MRSA infections, particularly skin and soft tissue infections.[4]

  • However, clinical failures have been reported, especially in cases of inducible clindamycin resistance, where the bacteria become resistant during therapy.[3]

The lack of head-to-head in vivo comparative data underscores the need for further research to directly assess the relative efficacy of these two antibiotics in animal models of MRSA infection.

IV. Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and clindamycin.

A. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the MRSA isolate is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.[9]

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and clindamycin are prepared in the broth medium in a 96-well microtiter plate.[9][10]

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antibiotic dilutions. The plate also includes a growth control well (no antibiotic) and a sterility control well (no bacteria). The plate is then incubated at 35-37°C for 16-20 hours.[11]

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[11]

Start Start Prep_Inoculum Prepare MRSA Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of this compound & Clindamycin Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2. Workflow for Broth Microdilution MIC Assay.

B. Time-Kill Assay

This assay is performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Preparation of Cultures: A standardized inoculum of MRSA is prepared in a suitable broth to a density of approximately 5 x 105 to 1 x 106 CFU/mL.[9][12]

  • Exposure to Antibiotics: The bacterial suspension is exposed to various concentrations of this compound or clindamycin (e.g., 1x, 2x, and 4x the MIC). A growth control without any antibiotic is also included.[13]

  • Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are withdrawn from each culture.[13]

  • Quantification of Viable Bacteria: The withdrawn aliquots are serially diluted and plated onto agar (B569324) plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.[12]

  • Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.[14]

C. Mouse Infection Model for In Vivo Efficacy

Animal models are crucial for evaluating the in vivo efficacy of new antibiotics. A common model for MRSA is the skin and soft tissue infection model.

Protocol:

  • Animal Preparation: Mice (e.g., BALB/c or C57BL/6) are anesthetized.[15]

  • Infection: A defined area on the back of the mouse is shaved and disinfected. A suspension of a known concentration of MRSA (e.g., 1 x 107 CFU) is injected intradermally or subcutaneously.

  • Treatment: At a specified time post-infection, treatment with this compound, clindamycin, or a placebo is initiated. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen are determined by the study design.[16]

  • Monitoring and Endpoint Assessment: The mice are monitored daily for signs of illness and weight loss. The size of the skin lesion is measured regularly. At the end of the study, the bacterial burden in the infected tissue can be quantified by homogenizing the tissue and plating serial dilutions.[15]

Start Start Anesthetize Anesthetize Mice Start->Anesthetize Infect Inject MRSA Subcutaneously Anesthetize->Infect Treat Administer this compound, Clindamycin, or Placebo Infect->Treat Monitor Monitor Lesion Size and Animal Health Treat->Monitor Endpoint Quantify Bacterial Burden in Infected Tissue Monitor->Endpoint End End Endpoint->End

Figure 3. Workflow for a Murine MRSA Skin Infection Model.

V. Conclusion

This compound demonstrates superior in vitro potency against MRSA compared to clindamycin, particularly against strains with established mechanisms of lincosamide resistance. Its enhanced binding to the bacterial ribosome allows it to overcome these resistance mechanisms. While in vivo data for this compound is promising, direct comparative studies with clindamycin in MRSA infection models are needed to fully elucidate its potential clinical advantages. The detailed experimental protocols provided herein offer a framework for conducting such comparative efficacy studies. The continued development of novel antibiotics like this compound is critical in the ongoing effort to combat multidrug-resistant pathogens like MRSA.

References

Validating Iboxamycin's Grip on Bacteria: A Comparative Guide to Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Iboxamycin's target engagement in bacteria with alternative ribosomal-targeting antibiotics. We present supporting experimental data, detailed methodologies for key validation experiments, and visual workflows to elucidate the underlying mechanisms and processes.

This compound, a novel synthetic oxepanoprolinamide antibiotic, has demonstrated potent activity against a broad spectrum of multidrug-resistant (MDR) bacteria.[1][2][3] Its efficacy stems from a unique interaction with its molecular target: the bacterial ribosome. This guide delves into the validation of this critical target engagement, comparing this compound with its predecessor, clindamycin (B1669177), and a next-generation derivative, cresomycin.

Performance Comparison: A Quantitative Look at Ribosomal Inhibition

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and its comparators against key resistant bacterial strains. A lower MIC value indicates greater potency.

AntibioticBacterial StrainResistance MechanismMIC (µg/mL)
This compound Staphylococcus aureus (MRSA)Erm-mediated resistance2[1]
Clindamycin Staphylococcus aureus (MRSA)Erm-mediated resistance>16[1]
Cresomycin Staphylococcus aureus (MRSA)Erm-mediated resistance0.5[1]
This compound Escherichia coliMulti-drug resistant16[4]
Clindamycin Escherichia coliMulti-drug resistant-
Cresomycin Escherichia coliMulti-drug resistant2[4]
This compound Klebsiella pneumoniaeMulti-drug resistant32[4]
Clindamycin Klebsiella pneumoniaeMulti-drug resistant-
Cresomycin Klebsiella pneumoniaeMulti-drug resistant8[4]
This compound Acinetobacter baumanniiMulti-drug resistant32[4]
Clindamycin Acinetobacter baumanniiMulti-drug resistant-
Cresomycin Acinetobacter baumanniiMulti-drug resistant8[4]

Binding Affinity:

Visualizing the Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits bacterial protein synthesis, and how it overcomes a common resistance mechanism.

iboxamycin_mechanism This compound's Mechanism of Action and Evasion of Resistance cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_protein_synthesis Protein Synthesis cluster_resistance Resistance Mechanism PTC Peptidyl Transferase Center PeptideBond Peptide Bond Formation PTC->PeptideBond PTC->PeptideBond Inhibited ExitTunnel Nascent Peptide Exit Tunnel tRNA Aminoacyl-tRNA tRNA->PTC Binds to A-site Polypeptide Growing Polypeptide Chain PeptideBond->Polypeptide Polypeptide->ExitTunnel Exits ribosome Methylation Erm Methyltransferase MethylatedRibosome Methylated A2058 in 23S rRNA Methylation->MethylatedRibosome Methylates A2058 This compound This compound This compound->PTC Binds in deep pocket This compound->MethylatedRibosome Binds despite methylation, displaces nucleotide Clindamycin Clindamycin Clindamycin->MethylatedRibosome Binding blocked

Caption: this compound binds to the bacterial ribosome, inhibiting protein synthesis.

Experimental Protocols for Target Validation

Validating that a compound engages its intended target within a bacterial cell is a critical step in drug development. Below are detailed methodologies for three key experiments used to confirm the interaction of this compound with the bacterial ribosome.

X-ray Crystallography of the this compound-Ribosome Complex

This technique provides high-resolution structural data, revealing the precise binding site and interactions of the antibiotic with the ribosome.

Methodology:

  • Ribosome Purification:

    • Culture a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli) and harvest cells in the logarithmic growth phase.

    • Lyse the cells and isolate the 70S ribosomes through a series of ultracentrifugation steps, including sucrose (B13894) gradient centrifugation to separate the ribosomal subunits.

    • Purify and concentrate the 70S ribosomes.

  • Complex Formation and Crystallization:

    • Incubate the purified 70S ribosomes with a molar excess of this compound to ensure the formation of the antibiotic-ribosome complex.

    • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method with a range of precipitant solutions.

    • Incubate the crystallization plates and monitor for the growth of diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to determine the electron density map.

    • Build and refine the atomic model of the this compound-ribosome complex to visualize the binding interactions.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling provides a snapshot of all the ribosomes actively translating mRNA in a cell at a specific time point, revealing how an antibiotic affects translation globally and at specific sites.

Methodology:

  • Cell Culture and Treatment:

    • Grow a bacterial culture to mid-log phase and treat one aliquot with a sub-lethal concentration of this compound, leaving another as an untreated control.

    • Rapidly harvest the cells by flash-freezing in liquid nitrogen to preserve the ribosome-mRNA complexes.

  • Ribosome Footprint Generation:

    • Lyse the cells and treat the lysate with RNase I to digest any mRNA not protected by ribosomes.

    • Isolate the ribosome-mRNA complexes by sucrose gradient centrifugation.

  • Library Preparation and Sequencing:

    • Extract the ribosome-protected mRNA fragments (footprints).

    • Prepare a sequencing library from the footprints, including ligation of adapters and reverse transcription to cDNA.

    • Perform high-throughput sequencing of the cDNA library.

  • Data Analysis:

    • Align the sequencing reads to the bacterial genome to map the positions of the ribosomes.

    • Analyze the distribution of ribosome footprints to identify sites of ribosome stalling or accumulation induced by this compound, confirming its impact on translation.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay is a biochemical method used to identify and validate the protein targets of small molecules based on their ability to confer resistance to proteolysis.[1][3]

Methodology:

  • Lysate Preparation:

    • Grow a bacterial culture and prepare a whole-cell lysate.

    • Normalize the protein concentration of the lysate.

  • Compound Incubation and Protease Digestion:

    • Divide the lysate into two aliquots: one treated with this compound and a vehicle-treated control.

    • Incubate to allow for binding.

    • Treat both aliquots with a protease (e.g., pronase) for a limited time to achieve partial digestion.

  • Analysis by SDS-PAGE and Western Blot:

    • Stop the digestion and separate the protein fragments by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using an antibody against a ribosomal protein to visualize the extent of digestion.

    • A higher abundance of the intact ribosomal protein in the this compound-treated sample compared to the control indicates that this compound binding stabilized the ribosome against proteolytic degradation, confirming a direct interaction.

Visualizing the Experimental Workflow

The following diagrams illustrate the workflows for the experimental protocols described above.

xray_workflow X-ray Crystallography Workflow start Start purify Purify Bacterial Ribosomes start->purify complex Form this compound-Ribosome Complex purify->complex crystallize Crystallize the Complex complex->crystallize data_collection X-ray Diffraction Data Collection crystallize->data_collection structure Determine 3D Structure data_collection->structure end End structure->end

Caption: Workflow for X-ray crystallography of the this compound-ribosome complex.

riboseq_workflow Ribosome Profiling (Ribo-Seq) Workflow start Start treat Treat Bacteria with this compound start->treat lyse Lyse Cells & Digest Unprotected mRNA treat->lyse isolate Isolate Ribosome-mRNA Complexes lyse->isolate extract Extract Ribosome Footprints isolate->extract library Prepare Sequencing Library extract->library sequence High-Throughput Sequencing library->sequence analyze Analyze Ribosome Distribution sequence->analyze end End analyze->end

Caption: Workflow for Ribosome Profiling to validate this compound's target engagement.

darts_workflow DARTS Assay Workflow start Start prepare_lysate Prepare Bacterial Lysate start->prepare_lysate incubate Incubate with this compound vs. Control prepare_lysate->incubate digest Limited Protease Digestion incubate->digest sds_page SDS-PAGE & Western Blot digest->sds_page analyze Analyze Ribosomal Protein Stability sds_page->analyze end End analyze->end

Caption: Workflow for the DARTS assay to confirm this compound-ribosome interaction.

Comparative Logic of Target Validation

The convergence of evidence from multiple, independent experimental approaches provides a robust validation of this compound's target engagement.

validation_logic Logical Flow for Validating this compound's Target Engagement cluster_results Experimental Results hypothesis Hypothesis: This compound targets the bacterial ribosome structural Structural Evidence (X-ray Crystallography) hypothesis->structural functional Functional Evidence (Ribosome Profiling) hypothesis->functional biochemical Biochemical Evidence (DARTS Assay) hypothesis->biochemical structural_result Visualization of this compound in the ribosomal binding pocket structural->structural_result functional_result This compound-induced ribosome stalling at specific mRNA sites functional->functional_result biochemical_result This compound protects ribosomal proteins from degradation biochemical->biochemical_result conclusion Conclusion: This compound directly binds to and inhibits the bacterial ribosome structural_result->conclusion functional_result->conclusion biochemical_result->conclusion

Caption: Logical flow demonstrating the validation of this compound's target.

References

Iboxamycin: A New Frontier in Lincosamide Antibiotics, Outperforming Predecessors Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A novel synthetic lincosamide, iboxamycin, is demonstrating significant advantages over established antibiotics in its class, such as clindamycin (B1669177) and lincomycin. Preclinical data reveals its potent efficacy against a broad spectrum of bacteria, including multidrug-resistant strains that are notoriously difficult to treat. This guide provides a head-to-head comparison of this compound with other lincosamides, supported by experimental data, detailed protocols, and visualizations of its mechanism of action and the resistance pathways it overcomes.

This compound, a synthetic oxepanoprolinamide, represents a significant advancement in the lincosamide class of antibiotics.[1] Its unique chemical structure, featuring a fused bicyclic amino acid residue, allows it to effectively combat bacteria that have developed resistance to older lincosamides.[2][3] This enhanced activity is particularly crucial in an era of rising antimicrobial resistance.

Superior In Vitro Activity Against a Range of Pathogens

The in vitro potency of an antibiotic is a key indicator of its potential clinical efficacy, measured by the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. Across multiple studies, this compound has consistently shown lower MIC values compared to clindamycin and lincomycin, particularly against resistant bacterial strains.

Comparative Efficacy Against Gram-Positive Bacteria

This compound exhibits remarkable activity against various Gram-positive bacteria, including strains resistant to conventional lincosamides.

BacteriumResistance MechanismThis compound MIC (µg/mL)Clindamycin MIC (µg/mL)Lincomycin MIC (µg/mL)
Staphylococcus aureus (MRSA, ocular isolates)erm genesMIC₉₀: 2MIC₉₀: >16-
Listeria monocytogenes (Wild-Type)Intrinsic0.125 - 0.512 - 8
Enterococcus faecalislsaA0.5>64>256
Bacillus subtilisvmlR2>64>256
Bacillus subtilisvmlR + cfr32>64>256

Data compiled from multiple sources.[4][5][6]

Broadened Spectrum Against Gram-Negative Bacteria

A significant limitation of traditional lincosamides like clindamycin is their limited activity against Gram-negative bacteria. This compound, however, has demonstrated a broader spectrum of activity, showing promise against several clinically relevant Gram-negative pathogens.[1]

Overcoming Key Resistance Mechanisms

The primary advantage of this compound lies in its ability to evade common lincosamide resistance mechanisms. Bacteria have evolved several strategies to counteract the effects of these antibiotics, primarily by altering the drug's target site on the ribosome.

Erm-Mediated Resistance

The most common form of lincosamide resistance is mediated by erm (erythromycin ribosome methylase) genes. These genes produce enzymes that methylate the 23S rRNA at position A2058, reducing the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[7][8][9] Structural studies have revealed that this compound can still bind effectively to the ribosome even when this methylation is present.[10]

Erm_Resistance cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_antibiotics Antibiotics cluster_resistance Resistance Mechanism 23S_rRNA 23S rRNA A2058 Adenine 2058 Lincosamides Clindamycin / Lincomycin Lincosamides->A2058 Binding Blocked This compound This compound This compound->A2058 Binds Effectively erm_gene erm gene Erm_methyltransferase Erm Methyltransferase erm_gene->Erm_methyltransferase encodes Erm_methyltransferase->A2058 Methylates

Erm-mediated resistance mechanism and this compound's evasion.
Cfr-Mediated Resistance

Another significant resistance mechanism involves the cfr (chloramphenicol-florfenicol resistance) gene, which encodes an enzyme that methylates position A2503 of the 23S rRNA.[2][11] This modification confers resistance to a broad range of antibiotics that target the peptidyl transferase center. This compound has been shown to overcome this resistance mechanism as well.

Cfr_Resistance cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_antibiotics Antibiotics cluster_resistance Resistance Mechanism 23S_rRNA 23S rRNA A2503 Adenine 2503 Lincosamides Clindamycin / Lincomycin Lincosamides->A2503 Binding Blocked This compound This compound This compound->A2503 Binds Effectively cfr_gene cfr gene Cfr_methyltransferase Cfr Methyltransferase cfr_gene->Cfr_methyltransferase encodes Cfr_methyltransferase->A2503 Methylates

Cfr-mediated resistance and this compound's circumvention.
LsaA-Mediated Resistance

The lsaA gene encodes an ABC-F protein that confers resistance to lincosamides and streptogramin A antibiotics.[12][13] This protein is thought to protect the ribosome from the antibiotic. This compound demonstrates a significant ability to overcome this resistance mechanism, as evidenced by its low MIC values against Enterococcus faecalis strains expressing lsaA.[5]

LsaA_Resistance cluster_ribosome Bacterial Ribosome cluster_antibiotics Antibiotics cluster_resistance Resistance Mechanism Ribosome Ribosome Lincosamides Clindamycin / Lincomycin Lincosamides->Ribosome Action Blocked This compound This compound This compound->Ribosome Effective Action lsaA_gene lsaA gene LsaA_protein LsaA Protein (ABC-F) lsaA_gene->LsaA_protein encodes LsaA_protein->Ribosome Protects

LsaA-mediated resistance and this compound's efficacy.

Mechanism of Action: Targeting the Bacterial Ribosome

Like other lincosamides, this compound exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, near the peptidyl transferase center (PTC).[14][15][16] This binding interferes with the accommodation of aminoacyl-tRNA and inhibits the formation of peptide bonds, ultimately halting protein elongation.[14][17]

Lincosamide_MOA cluster_ribosome Bacterial Ribosome 50S 50S Subunit PTC Peptidyl Transferase Center (PTC) Peptide_Bond Peptide Bond Formation PTC->Peptide_Bond Catalyzes 30S 30S Subunit This compound This compound / Lincosamides This compound->50S Binds to Aminoacyl_tRNA Aminoacyl-tRNA This compound->Aminoacyl_tRNA Blocks Binding Aminoacyl_tRNA->PTC Binds to A-site Protein_Elongation Protein Elongation Peptide_Bond->Protein_Elongation Leads to Inhibition Inhibition Peptide_Bond->Inhibition Broth_Microdilution_Workflow Start Start Prepare_Plates Prepare 96-well plates with CAMHB Start->Prepare_Plates Serial_Dilution Perform 2-fold serial dilutions of antibiotics Prepare_Plates->Serial_Dilution Inoculate_Plates Inoculate plates with bacterial suspension Serial_Dilution->Inoculate_Plates Inoculum_Prep Prepare bacterial inoculum (0.5 McFarland) Inoculum_Prep->Inoculate_Plates Incubation Incubate at 35-37°C for 16-20h Inoculate_Plates->Incubation Read_Results Visually inspect for bacterial growth Incubation->Read_Results Determine_MIC Determine MIC (lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

Transcriptomic analysis of bacterial response to Iboxamycin vs clindamycin

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Analysis of Bacterial Responses to Lincosamide Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of two lincosamide antibiotics: the well-established clindamycin (B1669177) and the novel synthetic antibiotic, iboxamycin. While direct comparative transcriptomic studies are not yet available in published literature, this document synthesizes existing data on clindamycin and leverages mechanistic insights into this compound to offer a predictive comparison. The focus is on their impact on bacterial gene expression, particularly in clinically relevant pathogens such as Staphylococcus aureus and Clostridioides difficile.

Introduction: Mechanism of Action and Key Differences

Both clindamycin and this compound are lincosamide antibiotics that function by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[1] This binding interferes with ribosomal translocation, leading to a bacteriostatic effect.[1]

The key distinction lies in this compound's enhanced potency and its ability to overcome common resistance mechanisms that render clindamycin ineffective.[1][2] A primary mechanism of resistance to clindamycin involves the methylation of the 23S rRNA at position A2503 by Erm methyltransferases. This modification prevents clindamycin from binding effectively to the ribosome.[3] this compound, with its unique synthetic structure, can still bind tightly to these methylated ribosomes.[2][4] Structural studies have revealed that this compound physically displaces the methylated nucleotide, allowing it to engage with the ribosome and inhibit protein synthesis.[2][4]

Comparative Transcriptomic Analysis (Predicted)

Based on their mechanisms of action, a comparative transcriptomic study would likely reveal both overlapping and distinct responses to this compound and clindamycin.

In Clindamycin-Susceptible Bacteria:

In bacteria that are susceptible to both antibiotics, the initial transcriptomic responses are expected to be similar, reflecting the shared mechanism of protein synthesis inhibition. This would likely involve the downregulation of genes involved in growth and metabolism. However, differences may emerge in the magnitude and duration of these effects due to this compound's higher potency.

In Clindamycin-Resistant Bacteria (Erm-mediated):

This is where the most significant transcriptomic differences are anticipated.

  • Clindamycin: In bacteria with Erm-mediated resistance, clindamycin is expected to have a minimal impact on the transcriptome, as its ability to inhibit protein synthesis is compromised.

  • This compound: this compound is predicted to elicit a strong transcriptomic response, similar to that seen in susceptible strains treated with clindamycin, due to its ability to overcome this resistance mechanism. This would include the downregulation of genes related to protein synthesis and metabolism, as well as the potential induction of stress response pathways.

Data Presentation: Transcriptomic Effects of Clindamycin

The following tables summarize the known transcriptomic effects of sub-inhibitory concentrations of clindamycin on two key bacterial pathogens.

Table 1: Transcriptomic Response of Staphylococcus aureus to Sub-inhibitory Clindamycin

Gene/RegulonFunctionObserved Effect on TranscriptionReference(s)
hla (alpha-hemolysin)Pore-forming toxinDownregulation[5]
pvl (Panton-Valentine leukocidin)Pore-forming toxinDownregulation[5]
tst (Toxic shock syndrome toxin-1)SuperantigenDownregulation[5]
spa (Protein A)Immune evasionDownregulation[6]
Other exoproteinsVirulence factorsGeneral downregulation[6]

Table 2: Transcriptomic Response of Clostridioides difficile to Sub-inhibitory Clindamycin

Gene/RegulonFunctionObserved Effect on TranscriptionReference(s)
tcdA, tcdB (Toxin A and B)Major virulence factorsVariable (may decrease or not change directly)[7][8]
Colonization factorsAdhesion and persistencePotential enhancement[8]

Note: The primary role of clindamycin in promoting C. difficile infection is attributed to its disruption of the gut microbiome, which is not a direct transcriptomic effect on C. difficile itself.[8][9]

Experimental Protocols: A Framework for Comparative Transcriptomic Analysis

The following protocol outlines a generalized workflow for a comparative transcriptomic study of this compound and clindamycin using RNA sequencing (RNA-seq).

4.1. Bacterial Strains and Growth Conditions

  • Select relevant bacterial strains, including both clindamycin-susceptible and resistant (e.g., Erm-positive) isolates of a target species like S. aureus.

  • Determine the Minimum Inhibitory Concentration (MIC) for both clindamycin and this compound for each strain using broth microdilution according to CLSI guidelines.

  • Grow bacterial cultures to the mid-logarithmic phase in appropriate media (e.g., Mueller-Hinton Broth).

4.2. Antibiotic Exposure

  • Expose bacterial cultures to sub-inhibitory concentrations (e.g., 0.5x MIC) of this compound and clindamycin.

  • Include an untreated control group.

  • Harvest bacterial cells at various time points (e.g., 30 minutes, 1 hour, 4 hours) post-exposure by centrifugation.

4.3. RNA Extraction and Library Preparation

  • Immediately stabilize RNA using a commercial RNA protectant reagent.

  • Extract total RNA using a combination of enzymatic lysis (e.g., lysozyme) and a column-based purification kit.

  • Treat RNA samples with DNase to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Deplete ribosomal RNA (rRNA) using a commercially available kit.

  • Prepare RNA-seq libraries from the rRNA-depleted RNA using a standard library preparation kit (e.g., Illumina TruSeq Stranded mRNA).

4.4. RNA Sequencing and Data Analysis

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Perform quality control on the raw sequencing reads using tools like FastQC.

  • Align the reads to the reference genome of the target bacterium using a splice-aware aligner like STAR.

  • Quantify gene expression levels using tools such as featureCounts or Salmon.

  • Perform differential gene expression analysis between the antibiotic-treated and control groups using packages like DESeq2 or edgeR in R.

  • Conduct gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify biological processes affected by each antibiotic.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_processing Processing cluster_analysis Analysis strain_selection Bacterial Strain Selection (Susceptible & Resistant) mic_determination MIC Determination (this compound & Clindamycin) strain_selection->mic_determination culture_growth Bacterial Culture Growth (Mid-log phase) mic_determination->culture_growth antibiotic_exposure Antibiotic Exposure (0.5x MIC) culture_growth->antibiotic_exposure untreated_control Untreated Control culture_growth->untreated_control cell_harvesting Cell Harvesting antibiotic_exposure->cell_harvesting untreated_control->cell_harvesting rna_extraction RNA Extraction & QC cell_harvesting->rna_extraction rrna_depletion rRNA Depletion rna_extraction->rrna_depletion library_prep RNA-seq Library Prep rrna_depletion->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (DGE, GO, Pathway) sequencing->data_analysis

Caption: Generalized workflow for comparative transcriptomic analysis.

Signaling Pathway: Clindamycin's Effect on S. aureus Virulence

Clindamycin_Virulence_Pathway clindamycin Clindamycin ribosome 50S Ribosomal Subunit clindamycin->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits regulatory_proteins Regulatory Proteins (e.g., Agr, SarA) protein_synthesis->regulatory_proteins Affects synthesis of virulence_genes Virulence Factor Genes (hla, pvl, tst, spa) regulatory_proteins->virulence_genes Regulates transcription of virulence_proteins Virulence Proteins (Toxins, Adhesins) virulence_genes->virulence_proteins Transcription/Translation

Caption: Impact of clindamycin on S. aureus virulence expression.

This compound Overcoming Resistance

Iboxamycin_Resistance_Mechanism cluster_clindamycin Clindamycin cluster_this compound This compound clindamycin Clindamycin methylated_ribosome_c Methylated Ribosome (Erm-mediated) clindamycin->methylated_ribosome_c binding_blocked Binding Blocked methylated_ribosome_c->binding_blocked Results in This compound This compound methylated_ribosome_i Methylated Ribosome (Erm-mediated) This compound->methylated_ribosome_i Binds to displaces_methylation Displaces Methyl Group methylated_ribosome_i->displaces_methylation and binding_successful Successful Binding displaces_methylation->binding_successful Leads to

Caption: this compound overcomes Erm-mediated ribosomal methylation.

Conclusion

While direct comparative transcriptomic data for this compound and clindamycin is not yet available, the known mechanisms of action and resistance provide a strong foundation for predicting their differential effects on bacterial gene expression. This compound's ability to overcome common resistance mechanisms suggests that it will have a significant transcriptomic impact on strains that are resistant to clindamycin. The experimental framework provided in this guide offers a roadmap for future studies that will be crucial for fully elucidating the comparative transcriptomic landscape of these two important antibiotics. Such research will be invaluable for the development of new therapeutic strategies to combat antibiotic resistance.

References

A Head-to-Head Battle Against Drug-Resistant Bacteria: Iboxamycin vs. Cresomycin in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing fight against antimicrobial resistance, two novel synthetic antibiotics, Iboxamycin and Cresomycin, have emerged as promising candidates, demonstrating significant efficacy in preclinical in vivo models against a range of multidrug-resistant (MDR) pathogens. This guide provides a comparative analysis of their in vivo performance, supported by available experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Both this compound and Cresomycin are lincosamide antibiotics that combat bacterial infections by targeting the ribosome, the cellular machinery responsible for protein synthesis. Their synthetic nature allows for structural modifications designed to overcome common bacterial resistance mechanisms.[1][2] While both have shown promise, this comparison of their in vivo efficacy reveals nuances in their performance against different pathogens and in various infection models.

Quantitative Comparison of In Vivo Efficacy

The following tables summarize the available quantitative data from murine infection models for this compound and Cresomycin.

Table 1: In Vivo Efficacy of this compound

Animal ModelPathogenDosing RegimenEfficacy EndpointOutcomeReference
Neutropenic Thigh InfectionStreptococcus pyogenes ATCC 19615Not SpecifiedBacterial Load ReductionEffective[3]
Neutropenic Thigh InfectionMethicillin-resistant Staphylococcus aureus (MRSA)Not SpecifiedBacterial Load ReductionEffective[3]
Systemic InfectionGram-positive and Gram-negative bacteriaOrally AdministeredSurvival/Bacterial ClearanceOrally bioavailable and effective[4][5]

Table 2: In Vivo Efficacy of Cresomycin

Animal ModelPathogenDosing RegimenEfficacy EndpointOutcomeReference
Systemic SepsisStaphylococcus aureus (lethal dose)25 mg/kg (subcutaneous)7-day Survival Rate100% survival (vs. 10% in vehicle group)[6]
Neutropenic Thigh InfectionCfr-expressing S. aureusNot SpecifiedBacterial Load Reduction (log10 CFU)-4.6
Neutropenic Thigh InfectionermA-expressing S. aureusNot SpecifiedBacterial Load Reduction (log10 CFU)-2.2
Neutropenic Thigh InfectionCarbapenem-resistant Escherichia coliNot SpecifiedBacterial Load Reduction (log10 CFU)-2.6
Neutropenic Thigh InfectionPseudomonas aeruginosaNot SpecifiedBacterial Load Reduction (log10 CFU)-2.7

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental setups, the following diagrams are provided.

experimental_workflow cluster_model Infection Model Development cluster_treatment Treatment and Monitoring cluster_analysis Efficacy Assessment Animal_Selection Select Mice (e.g., ICR, CD1) Neutropenia_Induction Induce Neutropenia (e.g., Cyclophosphamide) Animal_Selection->Neutropenia_Induction Bacterial_Challenge Infect with Pathogen (e.g., MRSA, E. coli) Intramuscular (thigh) or Intraperitoneal (sepsis) Neutropenia_Induction->Bacterial_Challenge Treatment_Admin Administer Antibiotic (this compound or Cresomycin) Subcutaneous or Oral Bacterial_Challenge->Treatment_Admin Monitoring Monitor for 7 days (Survival, Clinical Scores) Treatment_Admin->Monitoring Sacrifice Euthanize Mice Monitoring->Sacrifice Tissue_Harvest Harvest Thigh Tissue Sacrifice->Tissue_Harvest Homogenization Homogenize Tissue Tissue_Harvest->Homogenization CFU_Plating Plate Serial Dilutions Homogenization->CFU_Plating CFU_Counting Count Colony Forming Units (CFU) CFU_Plating->CFU_Counting

Caption: Workflow of a neutropenic mouse thigh infection model.

ribosome_inhibition Antibiotic This compound or Cresomycin Bacterial_Ribosome Bacterial Ribosome (50S Subunit) Antibiotic->Bacterial_Ribosome Binds to Antibiotic->Inhibition Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Enables Bacterial_Growth Bacterial Growth & Survival Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis Inhibits

Caption: Mechanism of action via ribosome inhibition.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of findings.

Murine Systemic Sepsis Model (Cresomycin)

This model evaluates the efficacy of an antibiotic in a lethal systemic infection.

  • Animal Model: Specific pathogen-free mice are used.

  • Infection: Mice are challenged with a lethal dose (e.g., 90% lethal dose, LD90) of a bacterial pathogen, such as Staphylococcus aureus, administered intraperitoneally.

  • Treatment: A single dose of Cresomycin (e.g., 25 mg/kg) is administered subcutaneously shortly after the bacterial challenge. A control group receives a vehicle solution.

  • Monitoring: The survival of the mice is monitored over a period of seven days.

  • Endpoint: The primary endpoint is the percentage of surviving animals in the treatment group compared to the control group.[6]

Neutropenic Mouse Thigh Infection Model (this compound and Cresomycin)

This model is a standard for assessing the in vivo activity of antibiotics against localized soft tissue infections.[7][8]

  • Animal Model: Female ICR (CD1) mice (5-6 weeks old) are typically used.[3]

  • Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses (e.g., 150 mg/kg and 100 mg/kg) administered on day -4 and day -1 before infection.[3]

  • Infection: On day 0, mice are inoculated with a specific concentration of the bacterial strain (e.g., 10^7 CFU/mL) via intramuscular injection into the right thigh.[3]

  • Treatment: Antibiotic treatment (this compound or Cresomycin) is initiated at a set time post-infection (e.g., 2 hours). Dosing can be single or multiple, administered subcutaneously or orally.

  • Efficacy Assessment: At a predetermined time point (e.g., 24 hours post-treatment), mice are euthanized. The infected thigh muscle is aseptically removed, weighed, and homogenized in a sterile buffer (e.g., PBS).

  • Bacterial Load Quantification: Serial dilutions of the tissue homogenate are plated on appropriate agar (B569324) plates. After incubation, the number of colony-forming units (CFU) is counted, and the bacterial load is expressed as log10 CFU per gram of thigh tissue.[3]

Concluding Remarks

Both this compound and Cresomycin demonstrate potent in vivo activity against challenging drug-resistant bacteria. Cresomycin has shown remarkable efficacy in a systemic sepsis model with a high survival rate and significant bacterial load reduction in neutropenic thigh infection models against both Gram-positive and Gram-negative pathogens.[6] this compound has also proven effective in the neutropenic thigh model and has the advantage of oral bioavailability.[3][4][5]

The data presented in this guide highlights the potential of these synthetic antibiotics. Further studies, including pharmacokinetic and pharmacodynamic analyses and evaluation in a broader range of infection models, will be critical in determining their ultimate clinical utility. The detailed protocols provided should serve as a valuable resource for researchers aiming to build upon these foundational studies in the critical mission to develop new treatments for bacterial infections.

References

Validation of Iboxamycin's mechanism of action using resistant mutants

Author: BenchChem Technical Support Team. Date: December 2025

A new weapon in the arsenal (B13267) against antimicrobial resistance, the synthetic antibiotic Iboxamycin, has demonstrated a remarkable ability to overcome common bacterial defense mechanisms. Through the deliberate cultivation of resistant bacterial mutants, researchers have not only validated its unique mechanism of action but also illuminated a path forward in the development of next-generation antibiotics.

This compound, a novel synthetic oxepanoprolinamide, targets the bacterial ribosome to inhibit protein synthesis, a mechanism shared with the lincosamide class of antibiotics, which includes clindamycin (B1669177) and lincomycin (B1675468).[1] However, its efficacy against a broad spectrum of both Gram-positive and Gram-negative multidrug-resistant pathogens sets it apart.[2][3][4] This superiority is rooted in its unique structural interaction with the ribosome, an interaction that remains effective even in the face of bacterial adaptations that render older antibiotics useless.[2][3][5]

Unraveling the Mechanism Through Resistance

The primary mechanism of resistance to lincosamide antibiotics involves the methylation of the 23S ribosomal RNA (rRNA) at a specific nucleotide (A2058 in E. coli). This modification, mediated by Erm and Cfr methyltransferases, prevents the antibiotic from binding to its target site on the ribosome.[5][6] To validate this compound's mechanism of action, scientists have employed resistant mutants harboring these modifications.

Structural studies have revealed that this compound can still bind effectively to these methylated ribosomes.[3][5] In a surprising and unprecedented discovery, it was found that this compound induces a conformational change in the methylated nucleotide, essentially moving it out of the way to allow for the drug's binding.[2][3][5] This unique ability to "remodel" the binding site in resistant ribosomes is a key factor in its potent activity.

Another mechanism of resistance involves ATP-binding cassette (ABC-F) proteins, such as LsaA and VgaL, which act to dislodge antibiotics from the ribosome.[6][7] While some ABC-F proteins can confer a degree of protection against this compound, the antibiotic's high potency often overcomes this resistance mechanism in clinical settings.[6][8]

Comparative Efficacy of this compound

The true measure of a new antibiotic's potential lies in its performance against resistant strains compared to existing treatments. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics against various wild-type and resistant bacterial strains. A lower MIC value indicates greater potency.

Bacterial StrainResistance MechanismThis compound MIC (mg/L)Clindamycin MIC (mg/L)Lincomycin MIC (mg/L)
Listeria monocytogenes (Wild-Type)-0.125–0.512–8
Listeria monocytogenes (Δlmo0919)VgaL ABC-F ATPase deleted2-8 fold more susceptible to this compound than WT--
Enterococcus faecalis (Wild-Type)Intrinsic (LsaA ABC-F ATPase)0.0616-
Enterococcus faecalis (ΔlsaA)LsaA ABC-F ATPase deleted-96-256 fold more susceptible to clindamycin than WT96-256 fold more susceptible to lincomycin than WT
Bacillus subtilis expressing VmlRVmlR ABC-F ATPase33-fold increase in MIC--
Bacillus subtilis expressing VmlR and CfrVmlR ABC-F ATPase and Cfr methyltransferaseup to a 512-fold increase in MIC--

Data compiled from multiple sources.[6][7][8]

Experimental Protocols

The validation of this compound's mechanism of action relies on a series of well-established experimental protocols.

Generation of Resistant Mutants

Bacterial mutants resistant to antibiotics can be generated through several methods:

  • Spontaneous Mutation and Selection: Bacteria are grown in the presence of sub-lethal concentrations of an antibiotic. Spontaneous mutations that confer resistance will be selected for, and resistant colonies can be isolated and cultured.[9]

  • Gene Replacement: This method involves replacing a wild-type gene with a version that has been inactivated or modified to confer resistance. This is often achieved through homologous recombination, where a linear DNA fragment containing the desired mutation and a selectable marker (e.g., an antibiotic resistance cassette) is introduced into the bacteria.[10]

  • Plasmid-Mediated Gene Inactivation: A plasmid containing an inactivated gene of interest is introduced into the bacteria. Through single or double crossover events, the inactivated gene can be integrated into the bacterial chromosome, replacing the wild-type gene.[11][12]

  • Multiplex Automated Genome Engineering (MAGE): This advanced technique allows for the rapid and simultaneous introduction of multiple mutations across the genome, enabling the creation of a library of mutants to screen for desired phenotypes, such as antibiotic resistance.[13]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.[14][15][16][17][18]

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test bacteria (typically around 5x10^5 CFU/mL) is prepared from a fresh culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

Ribosome Binding Assay

These assays are used to determine the affinity of an antibiotic for the ribosome.

  • Isolation of Ribosomes: Ribosomes are isolated from the bacterial strain of interest through differential centrifugation.

  • Radioactive Labeling: Either the antibiotic or a competing ligand is radioactively labeled.

  • Competition Assay: A constant concentration of ribosomes and the radiolabeled ligand are incubated with increasing concentrations of the unlabeled antibiotic (e.g., this compound).

  • Separation and Quantification: The ribosome-bound radiolabeled ligand is separated from the unbound ligand (e.g., by filtration). The amount of radioactivity in the bound fraction is measured.

  • Data Analysis: The data is used to calculate the binding affinity (e.g., IC50 or Ki) of the antibiotic for the ribosome. A lower value indicates a higher binding affinity.

Visualizing the Process

The following diagrams illustrate the experimental workflow for validating this compound's mechanism of action and its interaction with both susceptible and resistant ribosomes.

Experimental_Workflow cluster_generation Mutant Generation cluster_testing Comparative Testing cluster_analysis Data Analysis & Conclusion start Wild-Type Bacteria mutagenesis Induce/Select for Resistance (e.g., Chemical Mutagenesis, Gene Editing) start->mutagenesis mic_assay MIC Assay start->mic_assay Test Wild-Type Susceptibility ribosome_binding Ribosome Binding Assay start->ribosome_binding Test Binding to Wild-Type Ribosomes resistant_mutant Resistant Mutant Strain mutagenesis->resistant_mutant resistant_mutant->mic_assay Test Mutant Susceptibility resistant_mutant->ribosome_binding Test Binding to Resistant Ribosomes data_analysis Compare MICs & Binding Affinities mic_assay->data_analysis ribosome_binding->data_analysis conclusion Validate Mechanism of Action data_analysis->conclusion

Figure 1: Experimental workflow for validating this compound's mechanism of action.

Iboxamycin_Mechanism cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium (Methylation) ribosome_s Ribosome binding_s This compound Binds to Ribosome iboxamycin_s This compound iboxamycin_s->ribosome_s Binds inhibition_s Protein Synthesis Inhibited binding_s->inhibition_s death_s Bacterial Cell Death/ Growth Inhibition inhibition_s->death_s ribosome_r Methylated Ribosome rearrangement This compound Induces Conformational Change of Methylated Nucleotide ribosome_r->rearrangement iboxamycin_r This compound iboxamycin_r->ribosome_r Approaches binding_r This compound Binds to Remodeled Ribosome rearrangement->binding_r inhibition_r Protein Synthesis Inhibited binding_r->inhibition_r death_r Bacterial Cell Death/ Growth Inhibition inhibition_r->death_r

Figure 2: this compound's mechanism of action in susceptible and resistant bacteria.

References

Iboxamycin: Overcoming Erm and Cfr-Mediated Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the development of novel therapeutics capable of evading established resistance mechanisms. Iboxamycin, a synthetic oxepanoprolinamide, has emerged as a promising candidate, demonstrating potent activity against bacterial strains harboring Erm and Cfr-mediated resistance, which confer resistance to several classes of ribosome-targeting antibiotics. This guide provides a comprehensive comparison of this compound's performance against other antibiotics in the face of these challenging resistance mechanisms, supported by experimental data and detailed methodologies.

Executive Summary

This compound effectively circumvents two significant mechanisms of ribosomal resistance:

  • Erm-mediated resistance: The erm genes encode methyltransferases that dimethylate an adenine (B156593) residue (A2058) in the 23S rRNA of the large ribosomal subunit.[1][2][3] This modification prevents the binding of macrolides, lincosamides, and streptogramin B (MLSB) antibiotics.[1][2][3] Structural studies have revealed that this compound can bind to the Erm-methylated ribosome by inducing a conformational change, displacing the methylated nucleotide to accommodate the drug.[4]

  • Cfr-mediated resistance: The cfr gene encodes a methyltransferase that methylates an adenine residue (A2503) in the 23S rRNA.[5][6] This modification confers resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPSA) antibiotics.[6] Similar to its action against Erm-mediated resistance, this compound can displace the Cfr-methylated nucleotide, allowing it to bind to the ribosome and inhibit protein synthesis.[7]

This guide presents a comparative analysis of the in vitro activity of this compound against resistant bacterial strains, primarily Staphylococcus aureus, alongside commonly used antibiotics that are compromised by these resistance mechanisms.

Data Presentation: In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against susceptible and resistant Staphylococcus aureus strains. A lower MIC value indicates greater potency.

Table 1: Comparative MIC Values (µg/mL) Against Erm-Resistant S. aureus

AntibioticMIC50 (Erm-negative)MIC90 (Erm-negative)MIC50 (Erm-positive)MIC90 (Erm-positive)Fold Change in MIC90
This compound 0.060.060.062~33
Clindamycin -->16>16>256
Cresomycin 0.060.060.060.5~8

Data compiled from a study on ocular MRSA isolates, where 25 out of 50 isolates harbored erm genes.[8]

Table 2: Comparative MIC Values (µg/mL) Against Cfr-Resistant S. aureus

AntibioticMIC (Cfr-negative S. aureus)MIC (Cfr-positive S. aureus)Fold Change in MIC
This compound 0.062-833-133
Clindamycin ≤0.5>128>256
Linezolid ≤48 to >2562 to >64

Data compiled from multiple sources.[1][2][7][9][10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC values presented in this guide were determined using the broth microdilution method, a standardized procedure for assessing antimicrobial susceptibility.[11][12][13][14][15]

1. Preparation of Bacterial Inoculum:

  • Bacterial colonies are selected from a fresh agar (B569324) plate (18-24 hours growth).
  • Colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
  • The suspension is then diluted in cation-adjusted Mueller-Hinton Broth (MHIIB) to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.[16]

2. Preparation of Antibiotic Dilutions:

  • A stock solution of the antibiotic is prepared at a known concentration.
  • Serial two-fold dilutions of the antibiotic are prepared in MHIIB in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension.
  • A growth control well (bacteria, no antibiotic) and a sterility control well (broth only) are included on each plate.
  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Ribosome Binding Assay

To determine the binding affinity of this compound to the bacterial ribosome, competition binding assays are performed using radiolabeled ligands.[17][18]

1. Preparation of Ribosomes:

  • 70S ribosomes are isolated from a suitable bacterial strain (e.g., E. coli or S. aureus) through a series of ultracentrifugation steps.

2. Radiolabeling of this compound:

  • This compound is radiolabeled, for example, with tritium (B154650) ([³H]), to enable detection.[17][18]

3. Competition Binding Experiment:

  • A constant concentration of [³H]-iboxamycin is incubated with a fixed amount of 70S ribosomes.
  • Increasing concentrations of a non-radiolabeled competitor antibiotic (e.g., unlabeled this compound or a comparator drug) are added to the mixture.
  • The mixture is incubated to allow binding to reach equilibrium.

4. Measurement and Analysis:

  • The ribosome-bound [³H]-iboxamycin is separated from the unbound drug, typically by filtration through a nitrocellulose membrane.
  • The amount of radioactivity on the filter is quantified using a scintillation counter.
  • The data is analyzed to determine the concentration of the competitor that inhibits 50% of the radiolabeled ligand binding (IC50). This value can be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the competitor antibiotic.

Mandatory Visualization

Erm_Resistance_and_Iboxamycin_Action cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_erm Erm-mediated Resistance 23S_rRNA 23S rRNA A2058 Adenine 2058 Dimethylated_A2058 Dimethylated Adenine 2058 Erm_MT Erm Methyltransferase Erm_MT->A2058 Dimethylates Protein_Synthesis_Blocked Protein Synthesis Blocked Dimethylated_A2058->Protein_Synthesis_Blocked Protein_Synthesis_Continues Protein Synthesis Continues Dimethylated_A2058->Protein_Synthesis_Continues MLS_B MLS_B Antibiotics (e.g., Clindamycin) MLS_B->Dimethylated_A2058 Binding Blocked This compound This compound This compound->Dimethylated_A2058 Binds to Ribosome Displacement Displaces Methylated Nucleotide

Caption: Erm resistance and this compound's circumvention.

Cfr_Resistance_and_Iboxamycin_Action cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_cfr Cfr-mediated Resistance 23S_rRNA 23S rRNA A2503 Adenine 2503 Methylated_A2503 Methylated Adenine 2503 Cfr_MT Cfr Methyltransferase Cfr_MT->A2503 Methylates Protein_Synthesis_Blocked Protein Synthesis Blocked Methylated_A2503->Protein_Synthesis_Blocked Protein_Synthesis_Continues Protein Synthesis Continues Methylated_A2503->Protein_Synthesis_Continues PhLOPS_A PhLOPS_A Antibiotics (e.g., Linezolid, Clindamycin) PhLOPS_A->Methylated_A2503 Binding Blocked This compound This compound This compound->Methylated_A2503 Binds to Ribosome Displacement Displaces Methylated Nucleotide

Caption: Cfr resistance and this compound's circumvention.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare serial two-fold dilutions of antibiotic in 96-well plate B->C D Incubate plate at 35-37°C for 16-20 hours C->D E Observe for visible bacterial growth D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Broth microdilution MIC determination workflow.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Iboxamycin and Clindamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of the novel synthetic lincosamide, Iboxamycin, and the established antibiotic, clindamycin (B1669177). While extensive data is available for clindamycin, information on the quantitative pharmacokinetics of this compound is not yet publicly available. This guide summarizes the known information for both compounds and presents standardized experimental protocols relevant to their pharmacokinetic evaluation.

Executive Summary

Clindamycin, a widely used lincosamide antibiotic, is well-characterized in terms of its absorption, distribution, metabolism, and excretion (ADME). It exhibits good oral bioavailability and penetrates effectively into various tissues. This compound is a promising new synthetic lincosamide with potent activity against a broad spectrum of bacteria, including multi-drug resistant strains.[1] While it has undergone in vivo profiling in murine models, specific pharmacokinetic parameters have not been disclosed in the available literature.

Quantitative Pharmacokinetic Data

A direct quantitative comparison of the pharmacokinetic parameters of this compound and clindamycin is not possible at this time due to the lack of publicly available data for this compound. The following table summarizes the pharmacokinetic parameters for clindamycin from various studies.

Table 1: Pharmacokinetic Parameters of Clindamycin

ParameterSpeciesDosageRoute of AdministrationCmax (µg/mL)Tmax (h)Half-life (h)Bioavailability (%)Reference(s)
Clearance Human (with osteomyelitis)N/AOral/IVN/AN/AN/AN/A[2]
Healthy Volunteers600 mgIVN/AN/AN/AN/A[3]
AIDS Patients600 mgIVN/AN/AN/AN/A[3]
Volume of Distribution Human (with osteomyelitis)N/AOral/IVN/AN/AN/AN/A[2]
Healthy Volunteers600 mgIVN/AN/AN/AN/A[3]
AIDS Patients600 mgIVN/AN/AN/AN/A[3]
Cmax Healthy Volunteers600 mgOral3.1 - 3.4N/AN/AN/A[4]
AIDS Patients600 mgOral7.7 ± 2.5N/AN/AN/A[3]
Healthy Volunteers600 mgOral5.3 ± 1.0N/AN/AN/A[3]
Tmax Healthy Volunteers600 mgOral0.83 - 0.85N/AN/AN/A[4]
Half-life Healthy Volunteers600 mgOral2.3N/AN/AN/A[4]
Bioavailability Human (with osteomyelitis)N/AOralN/AN/AN/A87.6[2]
Healthy Volunteers600 mgOralN/AN/AN/A53 ± 14[3]
AIDS Patients600 mgOralN/AN/AN/A75 ± 20[3]

Note: N/A indicates that the data was not specified in the provided search results.

Experimental Protocols

General In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for determining the pharmacokinetic profile of an antibiotic in a rodent model, applicable to compounds like this compound and clindamycin.

  • Animal Model: Healthy, adult mice or rats of a specific strain are used. Animals are acclimated to the laboratory environment before the study.[5]

  • Drug Administration: The antibiotic is administered via the intended clinical route, typically oral (gavage) or intravenous (tail vein injection). A predetermined dose is given based on previous efficacy and toxicity studies.[6]

  • Sample Collection: Blood samples are collected at multiple time points after drug administration.[5] For rodents, this may involve sparse sampling from a larger group of animals, with a few animals euthanized at each time point.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.[7]

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), half-life, clearance, and volume of distribution.[7]

Clindamycin Pharmacokinetic Study in Humans

A representative experimental design for a human pharmacokinetic study of clindamycin is as follows:

  • Study Population: Healthy adult volunteers or a specific patient population (e.g., patients with osteomyelitis) are recruited.[2]

  • Study Design: A randomized, crossover design is often employed, where each subject receives both the test and reference formulations of the drug in different periods, separated by a washout period.[4]

  • Drug Administration: Clindamycin is administered orally or intravenously at a specified dose.[2][3]

  • Sample Collection: Blood samples are collected at predefined time points before and after drug administration.[4]

  • Bioanalytical Method: Plasma concentrations of clindamycin are determined using a validated bioanalytical method, such as gas-liquid chromatography or HPLC.[3][4]

  • Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data. Statistical analyses are performed to compare the bioavailability of different formulations or to evaluate the influence of covariates on the drug's pharmacokinetics.[2]

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

G cluster_preclinical Preclinical Phase animal_model Animal Model Selection (e.g., Mice, Rats) dose_admin Drug Administration (Oral or IV) animal_model->dose_admin sample_collection Blood Sample Collection (Serial or Terminal) dose_admin->sample_collection sample_processing Plasma Separation sample_collection->sample_processing bioanalysis LC-MS/MS Analysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Mechanism of Action of Lincosamide Antibiotics

G cluster_ribosome Bacterial Ribosome (70S) ribosome_50S 50S Subunit inhibition Inhibition ribosome_50S->inhibition ribosome_30S 30S Subunit lincosamide Lincosamide (this compound/Clindamycin) lincosamide->ribosome_50S Binds to 23S rRNA protein_synthesis Protein Synthesis inhibition->protein_synthesis

Caption: Lincosamides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

Conclusion

Clindamycin has a well-established pharmacokinetic profile, making it a reliable therapeutic option for various infections. This compound, a novel synthetic lincosamide, shows great promise with its potent and broad-spectrum antibacterial activity. While detailed pharmacokinetic data for this compound is eagerly awaited by the scientific community, the general methodologies for its evaluation are well-established. Future publications will be crucial to fully understand the clinical potential of this compound and how its pharmacokinetic properties compare to existing lincosamides like clindamycin.

References

Assessing the Potential Synergy of Iboxamycin and β-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a lack of published experimental data specifically investigating the synergistic effects of the novel lincosamide antibiotic, Iboxamycin, in combination with β-lactam antibiotics. However, by examining the individual mechanisms of action and the established principles of antibiotic synergy, we can construct a comparative guide to inform future research in this promising area. This guide summarizes the known activity of this compound, outlines potential mechanisms for synergy with β-lactams, and provides standardized protocols for assessing such interactions.

This compound: A Profile

This compound is a synthetic oxepanoprolinamide, a new class of antibacterial drug, that demonstrates potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1] It is particularly noted for its efficacy against strains resistant to other ribosome-targeting antibiotics.

Mechanism of Action

As a lincosamide, this compound targets the bacterial ribosome, specifically the 50S subunit, to inhibit protein synthesis.[2] Structural studies have revealed that this compound binds to the ribosome and can displace methylated nucleotides, a key mechanism of resistance to other lincosamides, macrolides, and streptogramins.[1] This unique binding mode allows it to evade common resistance mechanisms.[1]

This compound Mechanism of Action This compound This compound Ribosome Bacterial 50S Ribosomal Subunit This compound->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits BacterialDeath Bacteriostatic/Bactericidal Effect ProteinSynthesis->BacterialDeath Leads to

Caption: Mechanism of action of this compound.

β-Lactam Antibiotics and Synergy

β-lactam antibiotics, such as penicillins and cephalosporins, inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[3] A common mechanism of resistance to β-lactams is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic.[4]

Synergy between two antibiotics occurs when their combined effect is greater than the sum of their individual effects.[5] For β-lactams, a frequent synergistic strategy involves pairing them with a β-lactamase inhibitor. This protects the β-lactam from degradation, allowing it to reach its PBP targets.[6] It is conceivable that a combination of this compound and a β-lactam could exert synergistic effects through different mechanisms, such as sequential or parallel inhibition of essential bacterial processes.

Performance Data: this compound Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains from published studies.

Table 1: this compound MIC against Listeria monocytogenes

StrainThis compound MIC (mg/L)Clindamycin MIC (mg/L)Lincomycin MIC (mg/L)
WT EGD-e0.12512
Δlmo0919 EGD-e0.015-0.060.03-0.060.25-0.5
WT 10403S0.25-0.518

Data from "Synthetic oxepanoprolinamide this compound is active against Listeria monocytogenes despite the intrinsic resistance mediated by VgaL/Lmo0919 ABCF ATPase".[7][8]

Table 2: this compound MIC against Methicillin-Resistant Staphylococcus aureus (MRSA)

Strain PopulationMIC₅₀ (mg/L)MIC₉₀ (mg/L)
All ocular MRSA isolates (n=50)0.062
Ocular MRSA with erm genes (n=25)Not Reported2

Data from "Synthetic lincosamides this compound and cresomycin are active against ocular multidrug-resistant methicillin-resistant Staphylococcus aureus carrying erm genes".[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for this compound are typically determined using the broth microdilution method as per the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).[7][9][10]

  • Preparation of Inoculum: A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland standard.[11] This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[12]

  • Antibiotic Dilution: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[9]

  • Incubation: The inoculated plates are incubated at 37°C for 16-24 hours.[12]

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[13]

Synergy Testing: Checkerboard Assay

A standard method to assess antibiotic synergy is the checkerboard assay.[12][14]

  • Plate Setup: In a 96-well plate, serial dilutions of this compound are made along the x-axis, and serial dilutions of a β-lactam antibiotic are made along the y-axis.[14] This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) and incubated under appropriate conditions.[12]

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:

    • FIC Index = FIC of this compound + FIC of β-lactam

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of β-lactam = (MIC of β-lactam in combination) / (MIC of β-lactam alone)

    • Interpretation:

      • Synergy: FIC index ≤ 0.5

      • Indifference: 0.5 < FIC index ≤ 4

      • Antagonism: FIC index > 4[12][15]

Checkerboard Assay Workflow for Synergy Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepInoculum Prepare Bacterial Inoculum Inoculate Inoculate Plate with Bacterial Suspension PrepInoculum->Inoculate PrepDilutions Prepare Serial Dilutions of this compound & β-lactam Dispense Dispense Antibiotics into 96-well Plate (Checkerboard) PrepDilutions->Dispense Dispense->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Determine MICs (Alone & in Combination) Incubate->ReadMIC Calc_FIC Calc_FIC ReadMIC->Calc_FIC Calc Calc FIC Calculate Fractional Inhibitory Concentration (FIC) Index Interpret Interpret Results: Synergy, Indifference, or Antagonism Calc_FIC->Interpret

Caption: A generalized workflow for assessing antibiotic synergy using the checkerboard assay.

Conclusion

While direct evidence for the synergistic activity of this compound and β-lactam antibiotics is not yet available, the distinct mechanisms of action of these two classes of drugs provide a strong rationale for investigating their potential combined efficacy. This compound's ability to overcome common resistance mechanisms in ribosome-targeting agents makes it an attractive candidate for combination therapies. The experimental protocols outlined in this guide offer a standardized approach for researchers to systematically evaluate this potential synergy and contribute valuable data to the field of antibiotic drug development.

References

In Vitro Evolution of Resistance: A Comparative Analysis of Iboxamycin, Clindamycin, and Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a critical global health challenge, necessitating the development of novel antimicrobial agents that are less prone to resistance development. Iboxamycin, a novel lincosamide antibiotic, has demonstrated potent activity against a broad spectrum of bacteria, including strains resistant to conventional antibiotics.[1][2] This guide provides a comparative analysis of the in vitro evolution of resistance to this compound against other clinically important antibiotics, specifically the lincosamide clindamycin (B1669177) and the oxazolidinone linezolid (B1675486). The data presented herein is compiled from published experimental studies to provide an objective overview for the scientific community.

Comparative Analysis of Resistance Development

The propensity for resistance development is a crucial parameter in the preclinical assessment of new antibiotics. One common method to evaluate this is through in vitro serial passage studies, where bacteria are repeatedly exposed to sub-inhibitory concentrations of an antibiotic, mimicking long-term therapy and allowing for the selection of resistant mutants. The change in the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is monitored over time.

While direct comparative serial passage studies including this compound are not yet available in published literature, its unique structural features suggest a lower propensity for resistance development. This compound is designed to overcome common resistance mechanisms that affect other lincosamides like clindamycin, such as ribosomal methylation.[2][3]

Below is a summary of available data from separate in vitro resistance evolution studies for clindamycin and linezolid.

Table 1: In Vitro Evolution of Resistance to Clindamycin and Linezolid

AntibioticBacterial StrainNumber of PassagesInitial MIC (µg/mL)Final MIC (µg/mL)Fold Increase in MICReference
Clindamycin Staphylococcus aureus250.125864[4]
Linezolid Staphylococcus aureus2511616[4]
Linezolid Enterococcus faecalis51-216-1288-128[5]

Note: The data for clindamycin and linezolid are from a single comparative study for S. aureus and a separate study for E. faecalis. Conditions such as the specific strain and media can influence the outcomes of such experiments. Direct head-to-head studies involving this compound are needed for a conclusive comparison.

Experimental Protocols

The following sections detail the generalized methodologies employed in the in vitro evolution of resistance studies cited in this guide.

Serial Passage Protocol for Resistance Evolution

The objective of a serial passage experiment is to simulate the selective pressure that leads to the emergence of antibiotic resistance in a controlled laboratory setting.[6][7][8]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared from an overnight culture to a specific optical density (e.g., 0.5 McFarland standard).

  • MIC Determination (Day 0): The initial Minimum Inhibitory Concentration (MIC) of the antibiotic against the starting bacterial strain is determined using a standard method such as broth microdilution.[5][9]

  • Serial Passaging:

    • A series of culture tubes or microplate wells containing broth with two-fold serial dilutions of the antibiotic is prepared.

    • Each tube or well is inoculated with the standardized bacterial suspension.

    • The cultures are incubated for 18-24 hours at 37°C.

    • The following day, the MIC is recorded as the lowest antibiotic concentration that inhibits visible bacterial growth.

    • An aliquot of the bacterial culture from the well containing the highest concentration of the antibiotic that still permits growth (typically 0.5x MIC) is used to inoculate a fresh series of antibiotic dilutions.

    • This process is repeated daily for a predetermined number of passages (e.g., 20-30 days).[7]

  • Monitoring Resistance: The MIC is determined at each passage to monitor the change in bacterial susceptibility to the antibiotic over time.

Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution)

The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.[5][9][10]

  • Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of an in vitro serial passage experiment to study the evolution of antibiotic resistance.

G cluster_0 Day 0: Initial Setup cluster_1 Daily Serial Passage Cycle (Day 1 to N) cluster_2 Final Analysis start Prepare Standardized Bacterial Inoculum mic0 Determine Initial MIC (MIC Day 0) start->mic0 passage Inoculate Broth with Serial Antibiotic Dilutions mic0->passage incubate Incubate for 18-24h at 37°C passage->incubate read_mic Record MIC for the Day incubate->read_mic select Select Culture from Well at 0.5x MIC read_mic->select end Final MIC Determination (MIC Day N) read_mic->end select->passage Inoculate for Next Passage compare Calculate Fold-Increase in MIC end->compare analyze Further Analysis: Genomic Sequencing of Resistant Isolates end->analyze

Caption: Experimental workflow for in vitro evolution of antibiotic resistance.

Conclusion

The available data from in vitro serial passage studies demonstrate that resistance to both clindamycin and linezolid can be selected for in Staphylococcus aureus and other bacteria. While a direct comparative study involving this compound is needed, its novel chemical scaffold, designed to overcome existing resistance mechanisms, suggests it may have a lower propensity for the development of resistance.[3][11] Further research, including head-to-head serial passage studies and investigation of the molecular mechanisms of any emergent resistance, is warranted to fully elucidate the resistance profile of this compound and its potential advantages over existing antibiotics. This information will be critical for guiding its future clinical development and use.

References

A Structural Showdown: Iboxamycin and Clindamycin at the Ribosomal Battlefield

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative guide for researchers on the structural interactions of iboxamycin and clindamycin (B1669177) with the bacterial ribosome, providing insights into their mechanisms of action and the structural basis for this compound's efficacy against resistant strains.

In the ongoing battle against antibiotic resistance, understanding the precise molecular interactions between drugs and their targets is paramount for the development of next-generation therapeutics. This guide provides a detailed structural comparison of two lincosamide antibiotics, the novel synthetic compound this compound and the established clinical agent clindamycin, bound to their target, the bacterial ribosome. By examining high-resolution structural data, we illuminate the subtle yet critical differences that underpin their efficacy and offer insights for future drug design.

At a Glance: this compound vs. Clindamycin

FeatureThis compoundClindamycin
Binding Affinity (Ki,app) 41 ± 30 nM[1][2]2.7 ± 1.1 µM[1][2]
Primary Binding Site Peptidyl Transferase Center (PTC) of the 50S ribosomal subunitPeptidyl Transferase Center (PTC) of the 50S ribosomal subunit[3]
Mechanism of Action Inhibition of protein synthesis by interfering with peptide bond formation.Inhibition of protein synthesis by preventing peptide bond formation and interfering with the positioning of tRNAs.[3][4][5]
Efficacy against Resistance Effective against strains with Erm and Cfr methyltransferase-mediated resistance.[6]Resistance conferred by Erm and Cfr methyltransferases.

Structural Insights from High-Resolution Studies

The binding modes of this compound and clindamycin have been elucidated through X-ray crystallography and cryo-electron microscopy (cryo-EM). These studies reveal that both antibiotics target the peptidyl transferase center (PTC) on the large (50S) ribosomal subunit, the catalytic heart of the ribosome responsible for peptide bond formation.

Table 1: Summary of Structural Data

PDB IDLigandOrganismMethodResolution (Å)Key Interacting 23S rRNA Nucleotides
7RQ8This compoundThermus thermophilusX-ray Diffraction2.50[6][7]A2058, A2059, G2505, U2506, A2572
4V7VClindamycinEscherichia coliX-ray Diffraction3.29[8][9]A2058, A2059, A2451, G2505, U2506[10]
8CGDClindamycinEscherichia coliElectron Microscopy1.98[11][12]A2058, A2059, A2451, G2505, U2506
The Binding Pocket: A Shared Space with Crucial Differences

Both this compound and clindamycin occupy a similar pocket within the PTC, defined by nucleotides of the 23S rRNA. However, the specifics of their interactions diverge, leading to significant differences in binding affinity and their ability to overcome resistance.

This compound's Strategic Advantage:

Structural analyses of this compound bound to the ribosome reveal that its rigid oxepanoprolinamide scaffold allows for an optimized conformation for binding.[13] A key feature of this compound's interaction is its ability to displace the methylated A2503 nucleotide in Erm-resistant ribosomes.[14] This induced-fit mechanism allows this compound to maintain potent binding, whereas the methyl group on A2503 in resistant ribosomes sterically hinders the binding of clindamycin.

Clindamycin's Interaction Profile:

Clindamycin establishes a network of hydrogen bonds and van der Waals contacts with the 23S rRNA.[3] Its galactose sugar moiety forms crucial hydrogen bonds with nucleotides A2058, A2059, and G2505. The hydrophobic propyl-pyrrolidinyl group interacts with C2452 and U2506.[3] However, these interactions are susceptible to disruption by ribosomal modifications that confer resistance.

The following diagram illustrates the binding sites of this compound and clindamycin within the peptidyl transferase center of the bacterial ribosome.

Ribosome_Binding Binding of this compound and Clindamycin to the Ribosomal PTC cluster_ribosome Peptidyl Transferase Center (23S rRNA) cluster_this compound This compound cluster_clindamycin Clindamycin A2058 A2058 A2059 A2059 G2505 G2505 U2506 U2506 A2451 A2451 A2572 A2572 A2503_m m6A2503 (Erm Resistance) Clindamycin Clindamycin A2503_m->Clindamycin Steric Hindrance This compound This compound This compound->A2058 H-bond This compound->A2059 H-bond This compound->G2505 H-bond This compound->U2506 vdW This compound->A2572 H-bond This compound->A2503_m Displaces Clindamycin->A2058 H-bond Clindamycin->A2059 H-bond Clindamycin->G2505 H-bond Clindamycin->U2506 vdW Clindamycin->A2451 H-bond

Caption: Comparative binding of this compound and Clindamycin.

Experimental Protocols

The structural and functional data presented in this guide are derived from a combination of biochemical and structural biology techniques. Below are detailed methodologies for the key experiments cited.

Purification of Bacterial 70S Ribosomes

A robust and highly purified preparation of ribosomes is the cornerstone of structural studies. This protocol is adapted from methods used for the purification of E. coli ribosomes.

Materials:

  • E. coli cells (e.g., MRE600 strain)

  • Lysis Buffer (20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol)

  • High Salt Wash Buffer (20 mM Tris-HCl pH 7.5, 500 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol)

  • Sucrose (B13894) Cushion (1.1 M sucrose in High Salt Wash Buffer)

  • Storage Buffer (20 mM Tris-HCl pH 7.5, 60 mM NH4Cl, 6 mM Mg(OAc)2, 6 mM β-mercaptoethanol)

Procedure:

  • Cell Lysis: Harvest E. coli cells from a mid-log phase culture by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells using a French press or sonication.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Ribosome Pelleting: Layer the supernatant over a sucrose cushion and ultracentrifuge to pellet the ribosomes.

  • High Salt Wash: Resuspend the ribosome pellet in High Salt Wash Buffer and repeat the ultracentrifugation step. This step is crucial for removing associated factors.

  • Dissociation and Reassociation (Optional for 70S purification): To obtain pure 70S ribosomes, subunits can be dissociated by dialysis against a low Mg2+ buffer, separated on a sucrose gradient, and then reassociated by dialysis against a buffer with higher Mg2+ concentration.

  • Final Pelleting and Storage: Pellet the purified 70S ribosomes by ultracentrifugation and resuspend in Storage Buffer. Determine the concentration by measuring A260, flash-freeze in liquid nitrogen, and store at -80°C.

Co-crystallization of Ribosome-Antibiotic Complexes

This protocol outlines the general steps for obtaining crystals of the ribosome in complex with an antibiotic for X-ray diffraction studies.

Materials:

  • Purified 70S ribosomes

  • Antibiotic stock solution (e.g., in DMSO or water)

  • Crystallization Buffer (composition varies, but often contains a precipitant like PEG, salts, and a buffer)

  • Crystallization plates (sitting or hanging drop)

Procedure:

  • Complex Formation: Incubate the purified 70S ribosomes with a molar excess of the antibiotic (e.g., 10-100 fold) on ice for at least 30 minutes to ensure complete binding.

  • Crystallization Setup: Use the vapor diffusion method (sitting or hanging drop). Mix a small volume of the ribosome-antibiotic complex with an equal volume of the crystallization buffer.

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 19°C) and monitor for crystal growth over several days to weeks.

  • Crystal Harvesting and Cryo-protection: Once crystals of suitable size have grown, they are carefully harvested using a loop and briefly soaked in a cryo-protectant solution (crystallization buffer supplemented with a cryo-protectant like glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.

X-ray Data Collection and Structure Determination

Procedure:

  • Data Collection: Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Data Processing: Process the diffraction images to integrate the reflection intensities and scale the data.

  • Structure Solution: Solve the phase problem using molecular replacement with a previously determined ribosome structure as a search model.

  • Model Building and Refinement: Build the atomic model of the ribosome-antibiotic complex into the electron density map and refine the model to improve its agreement with the experimental data.

Cryo-Electron Microscopy and Image Processing

Cryo-EM has emerged as a powerful technique for determining the structures of large, dynamic complexes like the ribosome.

Procedure:

  • Sample Preparation (Vitrification): Apply a small volume of the ribosome-antibiotic complex to a cryo-EM grid, blot away excess liquid, and rapidly plunge the grid into liquid ethane (B1197151) to vitrify the sample.

  • Data Collection: Load the vitrified grid into a transmission electron microscope (TEM) equipped with a direct electron detector. Collect a large dataset of images (micrographs) of the ribosome particles.

  • Image Processing:

    • Motion Correction: Correct for beam-induced motion of the particles during imaging.

    • CTF Estimation: Determine and correct for the contrast transfer function of the microscope.

    • Particle Picking: Automatically select individual ribosome particles from the micrographs.

    • 2D Classification: Classify the particle images into different views to remove junk particles and assess sample homogeneity.

    • 3D Reconstruction: Generate an initial 3D model and refine it through iterative alignment and classification of the particle images.

    • Model Building and Refinement: Build and refine an atomic model into the final high-resolution cryo-EM map.

The following diagram outlines the general workflow for cryo-EM structure determination of a ribosome-antibiotic complex.

CryoEM_Workflow Cryo-EM Workflow for Ribosome-Antibiotic Complex SamplePrep Sample Preparation (Ribosome-Antibiotic Complex) Vitrification Vitrification (Plunge Freezing) SamplePrep->Vitrification DataCollection Cryo-TEM Data Collection Vitrification->DataCollection ImageProcessing Image Processing (Motion Correction, CTF Estimation) DataCollection->ImageProcessing ParticlePicking Particle Picking ImageProcessing->ParticlePicking TwoDClass 2D Classification ParticlePicking->TwoDClass ThreeDRecon 3D Reconstruction & Refinement TwoDClass->ThreeDRecon ModelBuilding Atomic Model Building & Refinement ThreeDRecon->ModelBuilding FinalStructure High-Resolution Structure ModelBuilding->FinalStructure

Caption: Cryo-EM structure determination workflow.

Conclusion

The structural comparison of this compound and clindamycin bound to the ribosome provides a clear rationale for the enhanced activity of this compound, particularly against resistant strains. Its pre-organized conformation and ability to induce a conformational change in the ribosome upon binding highlight a promising strategy for the design of new antibiotics. The detailed experimental protocols provided herein offer a guide for researchers aiming to conduct similar structural and functional studies to further unravel the complexities of antibiotic-ribosome interactions. This knowledge is critical for the development of novel therapeutics to combat the growing threat of antimicrobial resistance.

References

Evaluating Iboxamycin: A Comparative Guide to its Bactericidal and Bacteriostatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

Iboxamycin is a novel, synthetically-derived lincosamide antibiotic engineered to overcome existing resistance mechanisms that have rendered many ribosome-targeting antibiotics ineffective.[1][2] Developed through a component-based synthesis, this compound features a rigid oxepanoproline scaffold which enhances its binding to the bacterial ribosome, allowing it to be effective against a broad spectrum of pathogens, including multidrug-resistant strains.[1][2] This guide provides a comprehensive evaluation of the bactericidal versus bacteriostatic properties of this compound, presenting comparative data with other antibiotics and detailed experimental methodologies to support further research and development.

This compound: Mechanism of Action

Similar to other lincosamide antibiotics such as clindamycin (B1669177), this compound exerts its antimicrobial effect by targeting the 50S subunit of the bacterial ribosome.[3] This binding action inhibits the peptidyl transferase center, thereby halting protein synthesis.[4] This mechanism of action typically results in a bacteriostatic effect, where bacterial growth and replication are inhibited rather than causing direct cell death.[4][5] However, the distinction between bacteriostatic and bactericidal can be concentration and species-dependent. This guide delves into the experimental evidence that defines this compound's activity.

Comparative Analysis of In Vitro Activity

The in vitro potency of this compound has been evaluated against a range of Gram-positive and Gram-negative bacteria, including clinically significant resistant phenotypes. Minimum Inhibitory Concentration (MIC) is a key metric for this assessment.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Lincosamides against Gram-Positive Bacteria
OrganismAntibioticMIC (µg/mL)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Listeria monocytogenes (EDG-e, wild-type)This compound0.5--[6]
Clindamycin1--[6]
Lincomycin8--[6]
Listeria monocytogenes (10403S, wild-type)This compound0.125--[6]
Clindamycin1--[6]
Lincomycin2--[6]
Enterococcus faecalis (OG1RF, wild-type)This compound0.06--[6]
Clindamycin16--[6]
Staphylococcus aureus (MRSA, ocular isolates, n=50)This compound-0.062[7]
Clindamycin-->16[7]
Staphylococcus aureus (Cfr-negative)This compound0.06--[6]
Staphylococcus aureus (Cfr-positive)This compound2-8--[6]
Clindamycin>128--[6]
Bacillus subtilis (168, wild-type)This compound2--[8]
Clindamycin0.25--[8]

MIC₅₀/MIC₉₀: The concentration of the antibiotic that inhibits 50% and 90% of the tested isolates, respectively. Cfr: A gene conferring resistance to lincosamides and other ribosome-targeting antibiotics.

Determining Bactericidal vs. Bacteriostatic Activity

The distinction between bactericidal (kills bacteria) and bacteriostatic (inhibits bacterial growth) activity is critical for antibiotic development and clinical application. This is experimentally determined through two primary methods:

  • Minimum Bactericidal Concentration (MBC) Assay: This assay determines the lowest concentration of an antibiotic that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in the initial bacterial inoculum. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.

  • Time-Kill Kinetic Assay: This method provides a dynamic assessment of antibiotic activity by measuring the number of viable bacteria over time in the presence of the antibiotic at various concentrations. A bactericidal agent will show a rapid, concentration-dependent decline in bacterial count, typically a ≥3-log₁₀ reduction within 24 hours. A bacteriostatic agent will primarily prevent the bacterial population from increasing.

Time-Kill Kinetics of this compound against Listeria monocytogenes

Studies have demonstrated that this compound exhibits bacteriostatic activity against Listeria monocytogenes. In time-kill assays, this compound at concentrations of 4x MIC did not produce a bactericidal effect (≥3-log₁₀ reduction in CFU/mL) against multiple strains of L. monocytogenes over a 10-hour period.[4][6] Instead, it suppressed bacterial growth relative to the no-antibiotic control, which is characteristic of a bacteriostatic agent.[4][6] This is consistent with the activity of other lincosamides like clindamycin and lincomycin.[4][6]

Experimental Protocols

Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Inoculum Preparation:

  • From a fresh overnight culture on a suitable agar (B569324) plate, select 3-5 isolated colonies.

  • Inoculate the colonies into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, corresponding to the turbidity of a 0.5 McFarland standard.

  • Dilute the bacterial suspension in fresh CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Plate Preparation and Incubation:

  • Prepare serial two-fold dilutions of this compound and comparator antibiotics in CAMHB in a 96-well microtiter plate.

  • Add the standardized bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

c. MBC Determination:

  • Following MIC determination, aliquot 100 µL from each well that shows no visible growth (at and above the MIC).

  • Spread the aliquots onto antibiotic-free agar plates.

  • Incubate the plates at 37°C for 24-48 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Kinetic Assay

a. Inoculum and Drug Preparation:

  • Prepare a standardized bacterial inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB as described above.

  • Prepare test tubes or flasks containing the desired concentrations of the antibiotics (e.g., 1x, 2x, 4x, 8x MIC) in CAMHB. Include a growth control tube without any antibiotic.

b. Assay Procedure:

  • Inoculate the prepared tubes with the bacterial suspension.

  • Incubate the cultures at 37°C, typically with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).

  • Plate the dilutions onto antibiotic-free agar plates.

  • Incubate the plates for 18-24 hours at 37°C.

  • Count the colonies to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.

Visualizing Experimental Workflows and Pathways

To clarify the processes described, the following diagrams have been generated using Graphviz.

MIC_MBC_Workflow cluster_0 MIC Determination cluster_1 MBC Determination A Prepare serial dilutions of antibiotic in 96-well plate B Add standardized bacterial inoculum (~5x10^5 CFU/mL) A->B C Incubate at 37°C for 18-24 hours B->C D Read MIC: Lowest concentration with no visible growth C->D E Aliquot from clear wells (≥ MIC) to agar plates D->E Proceed with MIC & higher conc. F Incubate plates at 37°C for 24-48 hours E->F G Count colonies (CFU) F->G H Determine MBC: Lowest concentration with ≥99.9% killing G->H Time_Kill_Assay_Workflow A Prepare bacterial inoculum (~5x10^5 CFU/mL) B Add inoculum to tubes with varying antibiotic concentrations (e.g., 0x, 2x, 4x, 8x MIC) A->B C Incubate at 37°C with shaking B->C D Sample at time points (0, 2, 4, 6, 8, 24h) C->D E Perform serial dilutions and plate on agar D->E F Incubate plates and count colonies (CFU/mL) E->F G Plot log10(CFU/mL) vs. Time F->G Iboxamycin_Mechanism This compound This compound Ribosome Bacterial 50S Ribosomal Subunit This compound->Ribosome Binds to Bacteriostasis Bacteriostasis This compound->Bacteriostasis Leads to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits BacterialGrowth Bacterial Growth and Replication ProteinSynthesis->BacterialGrowth is required for BacterialGrowth->Bacteriostasis is inhibited, resulting in

References

Iboxamycin's Performance Against New Antibiotic Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. In the race to develop novel antimicrobial agents, the synthetic lincosamide iboxamycin has shown considerable promise. This guide provides an objective comparison of this compound's performance against other new antibiotic candidates, supported by available experimental data.

Executive Summary

This compound, a fully synthetic lincosamide, demonstrates potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2][3] Its unique mechanism of action allows it to overcome common resistance mechanisms that render other ribosome-targeting antibiotics ineffective, such as Erm and Cfr ribosomal RNA methyltransferase enzymes.[1][2] This guide benchmarks this compound against cresomycin, another novel lincosamide, and other new classes of antibiotics including zosurabalpin (B12396143) and gepotidacin (B1671446), focusing on their mechanisms of action and in vitro efficacy.

Data Presentation: In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and its comparators against a range of bacterial pathogens. MIC values are a standard measure of an antibiotic's potency, representing the lowest concentration required to inhibit visible bacterial growth.

Note: The data presented below is compiled from multiple studies. Direct head-to-head comparisons in a single study are limited, and variations in testing methodologies may exist between studies.

Table 1: Comparative MIC₅₀ and MIC₉₀ Data for this compound and Cresomycin against Ocular MRSA Isolates

AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
This compound 0.062
Cresomycin 0.060.5
Clindamycin >16>16

Source: Data compiled from a study on 50 genomically characterized ocular MRSA isolates, including 25 harboring erm genes.[4]

Table 2: Comparative MIC₉₀ Data for this compound and Cresomycin against Various Multi-Drug Resistant Bacteria

OrganismThis compound MIC₉₀ (µg/mL)Cresomycin MIC₉₀ (µg/mL)
Staphylococci82
Streptococci0.250.06
Enterococci20.25
Clostridioides difficile160.125
Escherichia coli162
Klebsiella pneumoniae>328
Acinetobacter baumannii328
Neisseria gonorrhoeae0.50.125

Source: Data compiled from a study evaluating cresomycin against a panel of multi-drug resistant clinical isolates.[5][6]

Table 3: MIC₅₀ and MIC₉₀ Data for Zosurabalpin against Acinetobacter baumannii-calcoaceticus Complex (ABC) Isolates

AntibioticTesting ConditionMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Zosurabalpin CA-MHB + 20% HoS0.120.25
Zosurabalpin CA-MHB + 20% HS0.51

Source: Data from a study of 450 clinical ABC isolates. CA-MHB: Cation-adjusted Mueller Hinton broth; HoS: Horse serum; HS: Human serum.[7]

Table 4: MIC₉₀ Data for Gepotidacin against Common Uropathogens

Organism (Number of Isolates)Gepotidacin MIC₉₀ (µg/mL)
Escherichia coli (1,000)4
Klebsiella pneumoniae (500)32
Proteus mirabilis (250)16
Enterococcus faecalis (500)4
Staphylococcus saprophyticus (250)0.12

Source: Data from a study of 4,000 predominantly urinary tract infection isolates.[8]

Mechanisms of Action: A Visual Comparison

Understanding the mechanism of action is crucial for evaluating an antibiotic's potential to overcome resistance and its spectrum of activity.

This compound and Cresomycin: Ribosomal Inhibition

This compound and the related compound cresomycin are lincosamides that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. A key advantage of this compound is its ability to bind effectively even to ribosomes that have been modified by the Cfr and Erm methyltransferases, a common mechanism of resistance to several classes of ribosome-targeting antibiotics. This compound achieves this by inducing a conformational change in the ribosome, displacing the methylated nucleotide to allow for binding.[1][2] Cresomycin is a more advanced analog, designed with a pre-organized rigid structure that enhances its binding affinity to the ribosome, making it even more potent than this compound against some resistant strains.[9][10][11]

iboxamycin_mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Inhibits A2058 A2058 Nucleotide This compound This compound This compound->Peptidyl_Transferase_Center Binds to Displacement Displaces Methylated A2058 Bacterial_Growth Bacterial Growth (Bacteriostatic Effect) Protein_Synthesis->Bacterial_Growth Halts Resistance Erm/Cfr Methylation of A2058 Resistance->A2058 Modifies Displacement->A2058 Overcomes Resistance

Caption: Mechanism of this compound action and resistance evasion.

Zosurabalpin: A Novel Approach to Targeting Gram-Negatives

Zosurabalpin is a first-in-class macrocyclic peptide antibiotic that specifically targets carbapenem-resistant Acinetobacter baumannii (CRAB).[10][11] It has a novel mechanism of action, inhibiting the transport of lipopolysaccharide (LPS) from the inner to the outer membrane by blocking the LptB2FGC transport complex.[11] This leads to the accumulation of LPS in the inner membrane, disrupting the integrity of the outer membrane and causing cell death.

zosurabalpin_mechanism cluster_cell_membranes A. baumannii Cell Envelope Inner_Membrane Inner Membrane Outer_Membrane Outer Membrane LptB2FGC LptB2FGC Complex LptB2FGC->Outer_Membrane Moves LPS to LPS_Accumulation LPS Accumulation in Inner Membrane LptB2FGC->LPS_Accumulation Leads to Zosurabalpin Zosurabalpin Zosurabalpin->LptB2FGC Inhibits LPS Lipopolysaccharide (LPS) LPS->LptB2FGC Transported by Cell_Death Cell Death LPS_Accumulation->Cell_Death Causes

Caption: Zosurabalpin's inhibition of LPS transport in A. baumannii.

Gepotidacin: Dual Inhibition of DNA Replication

Gepotidacin is a novel, first-in-class triazaacenaphthylene antibiotic. It exhibits a distinct mechanism of action by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][9] This dual-targeting mechanism disrupts bacterial DNA replication, leading to a bactericidal effect.[9] Its binding site is different from that of fluoroquinolones, allowing it to be effective against fluoroquinolone-resistant strains.[3]

gepotidacin_mechanism Gepotidacin Gepotidacin DNA_Gyrase DNA Gyrase (Relieves Supercoiling) Gepotidacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Decatenates Chromosomes) Gepotidacin->Topo_IV Inhibits DNA_Replication_Fork Bacterial DNA Replication Fork DNA_Replication_Fork->DNA_Gyrase Requires DNA_Replication_Fork->Topo_IV Requires DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Division Bacterial Cell Division Topo_IV->Cell_Division Cell_Death Cell Death DNA_Replication->Cell_Death Cell_Division->Cell_Death

Caption: Gepotidacin's dual inhibition of bacterial topoisomerases.

Experimental Protocols

The data cited in this guide were generated using standardized and rigorous experimental methodologies. Below are detailed protocols for the key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar (B569324) plates overnight. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: The antibiotic is serially diluted (typically two-fold) in CAMHB in a 96-well microtiter plate to cover a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours under ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Time-Kill Kinetics Assay
  • Inoculum Preparation: A logarithmic-phase bacterial culture is diluted in CAMHB to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Antibiotic Exposure: The bacterial suspension is exposed to the antibiotic at a specified concentration (e.g., 4x MIC) in a flask or tube. A growth control with no antibiotic is included.

  • Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Quantification of Viable Bacteria: The samples are serially diluted in sterile saline or phosphate-buffered saline (PBS) to neutralize the antibiotic effect (a process called "drug carryover"). The dilutions are then plated on appropriate agar plates.

  • Data Analysis: After incubation, the number of colony-forming units (CFU) is counted. The results are typically plotted as log₁₀ CFU/mL versus time. A bactericidal effect is often defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log₁₀ reduction.

In Vivo Murine Sepsis/Thigh Infection Model

This workflow provides a general overview of in vivo efficacy testing. Specific parameters can vary based on the pathogen and antibiotic being tested.

in_vivo_workflow Start Start: In Vivo Efficacy Study Neutropenia Induce Neutropenia (e.g., with cyclophosphamide) Start->Neutropenia Infection Infect Mice with Pathogen (e.g., intramuscularly in thigh or intraperitoneally for sepsis) Neutropenia->Infection Treatment Administer Antibiotic Treatment (e.g., subcutaneously or intravenously) at defined time points post-infection Infection->Treatment Monitoring Monitor Mice (Survival, clinical signs, weight) Treatment->Monitoring Endpoint Euthanize at Predefined Endpoint (e.g., 24 hours post-infection) Monitoring->Endpoint Harvest Harvest Tissues (e.g., thighs, spleen, blood) Endpoint->Harvest Quantify Homogenize Tissues and Quantify Bacterial Load (CFU) Harvest->Quantify Analysis Data Analysis: Compare bacterial load and survival between treated and control groups Quantify->Analysis End End: Determine In Vivo Efficacy Analysis->End

Caption: Generalized workflow for a murine infection model.

  • Animal Model: Typically, female ICR or Swiss Webster mice are used. To mimic conditions in immunocompromised patients, mice are often rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice are infected with a standardized inoculum of the bacterial strain of interest. For a thigh infection model, the injection is intramuscular. For a sepsis model, the injection is often intraperitoneal.

  • Treatment: The test antibiotic (e.g., this compound) is administered at various doses and schedules, typically starting 1-2 hours post-infection. A vehicle control group and a positive control group (treated with a standard-of-care antibiotic) are included.

  • Endpoint and Analysis: At a predetermined time (e.g., 24 hours), mice are euthanized. The infected tissues (e.g., thighs, spleen, kidneys) are aseptically removed, homogenized, and plated to determine the bacterial load (CFU/g of tissue). Survival rates are also monitored over a longer period in separate cohorts. Efficacy is determined by the reduction in bacterial load and/or increased survival compared to the vehicle control group.

Conclusion

This compound stands out as a potent, broad-spectrum antibiotic candidate with a valuable ability to overcome key mechanisms of ribosomal resistance.[1][2] When compared to its advanced analog, cresomycin, it shows similar MIC₅₀ values against MRSA, though cresomycin demonstrates superior potency (lower MIC₉₀) against several multi-drug resistant strains, likely due to its pre-organized structure for enhanced ribosomal binding.[4][6]

Against newer antibiotic classes with entirely different mechanisms of action, such as the LPS transport inhibitor zosurabalpin and the DNA replication inhibitor gepotidacin, direct comparative data is not yet available. However, this compound's efficacy against a wide range of both Gram-positive and Gram-negative pathogens suggests it could fill a different clinical niche than the more targeted zosurabalpin (primarily for A. baumannii) or gepotidacin (developed for UTIs and gonorrhea).[8]

The continued development and clinical investigation of this compound and these other novel candidates are critical. The diverse mechanisms of action they represent offer hope for expanding the therapeutic arsenal (B13267) against the growing threat of antimicrobial resistance. Future head-to-head clinical trials will be essential to definitively establish the comparative performance of these promising new agents.

References

Safety Operating Guide

Prudent Disposal of Iboxamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like iboxamycin are paramount to ensuring laboratory safety and environmental protection. In the absence of specific disposal protocols for this compound, a synthetic lincosamide antibiotic, a conservative approach adhering to general best practices for chemical and antibiotic waste management is essential. This guide provides a comprehensive framework for the safe disposal of this compound, grounded in established laboratory safety principles.

This compound: Key Characteristics for Handling and Disposal

To inform safe handling and disposal procedures, it is crucial to understand the basic properties of this compound. The following table summarizes key information relevant to its management as a laboratory chemical.

PropertyDescriptionImplication for Disposal
Chemical Class Synthetic lincosamide antibioticShould be treated as chemical waste. Lincosamides are a class of antibiotics, and their release into the environment can contribute to the development of antimicrobial resistance.
Physical Form Typically a solid powderCare should be taken to avoid inhalation of dust when handling the pure compound. Spills should be managed to prevent dispersal.
Solubility Soluble in organic solvents such as DMSOSolutions of this compound should be treated as chemical waste. The disposal of the solvent must also be considered.
Stability Heat stability information is not readily available.Autoclaving may not be an effective method for degradation. Therefore, it should not be solely relied upon for disposal without further information on its thermal decomposition.
Biological Activity Potent antibiotic active against a broad spectrum of bacteria.All materials contaminated with this compound, including media, consumables, and personal protective equipment (PPE), should be decontaminated or disposed of as hazardous waste.

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general guidelines for the disposal of laboratory chemical and antibiotic waste. It is imperative to consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Pure (Neat) this compound and Stock Solutions:

  • Treat as Hazardous Chemical Waste: Pure this compound powder and concentrated stock solutions (e.g., in DMSO) must be disposed of as hazardous chemical waste.[1]

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical nature of the waste (e.g., a glass bottle for organic solvent solutions).

    • The label should clearly state "Hazardous Waste," the name "this compound," the solvent used (if any), and the approximate concentration and quantity.

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

  • Do Not:

    • Dispose of solid this compound or its stock solutions down the drain or in the regular trash.

    • Attempt to neutralize or chemically deactivate the compound without a validated and approved protocol.

2. This compound-Containing Media and Aqueous Solutions:

  • Consider as Chemical Waste: All liquid media and aqueous solutions containing this compound should be treated as chemical waste.[1]

  • Collection:

    • Collect the liquid waste in a clearly labeled, leak-proof container.

    • The label should indicate "Aqueous Waste with this compound" and include the concentration of the antibiotic.

  • Autoclaving: While autoclaving is a common method for sterilizing biological waste, its effectiveness in degrading all antibiotics is not guaranteed.[1] In the absence of specific data on this compound's heat stability, autoclaving should not be considered a terminal disposal method. If the waste is also a biohazard, it should be autoclaved for sterilization and then collected as chemical waste.

3. Contaminated Labware and Personal Protective Equipment (PPE):

  • Solid Waste: Items such as pipette tips, centrifuge tubes, flasks, and gloves that have come into direct contact with this compound should be considered contaminated solid waste.

  • Disposal:

    • Collect these materials in a designated hazardous waste container lined with a durable plastic bag.

    • The container should be clearly labeled as "Hazardous Waste: this compound Contaminated Materials."

  • Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

Experimental Protocols for Waste Management

While specific experimental protocols for the deactivation of this compound are not publicly available, the principles of prudent laboratory practice dictate a conservative approach. The primary "protocol" is one of containment and proper segregation for professional disposal.

General Protocol for Segregation and Collection of this compound Waste:

  • Establish Designated Waste Containers: At the start of any experiment involving this compound, prepare and clearly label separate waste containers for:

    • Liquid chemical waste (for stock solutions and contaminated media).

    • Solid chemical waste (for contaminated consumables and PPE).

  • Use Appropriate PPE: When handling this compound and its waste, always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Minimize Waste Generation: Employ good laboratory practices to minimize the amount of waste generated. This includes preparing only the required amount of stock solutions and using appropriately sized consumables.

  • Immediate Disposal: Dispose of contaminated items directly into the designated waste containers as they are generated.

  • Secure Storage: Keep waste containers sealed when not in use and store them in a designated, secure area away from general laboratory traffic.

  • Arrange for Pickup: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Stream Identification cluster_1 Disposal Pathways cluster_2 Action and Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure_stock Pure Compound or Stock Solution waste_type->pure_stock Solid/Conc. media_solutions Contaminated Media or Aqueous Solutions waste_type->media_solutions Liquid labware_ppe Contaminated Labware and PPE waste_type->labware_ppe Solid hazardous_liquid Collect in Labeled Hazardous Liquid Waste Container pure_stock->hazardous_liquid media_solutions->hazardous_liquid hazardous_solid Collect in Labeled Hazardous Solid Waste Container labware_ppe->hazardous_solid ehs_pickup Arrange for EHS Pickup hazardous_liquid->ehs_pickup hazardous_solid->ehs_pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always prioritize your institution's specific safety protocols and consult with your EHS department when in doubt.

References

Essential Safety and Handling Protocols for Iboxamycin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No official Safety Data Sheet (SDS) for Iboxamycin is publicly available. The following guidelines are based on best practices for handling potent research compounds and general information for hazardous drugs. Researchers must consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with all local and national regulations.

This compound is a potent, synthetic lincosamide antibiotic candidate.[1] Due to its potency and the lack of specific safety data, it is imperative that researchers, scientists, and drug development professionals handle this compound with a high degree of caution, adhering to stringent safety and disposal protocols.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound to minimize the risk of exposure.

PPE CategoryRecommended Equipment and Practices
Hand Protection Wear two pairs of powder-free nitrile gloves that comply with ASTM D6978 standards.[2] The inner glove should be worn under the cuff of the lab coat, and the outer glove over the cuff. Gloves should be changed every 30 to 60 minutes, or immediately if they are damaged or known to be contaminated.[3]
Body Protection A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[4]
Eye and Face Protection Safety goggles and a face shield, or a full face-piece respirator, should be worn when there is a risk of splashes or aerosols, especially when working outside of a biological safety cabinet.[2]
Respiratory Protection A NIOSH-approved respirator should be used when handling the powder outside of a containment device or when there is a potential for aerosol generation.

Operational Plans: Spill Response

Immediate and correct response to a spill is critical to prevent exposure and contamination.

Spill ScenarioContainment and Cleanup Protocol
Small Spill (Solid) 1. Alert personnel in the immediate area. 2. Don appropriate PPE as outlined above. 3. Gently cover the spill with absorbent pads to avoid raising dust. 4. Wet the absorbent material with a deactivating solution (e.g., 10% bleach solution followed by a neutralizer like sodium thiosulfate) or soapy water.[4] 5. Carefully collect all contaminated materials using tongs or other tools and place them in a designated hazardous waste container.[4] 6. Clean the spill area thoroughly with a deactivating solution and then wipe with clean, wet absorbent pads.[4]
Large Spill 1. Immediately evacuate the area and alert others to evacuate. 2. Restrict access to the spill area. 3. Contact your institution's EHS or designated emergency response team. 4. Provide them with as much information as possible about the spilled substance.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed, and puncture-resistant container designated for hazardous chemical waste.
Contaminated Labware All disposable items (e.g., pipette tips, tubes, vials) that have come into contact with this compound should be disposed of in the hazardous chemical waste container.
Contaminated PPE Place all used PPE, including outer gloves, gowns, and face shields, into a designated hazardous waste bag immediately after use.[4]
Liquid Waste Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.

This compound Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

IboxamycinHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal A Review Safety Protocols & SDS (if available) B Prepare designated handling area (e.g., fume hood, BSC) A->B C Don all required PPE B->C D Weigh and prepare this compound solution C->D E Perform experimental procedures D->E F Decontaminate all work surfaces E->F G Segregate and dispose of all waste as hazardous F->G H Remove PPE in the correct order G->H I Wash hands thoroughly H->I

Caption: Logical workflow for handling this compound.

Chemical and Physical Properties

A summary of known quantitative data for this compound is provided below.

PropertyValue
Molecular Formula C22H39ClN2O6S[5]
Molar Mass 495.07 g/mol [1]
Appearance Solid[5]
Solubility 10 mM in DMSO[5]
Storage (Solid Powder) -20°C for 12 months; 4°C for 6 months[5]
Storage (In Solvent) -80°C for 6 months; -20°C for 6 months[5]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.